(+-)-Clopidogrel bisulfate
Descripción
Propiedades
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEODCTUSIWGLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046024 | |
| Record name | Clopidogrel hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135046-48-9 | |
| Record name | (±)-Clopidogrel bisulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135046-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clopidogrel hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, methyl ester sulfate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(±)-Clopidogrel Bisulfate: A Technical Guide to its Prodrug Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(±)-Clopidogrel bisulfate is a cornerstone antiplatelet therapy, administered as a prodrug to mitigate the risk of thrombotic events. Its efficacy is intrinsically linked to a complex in vivo bioactivation process, primarily occurring in the liver. This technical guide provides a comprehensive overview of the mechanism of action of (±)-clopidogrel, detailing its metabolic activation pathway, the enzymes involved, and its irreversible interaction with the platelet P2Y12 receptor. The guide synthesizes quantitative pharmacokinetic data, outlines key experimental protocols for studying its metabolism and activity, and presents visual representations of the critical pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Clopidogrel (B1663587), a thienopyridine derivative, is an orally administered antiplatelet agent that requires metabolic activation to exert its therapeutic effect.[1][2] It is widely prescribed for the prevention of vascular ischemic events in patients with a history of myocardial infarction, ischemic stroke, or established peripheral arterial disease. The clinical response to clopidogrel exhibits significant inter-individual variability, which is largely attributed to genetic polymorphisms in the enzymes responsible for its bioactivation, particularly cytochrome P450 2C19 (CYP2C19).[3][4] Understanding the intricate details of its mechanism as a prodrug is therefore critical for optimizing its clinical use and for the development of novel antiplatelet therapies.
Metabolic Activation of Clopidogrel
Following oral administration, clopidogrel is rapidly absorbed from the intestine. A substantial portion, approximately 85%, is immediately hydrolyzed by carboxylesterases to an inactive carboxylic acid derivative, which is the major circulating metabolite but possesses no antiplatelet activity.[5][6] The remaining 15% of the absorbed clopidogrel undergoes a two-step oxidative process in the liver to form the active thiol metabolite.[2][7]
Step 1: Formation of 2-oxo-clopidogrel
The initial step in the bioactivation of clopidogrel is the oxidation of the thiophene (B33073) ring to form an intermediate metabolite, 2-oxo-clopidogrel.[6][8] This reaction is catalyzed by several cytochrome P450 (CYP) isoenzymes. While there is some debate in the literature regarding the primary contributors, in vitro studies have implicated CYP1A2, CYP2B6, and CYP2C19 in this first oxidative step.[8][9] Some studies also suggest a role for CYP3A4.[6][10]
Step 2: Formation of the Active Thiol Metabolite
The second step involves the oxidative opening of the thiolactone ring of 2-oxo-clopidogrel to generate the active thiol metabolite.[8] This active metabolite is a highly reactive and unstable molecule. This conversion is also mediated by CYP enzymes, with studies indicating the involvement of CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[7][8] The active thiol metabolite then enters the systemic circulation to exert its antiplatelet effect.
The metabolic activation pathway of clopidogrel is depicted in the following diagram:
The Role of Paraoxonase-1 (PON1)
There has been considerable debate regarding the role of paraoxonase-1 (PON1), a plasma esterase, in the bioactivation of clopidogrel. Some studies have suggested that PON1 is a major determinant of the conversion of 2-oxo-clopidogrel to the active thiol metabolite.[9] However, other in vitro and in vivo studies have contested this, indicating that the contribution of PON1 to the formation of the active metabolite is limited at clinically relevant concentrations.[11][12] These conflicting findings highlight the complexity of clopidogrel's metabolic pathway and the need for further research to fully elucidate the roles of all contributing enzymes.
Mechanism of P2Y12 Receptor Inhibition
The active thiol metabolite of clopidogrel is a potent and selective antagonist of the P2Y12 receptor, a G protein-coupled receptor on the surface of platelets.[13][14] Adenosine (B11128) diphosphate (B83284) (ADP), released from dense granules of activated platelets, is a key agonist that promotes platelet aggregation by binding to both the P2Y1 and P2Y12 receptors.[15][16]
The active metabolite of clopidogrel forms a disulfide bridge with a cysteine residue on the P2Y12 receptor, leading to its irreversible inhibition.[5] This prevents ADP from binding to the receptor and initiating the downstream signaling cascade that leads to platelet activation and aggregation.[13][14]
The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Upon ADP binding, Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[16] Reduced cAMP levels disinhibit the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn promotes the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[15] The activated GPIIb/IIIa receptor binds to fibrinogen, leading to platelet aggregation and thrombus formation. By irreversibly blocking the P2Y12 receptor, the active metabolite of clopidogrel effectively disrupts this signaling pathway for the lifespan of the platelet (approximately 7-10 days).[1]
The signaling pathway of the P2Y12 receptor and its inhibition by the active metabolite of clopidogrel is illustrated below:
Quantitative Data
The pharmacokinetic parameters of clopidogrel's active metabolite (H4 isomer) exhibit significant variability, influenced by factors such as dosage and the patient's CYP2C19 genotype.[17][18]
| Parameter | 75 mg Dose (mean ± SD) | 300 mg Dose (mean ± SD) | CYP2C19 Normal Metabolizer (NM) (300 mg dose, mean [SD]) | CYP2C19 Intermediate Metabolizer (IM) (300 mg dose, mean [SD]) | CYP2C19 Poor Metabolizer (PM) (300 mg dose, mean [SD]) | Reference |
| Cmax (ng/mL) | 7.13 ± 6.32 | 25.4 ± 15.1 | 45.39 [12.57] | 29.15 [7.92] | 19.55 [2.19] | [17][18] |
| AUCt (ng·h/mL) | 11.30 ± 9.58 | 51.9 ± 30.2 | 61.05 [21.63] | 37.67 [11.01] | 27.08 [2.72] | [17][18] |
The relative contribution of different CYP enzymes to the two-step metabolic activation of clopidogrel has been a subject of investigation with some conflicting reports. The following table summarizes the estimated contributions from in vitro studies.
| Metabolic Step | Enzyme | Contribution (%) | Reference |
| Step 1 (Clopidogrel → 2-oxo-clopidogrel) | CYP1A2 | 35.8 | [8] |
| CYP2B6 | 19.4 | [8] | |
| CYP2C19 | 44.9 | [8] | |
| CYP3A4 | Major | [6] | |
| Step 2 (2-oxo-clopidogrel → Active Metabolite) | CYP2B6 | 32.9 | [8] |
| CYP2C9 | 6.76 | [8] | |
| CYP2C19 | 20.6 | [8] | |
| CYP3A4 | 39.8 | [8] |
Experimental Protocols
In Vitro Metabolism of Clopidogrel using Human Liver Microsomes
This protocol is designed to assess the formation of clopidogrel metabolites in a system that mimics hepatic metabolism.
Materials:
-
(±)-Clopidogrel bisulfate
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
2-bromo-3'-methoxyacetophenone (for stabilization of the active metabolite)
Procedure:
-
Prepare a stock solution of clopidogrel in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, combine the potassium phosphate buffer, HLMs, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the clopidogrel stock solution to the mixture.
-
Incubate the reaction at 37°C with shaking for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard. To stabilize the active thiol metabolite for quantification, 2-bromo-3'-methoxyacetophenone can be added to the termination solution.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of clopidogrel and its metabolites (2-oxo-clopidogrel and the derivatized active metabolite) using a validated LC-MS/MS method.[19][20]
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol measures the ability of clopidogrel's active metabolite (generated in vivo or in vitro) to inhibit ADP-induced platelet aggregation.
Materials:
-
Whole blood collected in sodium citrate (B86180) tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Adenosine diphosphate (ADP) solution
-
Saline
-
Light transmission aggregometer
Procedure:
-
Collect whole blood from subjects (either healthy volunteers or patients treated with clopidogrel).
-
Prepare PRP and PPP by differential centrifugation of the whole blood. Adjust the platelet count in the PRP to a standardized concentration.
-
Place a cuvette with PRP into the aggregometer and establish a baseline light transmission.
-
Add a specific concentration of ADP (e.g., 5 µM or 10 µM) to the PRP to induce platelet aggregation.[1]
-
Record the change in light transmission over time as platelets aggregate. The maximum aggregation is measured.
-
For in vitro studies, PRP from a healthy donor can be pre-incubated with the in vitro-generated active metabolite of clopidogrel before the addition of ADP.
-
The percentage of inhibition of platelet aggregation is calculated by comparing the aggregation in the presence of the inhibitor to the aggregation in its absence.[21]
The following workflow diagram illustrates the general process for a platelet aggregation study:
Conclusion
(±)-Clopidogrel bisulfate's efficacy as an antiplatelet agent is entirely dependent on its conversion to an active thiol metabolite. This biotransformation is a complex, two-step process mediated by a concert of hepatic CYP enzymes, with significant inter-individual variability influenced by genetic factors. The active metabolite then irreversibly inhibits the P2Y12 receptor, a critical hub in ADP-mediated platelet activation and aggregation. A thorough understanding of this prodrug mechanism, including the quantitative aspects of its metabolism and the experimental methods used to study it, is essential for the rational design of future antiplatelet therapies and for personalizing treatment strategies to maximize efficacy and minimize adverse events. The conflicting reports on the precise roles of various enzymes underscore the need for continued research in this area.
References
- 1. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacogenomic Impact of CYP2C19 Variation on Clopidogrel Therapy in Precision Cardiovascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CYP2C19 variability and clinical outcomes of clopidogrel, proton pump inhibitors, and voriconazole in Southeast Asia: a systematic review and meta-analysis [frontiersin.org]
- 6. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of CYP3A4*1G Allele on Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novapublishers.com [novapublishers.com]
- 9. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the Significant Involvement and Mechanistic Role of CYP3A4/5 in Clopidogrel Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paraoxonase 1 (PON1) Gene Variants Are Not Associated With Clopidogrel Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The paraoxonase-1 pathway is not a major bioactivation pathway of clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 17. Clinical pharmacokinetics of clopidogrel and its metabolites in patients with cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of CYP2C19 Genetic Polymorphisms on the Pharmacokinetic and Pharmacodynamic Properties of Clopidogrel and Its Active Metabolite in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of clopidogrel and its metabolites in human liver m...: Ingenta Connect [ingentaconnect.com]
- 20. Formation of the thiol conjugates and active metabolite of clopidogrel by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
An In-depth Technical Guide to the Synthesis and Characterization of Clopidogrel Polymorphs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the polymorphic forms of clopidogrel (B1663587), a critical antiplatelet agent. Understanding and controlling the polymorphic form of an active pharmaceutical ingredient (API) like clopidogrel hydrogen sulfate (B86663) is paramount for ensuring consistent efficacy, stability, and manufacturability of the final drug product. This document details the experimental protocols for preparing different polymorphs and the analytical techniques used for their characterization, with a focus on Form I and Form II.
Introduction to Clopidogrel Polymorphism
Clopidogrel, chemically known as methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate, is a prodrug that inhibits platelet aggregation.[1] It is marketed as its hydrogen sulfate salt, which can exist in multiple crystalline forms, or polymorphs.[2] Among the known polymorphs, Form I and Form II are the most therapeutically relevant and commercially utilized.[3][4][5] The two forms exhibit distinct physicochemical properties, including stability and spectral characteristics, which necessitate robust methods for their selective synthesis and characterization.[2] While both forms are therapeutically active, Form II is generally considered more stable at room temperature.[4] An amorphous form of clopidogrel hydrogen sulfate has also been identified and studied.[6]
Synthesis of Clopidogrel Polymorphs
The selective synthesis of clopidogrel polymorphs can be achieved through various crystallization techniques, including reactive crystallization and solvent-mediated transformation.
Reactive Crystallization
Reactive crystallization involves the formation of the clopidogrel hydrogen sulfate salt directly from the clopidogrel free base and sulfuric acid in a suitable solvent system. The choice of solvent and reaction conditions can influence the resulting polymorphic form.
Experimental Protocol:
-
Preparation of Clopidogrel Base Solution: Dissolve clopidogrel free base in an appropriate organic solvent, such as ethyl acetate, at room temperature.[6]
-
Addition of Sulfuric Acid: While stirring, slowly add a stoichiometric amount (1:1 molar ratio) of sulfuric acid to the clopidogrel base solution.[6] The sulfuric acid can be concentrated or diluted in the same solvent.[7]
-
Crystallization: The clopidogrel hydrogen sulfate will precipitate out of the solution. The rate of addition, temperature, and stirring speed can be controlled to target a specific polymorph. For instance, crystallization in acetone (B3395972) by adding concentrated sulfuric acid to the clopidogrel base solution cooled in an ice bath has been used to produce Form I.[2]
-
Isolation and Drying: The resulting solid is isolated by filtration, washed with a suitable solvent, and dried under vacuum at room temperature to obtain the desired polymorphic form.[2][6]
Solvent-Mediated Transformation
This method involves the conversion of one polymorphic form to another in the presence of a solvent. This is often used to convert a less stable form (metastable) to a more stable form.
Experimental Protocol:
-
Suspension Preparation: Suspend the starting polymorphic form (e.g., amorphous or Form I) in a selected solvent or solvent mixture.
-
Transformation: Stir the suspension at a controlled temperature. The transformation progress can be monitored by periodically sampling the solid phase and analyzing it using techniques like FTIR or PXRD.[6]
-
Isolation: Once the transformation is complete, filter the suspension to isolate the solid.
-
Drying: Wash the isolated solid with the solvent and dry it under vacuum.
For example, Form I can be transformed into Form II.[4] It has also been shown that dissolving Form II in a solvent like acetic acid and then adding an anti-solvent such as di-isopropyl ether can lead to the crystallization of Form I.[8]
Characterization of Clopidogrel Polymorphs
A combination of analytical techniques is essential for the unambiguous identification and characterization of clopidogrel polymorphs.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for distinguishing between different crystalline forms based on their unique diffraction patterns.
Experimental Protocol:
-
Sample Preparation: Finely grind the sample to ensure random orientation of the crystals.
-
Data Acquisition: Record the PXRD pattern using a diffractometer with CuKα radiation. The typical 2θ range for analysis is from 2° to 40° or 60°.[4][9]
-
Data Analysis: Identify the characteristic peaks for each polymorph.
Table 1: Characteristic PXRD Peaks (2θ) for Clopidogrel Hydrogen Sulfate Polymorphs
| Form I[3][4][6] | Form II[3][4][6] |
| 9.2° / 9.26° / 9.29° | 8.9° / 8.91° / 8.78° |
| 10.9° / 10.97° | 9.8° / 9.62° |
| 11.6° / 11.62° | 12.4° / 12.44° / 12.28° |
| 14.39° / 14.43° | 13.0° / 13.04° |
| 20.64° | 13.8° / 13.62° |
| 23.15° / 23.26° | 18.48° |
| 25.61° | 21.69° |
| 23.0° |
Note: Minor variations in peak positions can occur due to differences in instrumentation and sample preparation.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the polymorphs, such as melting point and thermal stability.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample into an aluminum pan.
-
DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[3] Record the heat flow to determine melting endotherms and other thermal events.
-
TGA Analysis: Heat the sample at a constant rate under a nitrogen atmosphere and record the change in mass as a function of temperature.
Table 2: Thermal Properties of Clopidogrel Hydrogen Sulfate Polymorphs
| Parameter | Form I | Form II | Amorphous Form |
| Melting Point (Peak) | ~186 °C[3] | ~179-180.1 °C[3][6] | No sharp melting point[6] |
| Melting Point (Onset) | ~181 °C[3] | ~177 °C[3][6] | - |
| Enthalpy of Fusion (ΔH) | ~33.0 kJ/mol[3][6] | ~35.0 kJ/mol[3][6] | - |
| Glass Transition (Tg) | - | - | ~115.5 °C[6] |
TGA analysis typically shows no significant mass loss for both Form I and Form II, indicating they are anhydrous and non-solvated forms.[3]
Vibrational Spectroscopy (FTIR and Raman)
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify polymorphs based on differences in their vibrational spectra, which arise from different molecular conformations and intermolecular interactions in the crystal lattice.
Experimental Protocol (FTIR):
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1-3% of the sample.[3][9] Alternatively, Attenuated Total Reflectance (ATR) can be used.[5]
-
Data Acquisition: Record the spectrum over a wavenumber range of 4000 to 400 or 500 cm⁻¹.[6][9]
-
Data Analysis: Identify characteristic absorption bands for each polymorph.
Table 3: Characteristic FTIR Absorption Bands (cm⁻¹) for Clopidogrel Hydrogen Sulfate Polymorphs
| Form I[3] | Form II[3][6] | Amorphous Form[6] |
| 2987 | 1497 | 1043 |
| 1175 | 1187 | - |
| 1067[6] | 1029 | - |
| 841 | 867[6] | - |
| Common band at ~1752 cm⁻¹ for all forms[6] |
Note: These are some of the key distinguishing peaks. The full spectrum should be considered for definitive identification.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the key processes and relationships in the synthesis and transformation of clopidogrel polymorphs.
Caption: Workflow for the synthesis of clopidogrel polymorphs via reactive crystallization.
References
- 1. scielo.br [scielo.br]
- 2. US6504030B1 - Polymorphic form of clopidogrel hydrogen sulphate - Google Patents [patents.google.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. archive.sciendo.com [archive.sciendo.com]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. WO2008118030A1 - Process for preparation of pure polymorphic form 1 of clopidogrel hydrogensulfate - Google Patents [patents.google.com]
- 8. US20060047121A1 - Novel process for preparation of clopidogrel bisulfate polymorph - Form I - Google Patents [patents.google.com]
- 9. scielo.br [scielo.br]
An In-depth Technical Guide to Clopidogrel Bisulfate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel (B1663587) bisulfate is a potent oral antiplatelet agent, belonging to the thienopyridine class of drugs. It is a prodrug that, upon metabolic activation, irreversibly inhibits the P2Y12 subtype of adenosine (B11128) diphosphate (B83284) (ADP) receptors on platelets, thereby preventing platelet activation and aggregation. This guide provides a comprehensive overview of the chemical structure and physicochemical properties of clopidogrel bisulfate, along with its mechanism of action and relevant experimental methodologies.
Chemical Structure
Clopidogrel is a chiral molecule, with the S-enantiomer being the pharmacologically active form. The bisulfate salt enhances the stability and solubility of the drug substance.
Chemical Name: Methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate sulfate (B86663) (1:1)[1]
CAS Number: 120202-66-6 (for the S-enantiomer bisulfate)[2][3][4][5]
Molecular Formula: C₁₆H₁₆ClNO₂S · H₂SO₄[1][3]
Molecular Weight: 419.9 g/mol [1][3][6]
Structural Formula:
(Image adapted from FDA label for PLAVIX®)
Physicochemical Properties
The physicochemical properties of clopidogrel bisulfate are crucial for its formulation, dissolution, absorption, and overall bioavailability. A summary of these properties is presented in the table below.
| Property | Value |
| Appearance | White to off-white crystalline powder.[1][7] |
| Melting Point | Approximately 184 °C.[7] |
| Solubility | Practically insoluble in water at neutral pH; freely soluble at pH 1. Freely soluble in methanol; sparingly soluble in methylene (B1212753) chloride; practically insoluble in ethyl ether.[1] Also soluble in DMSO at approximately 26 mg/mL.[7] |
| pKa | 4.55 at 25°C. |
| Specific Optical Rotation | Approximately +56°.[1] |
| UV Absorption (λmax) | In 0.1 N HCl, absorption maxima are observed at approximately 270 nm and 277 nm.[8] In methanol, a maximum is observed around 203 nm. |
| Infrared (IR) Spectrum | Characteristic peaks include a strong C=O stretching vibration around 1752 cm⁻¹ and an O-H stretching of the hydrogen sulfate moiety around 3012 cm⁻¹. Aromatic C-H stretching is observed around 3121 cm⁻¹. |
| ¹H-NMR Spectrum | The proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d6) shows characteristic signals for the aromatic protons, the protons of the thienopyridine ring system, the methoxy (B1213986) group, and the chiral proton. |
| ¹³C-NMR Spectrum | The carbon-13 NMR spectrum displays distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the heterocyclic ring system. |
Mechanism of Action and Signaling Pathway
Clopidogrel is a prodrug that requires a two-step metabolic activation in the liver by cytochrome P450 (CYP) enzymes to its active thiol metabolite.[9] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on the surface of platelets.
The binding of the active metabolite to the P2Y12 receptor prevents ADP from binding, which in turn inhibits the activation of the glycoprotein (B1211001) IIb/IIIa complex.[1] This inhibition ultimately blocks platelet aggregation for the lifespan of the platelet (approximately 7-10 days).
The inhibition of the P2Y12 receptor, a Gi-protein-coupled receptor, leads to the downstream inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), which ultimately prevents the conformational change of the glycoprotein IIb/IIIa receptor required for platelet aggregation.
Experimental Protocols
Detailed methodologies for the characterization of clopidogrel bisulfate are outlined below. These protocols are based on standard pharmaceutical analysis techniques.
Melting Point Determination
Objective: To determine the melting range of clopidogrel bisulfate.
Apparatus: Capillary melting point apparatus.
Procedure:
-
Finely powder a small amount of the clopidogrel bisulfate sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 1-2 °C per minute.
-
Record the temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point). This range is the melting point.
Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of clopidogrel bisulfate in various solvents.
Procedure:
-
Add an excess amount of clopidogrel bisulfate to a known volume of the desired solvent (e.g., water at neutral pH, 0.1 N HCl, methanol) in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent and analyze the concentration of clopidogrel bisulfate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the solubility based on the measured concentration and the dilution factor.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of clopidogrel bisulfate.
Apparatus: Calibrated pH meter with a suitable electrode, burette, and magnetic stirrer.
Procedure:
-
Accurately weigh a known amount of clopidogrel bisulfate and dissolve it in a suitable solvent system (e.g., a mixture of water and an organic co-solvent if necessary).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH), adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
UV-Vis Spectrophotometry
Objective: To determine the wavelength of maximum absorbance (λmax) of clopidogrel bisulfate.
Apparatus: UV-Vis spectrophotometer.
Procedure:
-
Prepare a dilute solution of clopidogrel bisulfate in a suitable solvent (e.g., 0.1 N HCl or methanol).
-
Use the same solvent as the blank.
-
Scan the solution over a wavelength range of 200-400 nm.
-
Identify the wavelength(s) at which the maximum absorbance occurs.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of clopidogrel bisulfate for structural elucidation and identification.
Apparatus: FTIR spectrometer.
Procedure (KBr Pellet Method):
-
Thoroughly mix a small amount of finely powdered clopidogrel bisulfate (approximately 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder.
-
Place the mixture into a pellet-forming die.
-
Apply pressure to the die to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H and ¹³C NMR spectra of clopidogrel bisulfate for detailed structural analysis.
Apparatus: NMR spectrometer.
Procedure:
-
Dissolve an accurately weighed amount of clopidogrel bisulfate in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the resulting free induction decay (FID) to obtain the frequency-domain spectrum.
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a clopidogrel bisulfate sample.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of clopidogrel bisulfate. The inclusion of experimental protocols and workflow diagrams aims to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study and application of this important antiplatelet agent. A thorough understanding of these fundamental characteristics is essential for the development of robust analytical methods, stable formulations, and for ensuring the quality and efficacy of clopidogrel-containing drug products.
References
- 1. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
- 9. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Landmark Antiplatelet Agent: A Technical Guide to the Discovery and Development of Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the discovery, mechanism of action, and clinical development of clopidogrel (B1663587), a cornerstone in antiplatelet therapy. From its origins as a thienopyridine derivative to its well-established role in the prevention of atherothrombotic events, this document provides a comprehensive overview for the scientific community. It details the pivotal experiments that elucidated its function, summarizes key quantitative data from preclinical and clinical studies, and offers detailed protocols for essential assays. Furthermore, this guide visualizes the complex biological pathways and experimental workflows integral to understanding clopidogrel's impact on platelet biology.
Discovery and Preclinical Development
Clopidogrel emerged from a class of compounds known as thienopyridines, with its predecessor being ticlopidine. The search for a more potent and safer alternative led to the synthesis of clopidogrel. It was identified as a prodrug, meaning it requires metabolic activation to exert its antiplatelet effects.[1][2] Early preclinical studies were instrumental in demonstrating its efficacy in inhibiting platelet aggregation.
In Vitro and Ex Vivo Efficacy
Initial in vitro experiments using the parent compound, clopidogrel, showed no direct antiplatelet activity.[3] However, when administered orally, its metabolites demonstrated potent, dose-dependent inhibition of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[4] The active metabolite was found to be highly unstable, which presented challenges in its initial characterization.[5]
A key in vitro study using washed human platelets demonstrated that clopidogrel itself could inhibit ADP-induced platelet aggregation with an IC50 of 1.9 ± 0.3 µM, though this effect was abolished in the presence of albumin, highlighting the necessity of in vivo metabolic activation for its therapeutic effect.[3] Another study reported an IC50 of 281.01 µM against platelet-activating factor (PAF)-induced aggregation and 3291.07 µM against ADP-induced aggregation in human platelet-rich plasma, although the high concentration for ADP suggests this may have been with the prodrug.[6] A more relevant study identified the active metabolite and reported an IC50 of 0.53 µM for the irreversible inhibition of the binding of ³³P-2MeS-ADP to washed human platelets.
Table 1: Preclinical Efficacy of Clopidogrel
| Assay Type | Agonist | Platelet Preparation | IC50 Value |
| ADP-induced Platelet Aggregation | ADP (6 µM) | Washed Human Platelets | 1.9 ± 0.3 µM |
| ³³P-2MeS-ADP Binding Inhibition | ³³P-2MeS-ADP | Washed Human Platelets | 0.53 µM |
Mechanism of Action: From Prodrug to P2Y12 Inhibition
Clopidogrel's journey from an orally administered tablet to an active antiplatelet agent is a multi-step process involving intestinal absorption and hepatic metabolism.
Metabolic Activation
Approximately 85% of an oral dose of clopidogrel is hydrolyzed by esterases to an inactive carboxylic acid derivative.[2] The remaining 15% undergoes a two-step oxidative process in the liver, mediated by cytochrome P450 (CYP) enzymes, to generate the active thiol metabolite.[2][7] Several CYP isoenzymes are involved, with CYP2C19 playing a crucial role in both steps.[8][9] Genetic variations in CYP2C19 can significantly impact the metabolic activation of clopidogrel and, consequently, its antiplatelet effect.
References
- 1. ClinPGx [clinpgx.org]
- 2. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Differences Between Clopidogrel Bisulfate Form I and Form II
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clopidogrel (B1663587) bisulfate is a critical antiplatelet agent used to prevent atherothrombotic events. The existence of polymorphism—the ability of a solid material to exist in multiple crystalline forms—presents significant challenges and opportunities in its pharmaceutical development. Among the known polymorphs, Form I and Form II are the most relevant for therapeutic use.[1][2] This guide provides a detailed comparison of the core physicochemical properties of these two forms, including thermal, crystallographic, and spectroscopic differences, as well as their respective stability and bioavailability profiles. Understanding these distinctions is paramount for ensuring product quality, safety, and performance, from active pharmaceutical ingredient (API) manufacturing to the formulation of the final dosage form.[3]
Introduction to Polymorphism in Clopidogrel Bisulfate
Polymorphism is a widespread phenomenon in pharmaceutical compounds where different crystal lattice arrangements of the same chemical entity result in distinct physicochemical properties.[3] These differences can impact critical drug product attributes such as stability, solubility, dissolution rate, and bioavailability. For clopidogrel bisulfate, a Biopharmaceutics Classification System (BCS) Class II drug with low solubility, managing the polymorphic form is essential.[3][4]
While at least six crystalline forms of clopidogrel bisulfate have been identified, only Form I and Form II are utilized in commercial pharmaceutical formulations due to their stability and therapeutic activity.[1][3] Form II is generally considered the thermodynamically more stable form at room temperature, while Form I is a metastable form.[1][5] The potential for the conversion of the metastable Form I into the more stable Form II during manufacturing or storage necessitates stringent quality control and a deep understanding of their individual characteristics.[1]
Comparative Physicochemical Characterization
The primary differences between Form I and Form II can be elucidated through various analytical techniques, which reveal distinct thermal behaviors, crystal structures, and spectroscopic fingerprints.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of the polymorphs. TGA analysis of both forms shows no significant mass loss, indicating they are anhydrous and non-solvated crystalline structures.[3] DSC analysis, however, reveals different melting points and enthalpies of fusion, confirming they are distinct polymorphic forms. Form I consistently exhibits a higher melting point than Form II.[3][6]
Table 1: Comparative Thermal Analysis Data
| Parameter | Clopidogrel Bisulfate Form I | Clopidogrel Bisulfate Form II |
|---|---|---|
| Melting Point (Peak) | 184 - 186 °C[3][7] | 179 - 182 °C[3][5] |
| Melting Point (Onset) | ~181.7 °C[6] | ~178.7 °C[6] |
| Enthalpy of Fusion (ΔH) | 31.43 - 33 ± 2 kJ/mol[3][6] | 35 ± 1 - 36.36 kJ/mol[3][6] |
XRPD is a powerful technique for distinguishing between crystalline forms, as each polymorph produces a unique diffraction pattern. Form I and Form II can be unequivocally identified by the position and intensity of their characteristic diffraction peaks at specific 2θ angles.[1][3] Analysis of d-spacing suggests that Form I is more densely packed than Form II.[3]
Table 2: Key X-Ray Powder Diffraction (XRPD) Peaks (2θ)
| Form | Characteristic Peaks (2θ)[1][3] | Highest Intensity Peaks (2θ)[1][3] |
|---|---|---|
| Form I | 9.26°, 9.29°, 14.39°, 14.43° | 23.15°, 23.26°, 25.61° |
| Form II | 8.78°, 8.91°, 9.62°, 12.28°, 12.44° | 21.69°, 23.0° |
FTIR spectroscopy detects differences in the vibrational modes of molecules within the crystal lattice. Form I and Form II exhibit unique absorption bands that can be used for both qualitative identification and quantitative analysis in polymorphic mixtures.[3]
Table 3: Characteristic FTIR Absorption Bands (cm⁻¹)
| Form | Characteristic Absorption Bands (cm⁻¹)[3] |
|---|---|
| Form I | 2987, 1175, 841 |
| Form II | 1497, 1187, 1029 |
Stability and Bioavailability
The relationship between Form I and Form II is enantiotropic, with Form II being the thermodynamically more stable polymorph at room temperature.[1] This implies that the metastable Form I has the potential to convert to Form II, particularly in the presence of moisture or at elevated temperatures.[1][8] However, studies have shown that Form I is stable up to 80°C.[1] This transformation risk is a critical consideration during drug product manufacturing and storage to ensure that the product's quality and performance are not compromised over its shelf life.
References
- 1. archive.sciendo.com [archive.sciendo.com]
- 2. Development and metrological characterization of quantitative X-ray diffraction phase analysis for the mixtures of clopidogrel bisulphate polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. japsonline.com [japsonline.com]
- 5. Long-term stability of clopidogrel solid dispersions—Importance of in vitro dissolution test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US7872019B2 - Polymorphs and amorphous form of (S)-(+)-clopidogrel bisulfate - Google Patents [patents.google.com]
- 8. US20100086590A1 - Novel stable pharmaceutical compositions of clopidogrel bisulfate and process of preparation thereof - Google Patents [patents.google.com]
The Metabolic Gauntlet: A Technical Guide to Clopidogrel's Bioactivation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic activation pathway of the antiplatelet prodrug, clopidogrel (B1663587). A thorough understanding of this complex process is critical for research, clinical pharmacology, and the development of novel antiplatelet therapies. This document details the enzymatic steps, presents key quantitative pharmacokinetic data, outlines relevant experimental protocols, and provides visual diagrams of the core pathways and workflows.
Introduction: The Two-Step Activation of a Prodrug
Clopidogrel is a thienopyridine derivative that requires hepatic bioactivation to exert its therapeutic effect of inhibiting the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.[1][2] This activation is a sequential, two-step oxidative process primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][3][4] Concurrently, a majority of the absorbed clopidogrel dose is shunted into an inactive pathway through hydrolysis by carboxylesterase 1 (CES1).[3][5] This metabolic bifurcation is a key determinant of the concentration of the active metabolite and, consequently, the drug's antiplatelet efficacy.
The Metabolic Pathways of Clopidogrel
The metabolism of clopidogrel follows two main routes: a minor activation pathway and a major inactivation pathway.
-
Inactivation Pathway : Approximately 85% of an orally administered clopidogrel dose is rapidly hydrolyzed by CES1 to form an inactive carboxylic acid derivative (clopidogrel carboxylic acid, SR26334).[3][5] This is the major circulating metabolite but possesses no antiplatelet activity.[6]
-
Activation Pathway : The remaining 15% of the dose undergoes a two-step oxidation process in the liver to generate the active thiol metabolite.[3]
-
Step 1 : Clopidogrel is first oxidized to an intermediate, inactive metabolite, 2-oxo-clopidogrel. This reaction is catalyzed by several CYP isoforms, with studies indicating significant contributions from CYP1A2, CYP2B6, and CYP2C19.[1][4]
-
Step 2 : The intermediate 2-oxo-clopidogrel is further oxidized to a highly reactive and unstable sulfenic acid intermediate, which is then reduced to the active thiol metabolite (R-130964).[1] The enzymes implicated in this second step include CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[1][4]
-
The active thiol metabolite then forms an irreversible disulfide bond with a cysteine residue on the platelet P2Y12 receptor, leading to sustained inhibition of platelet aggregation.[1]
Quantitative Data: Pharmacokinetics and Enzyme Contributions
The pharmacokinetic profile of clopidogrel is characterized by extensive metabolism, resulting in low to undetectable plasma concentrations of the parent drug.[6] The majority of pharmacokinetic data is derived from its major inactive metabolite. The generation of the active metabolite is transient and concentrations are low.
Table 1: Pharmacokinetic Parameters of Clopidogrel and its Metabolites (75 mg Dose in Healthy Volunteers)
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| Clopidogrel | ~2.0 | ~1.4 | - | - |
| Active Metabolite (H4 isomer) | ~7.13 ± 6.32 | - | ~11.30 ± 9.58 | - |
| Inactive Carboxylic Acid Metabolite | ~2900 (2.9 µg/mL) | ~0.8 - 1.0 | - | ~7.2 - 7.6 |
Data compiled from multiple sources. Note that values can vary significantly between studies and populations.[6][7]
Table 2: In Vitro Contribution of CYP Isoforms to Clopidogrel's Metabolic Activation Steps
| Metabolic Step | Enzyme | Contribution (%) |
| Step 1: Clopidogrel → 2-oxo-clopidogrel | CYP1A2 | 35.8 |
| CYP2B6 | 19.4 | |
| CYP2C19 | 44.9 | |
| Step 2: 2-oxo-clopidogrel → Active Metabolite | CYP2B6 | 32.9 |
| CYP2C9 | 6.76 | |
| CYP2C19 | 20.6 | |
| CYP3A4 | 39.8 |
Data from in-vitro tests using cDNA-expressed human P450 isoforms.[1][3]
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol provides a general framework for assessing the formation of clopidogrel metabolites in vitro.
Objective: To determine the kinetic parameters of clopidogrel metabolism and identify the contributions of various CYP enzymes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Clopidogrel
-
NADPH regenerating system (e.g., 1 mM NADP+, 1 mM Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Specific CYP isoform chemical inhibitors or antibodies (for reaction phenotyping)
-
2-bromo-3’-methoxyacetophenone (MPB) for active metabolite stabilization
-
Acetonitrile (for protein precipitation)
-
Internal standards for LC-MS/MS analysis
Procedure:
-
Preparation: Prepare stock solutions of clopidogrel, NADPH regenerating system, and inhibitors in appropriate solvents.
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLMs (e.g., 1 mg/mL protein concentration), and clopidogrel (at various concentrations, e.g., 0.5-200 µM).[8] If conducting an inhibition study, pre-incubate the HLM mixture with the specific inhibitor for a defined period.
-
Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30-45 minutes).[9] The incubation time should be within the determined linear range for metabolite formation.
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.
-
Stabilization of Active Metabolite: Immediately after stopping the reaction, add MPB to the mixture to derivatize the unstable thiol group of the active metabolite, forming a stable conjugate (MP-AM).[8]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Quantification: Analyze the concentrations of the parent drug, 2-oxo-clopidogrel, the stabilized active metabolite (MP-AM), and the inactive carboxylic acid metabolite using a validated LC-MS/MS method.[8][10]
Quantification of the Active Metabolite in Human Plasma
Objective: To accurately measure the concentration of the unstable active thiol metabolite in clinical samples.
Protocol Summary:
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediate Stabilization: Within seconds of collection, the blood sample must be treated with a stabilizing agent, typically 2-bromo-3’-methoxyacetophenone (MPB), to alkylate the reactive thiol group and prevent its degradation and ex vivo formation of disulfides.[10][11]
-
Plasma Separation: Centrifuge the stabilized blood sample to separate the plasma.
-
Extraction: The derivatized active metabolite (MP-AM) and an appropriate internal standard are extracted from the plasma, often using solid-phase extraction (SPE) or protein precipitation.[10]
-
LC-MS/MS Analysis: The extracted samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Separation is typically achieved on a reverse-phase column (e.g., C8 or C18).[8][12] Detection is performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).[8]
-
Calibration: A calibration curve is generated using known concentrations of the derivatized active metabolite standard in a blank plasma matrix, ranging from approximately 0.5 to 250 ng/mL.[10]
Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro investigation of clopidogrel metabolism.
Conclusion
The metabolic activation of clopidogrel is a multifaceted process influenced by the interplay of multiple CYP450 enzymes and a competing inactivation pathway. The significant inter-individual variability in clopidogrel response, often attributed to genetic polymorphisms in CYP enzymes (particularly CYP2C19), underscores the clinical importance of understanding this pathway.[2] The quantitative data and detailed methodologies presented in this guide serve as a valuable resource for professionals engaged in the research and development of antiplatelet agents, facilitating further investigation into optimizing therapeutic outcomes and developing personalized medicine strategies.
References
- 1. novapublishers.com [novapublishers.com]
- 2. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of clopidogrel and its metabolites in human liver m...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
The Racemization of Clopidogrel: A Technical Guide to Stereochemical Interconversion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopidogrel (B1663587), a cornerstone antiplatelet therapy, is a prodrug administered as the therapeutically active (S)-enantiomer. The inactive (R)-enantiomer not only lacks therapeutic benefit but can also contribute to adverse effects. Consequently, understanding and controlling the stereochemical integrity of clopidogrel is of paramount importance in its development, manufacturing, and clinical application. This technical guide provides an in-depth exploration of the racemization process of clopidogrel and its enantiomers, detailing the underlying mechanisms, influencing factors, and analytical methodologies for its study. Particular emphasis is placed on the base-catalyzed racemization, a critical process in the pharmaceutical industry for converting the undesired (R)-enantiomer into the active (S)-form, thereby optimizing synthetic yields. This document synthesizes available quantitative data, presents detailed experimental protocols, and utilizes visualizations to elucidate key pathways and workflows.
Introduction: The Stereochemical Dichotomy of Clopidogrel
Clopidogrel functions as a prodrug that requires a two-step metabolic activation process in the liver to exert its antiplatelet effect.[1] The initial oxidation to 2-oxo-clopidogrel is followed by a second oxidation to the active thiol metabolite.[1] This active metabolite irreversibly inhibits the P2Y12 subtype of the ADP receptor on platelets, thereby preventing platelet aggregation.[1]
The stereochemistry at the C7 benzylic chiral center is crucial for its pharmacological activity. The (S)-enantiomer is responsible for the therapeutic antiplatelet effect, while the (R)-enantiomer is inactive and has been associated with convulsions in animal studies at high doses.[2] Therefore, ensuring the enantiomeric purity of the final drug product is a critical quality attribute.
The potential for in vivo chiral inversion of (S)-clopidogrel to the inactive (R)-enantiomer has been investigated, as this could impact the drug's efficacy and safety.[2] Furthermore, the industrial synthesis of clopidogrel often results in a racemic mixture, necessitating an efficient process to resolve the enantiomers and, ideally, to convert the unwanted (R)-enantiomer into the desired (S)-enantiomer. This conversion is achieved through a process known as racemization.
The Mechanism of Racemization
The racemization of clopidogrel, an α-aryl ester, proceeds through the formation of a planar enolate intermediate upon abstraction of the α-proton at the chiral center. This process can be facilitated by both acidic and basic conditions.
Base-Catalyzed Racemization
Base-catalyzed racemization is the most relevant mechanism from an industrial perspective. A strong base abstracts the acidic α-proton of the ester, leading to the formation of a resonance-stabilized, planar enolate anion. The planarity of this intermediate eliminates the stereochemical information at the chiral center. Subsequent protonation of the enolate can occur from either face with equal probability, resulting in a racemic mixture of the (R)- and (S)-enantiomers.
dot
Caption: Base-catalyzed racemization of clopidogrel via a planar enolate intermediate.
Non-Enzymatic Racemization (Chiral Inversion)
Studies have shown that clopidogrel can undergo slow, non-enzymatic chiral inversion in aqueous buffer solutions. This process is pH-dependent and is attributed to the lability of the α-proton under physiological conditions. While the rate is slow, it is a factor to consider in the long-term stability and in vivo disposition of the drug.
Quantitative Analysis of Clopidogrel Racemization
The quantitative assessment of clopidogrel racemization is crucial for process optimization and stability studies. The following tables summarize the available data on the kinetics of this process.
Non-Enzymatic Chiral Inversion in Aqueous Buffer
The rate of non-enzymatic chiral inversion of (S)-clopidogrel has been studied in vitro. The following table presents the estimated half-lives for this process at 37°C in 0.1 M phosphate (B84403) buffers at different pH values.
| pH | Half-life (t½) in days |
| 5.0 | ~12 |
| 7.4 | ~7 |
| 9.0 | ~7 |
| Data sourced from a study on the chiral inversion of clopidogrel in rats. |
Base-Catalyzed Racemization
While specific kinetic data such as rate constants and activation energies for the base-catalyzed racemization of clopidogrel are not extensively published in peer-reviewed literature, patents describing the industrial process provide some quantitative information on reaction conditions.
| Base | Solvent | Temperature (°C) | Molar Ratio (Base:Clopidogrel) | Reaction Time |
| Potassium t-butoxide | Toluene (B28343) | 0 | Catalytic amount (e.g., 0.05) | ~20 minutes |
| Potassium t-butoxide | Diisopropyl ether | Room Temperature | ~0.55 | 12 hours |
| Data compiled from various patents describing the racemization of (R)-clopidogrel.[3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of clopidogrel racemization.
Protocol for Base-Catalyzed Racemization of (R)-Clopidogrel
This protocol is a generalized procedure based on information from patents for the racemization of the (R)-enantiomer of clopidogrel.
Materials:
-
(R)-Clopidogrel
-
Anhydrous Toluene
-
Potassium t-butoxide (or other suitable base)
-
Acetic Acid (for neutralization)
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
-
Reaction vessel with inert atmosphere capabilities (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Temperature control system (e.g., ice bath)
Procedure:
-
Dissolve a known quantity of (R)-clopidogrel in anhydrous toluene in the reaction vessel under an inert atmosphere. The concentration will depend on the specific experimental design.
-
Cool the solution to the desired temperature (e.g., 0°C) using a temperature control system.
-
Add a catalytic amount of potassium t-butoxide (e.g., 0.05 molar equivalents relative to clopidogrel) to the stirred solution.
-
Monitor the progress of the racemization by taking aliquots at regular time intervals. The reaction is typically rapid.
-
Quench the reaction by adding a neutralizing agent, such as acetic acid.
-
Wash the organic phase with deionized water to remove any salts.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the racemic clopidogrel.
-
Analyze the enantiomeric composition of the product using a validated chiral HPLC method (see Protocol 4.2).
dot
Caption: Experimental workflow for the base-catalyzed racemization of (R)-clopidogrel.
Protocol for Chiral HPLC Analysis of Clopidogrel Enantiomers
This protocol describes a method for the separation and quantification of (S)- and (R)-clopidogrel.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OJ-RH, 150 x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Methanol/Water (e.g., 100:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the clopidogrel sample (from the racemization experiment or other sources) in a suitable solvent (e.g., mobile phase).
-
Prepare a series of calibration standards of known concentrations of both (S)- and (R)-clopidogrel enantiomers.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the calibration standards to establish a calibration curve for each enantiomer.
-
Inject the sample solution.
-
Identify the peaks for the (S)- and (R)-enantiomers based on their retention times, as determined from the standards.
-
Quantify the amount of each enantiomer in the sample by comparing the peak areas to the calibration curves.
-
Calculate the enantiomeric excess (ee%) or the ratio of the two enantiomers.
Metabolic Pathway of Clopidogrel
The metabolic activation of clopidogrel is a complex process involving multiple enzymes, primarily from the cytochrome P450 family. The stereochemistry of the parent compound is retained through the initial metabolic steps.
dot
Caption: Metabolic activation pathway of (S)-clopidogrel.
Conclusion
The racemization of clopidogrel is a critical process with significant implications for both pharmaceutical manufacturing and clinical pharmacology. The base-catalyzed racemization of the inactive (R)-enantiomer is an elegant and efficient strategy to maximize the yield of the therapeutically active (S)-enantiomer. A thorough understanding of the reaction mechanism, kinetics, and the analytical methods for monitoring this process is essential for drug development professionals. While the in vivo chiral inversion of clopidogrel appears to be a slow process, its potential impact on the overall pharmacokinetic and pharmacodynamic profile of the drug warrants consideration. Further research into the precise kinetics of base-catalyzed racemization under various conditions would be beneficial for optimizing industrial-scale synthesis and ensuring the consistent quality of this vital medication.
References
- 1. Validated chiral chromatographic methods for Clopidogrel bisulphate and its related substances in bulk drug and pharmaceutical dosage forms | Semantic Scholar [semanticscholar.org]
- 2. US6800759B2 - Racemization and enantiomer separation of clopidogrel - Google Patents [patents.google.com]
- 3. US7446200B2 - Rapid resolution process of clopidogrel base and a process for preparation of clopidogrel bisulfate polymorph-form I - Google Patents [patents.google.com]
- 4. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Solubility Profiles of Clopidogrel Bisulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of clopidogrel (B1663587) bisulfate, an essential antiplatelet agent. Understanding its solubility is critical for the development of bioequivalent and therapeutically effective oral dosage forms. Clopidogrel bisulfate is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility, particularly in the intestinal pH range.[1][2][3] This low solubility can be a rate-limiting step for oral absorption, impacting its bioavailability.[2]
Physicochemical Properties and Solubility
Clopidogrel bisulfate is the salt form of the thienopyridine derivative, clopidogrel. It is a prodrug that requires hepatic metabolism to its active thiol metabolite to exert its therapeutic effect.[4][5][6] The solubility of clopidogrel bisulfate is highly dependent on the pH of the medium.
Quantitative Solubility Data
The solubility of clopidogrel bisulfate has been determined in various aqueous and non-aqueous media. The data underscores the significant influence of pH and the potential of solubilizing agents to enhance its dissolution.
Table 1: pH-Dependent Solubility of Clopidogrel Bisulfate in Aqueous Media
| Solvent/Medium | pH | Solubility Description | Quantitative Solubility (mg/mL) |
| 0.1 N Hydrochloric Acid (HCl) | 1.2 / 2.0 | Freely Soluble | 694.5[7] |
| Purified Water | ~1.0 | Freely Soluble | - |
| Acetate (B1210297) Buffer | 4.5 | Sparingly Soluble | - |
| Phosphate (B84403) Buffer | 6.8 | Sparingly Soluble / Practically Insoluble | - |
| Distilled Water | Neutral | Practically Insoluble | - |
Data compiled from multiple sources.[1][2][7][8][9]
Table 2: Solubility of Clopidogrel Bisulfate in Non-Aqueous Solvents and Surfactants
| Solvent/Vehicle | Solubility (mg/mL) |
| Tween 80 | 55.92 ± 2.33 |
| Polyethylene Glycol (PEG 400) | 48.9 |
| Propylene Glycol (PG) | - |
| Glycerin | - |
Data compiled from sources investigating solubility enhancement.[10][11]
Factors Influencing Solubility and Dissolution
Several factors critically affect the solubility and subsequent dissolution rate of clopidogrel bisulfate:
-
pH: The most significant factor is the pH of the dissolution medium. Clopidogrel bisulfate is freely soluble in highly acidic environments like the stomach (pH 1-2) but exhibits very low solubility in the neutral to slightly alkaline pH of the intestine, which is the primary site of absorption.[1][8] This pH-dependent solubility profile is a major challenge for formulation scientists.
-
Polymorphism: Clopidogrel bisulfate exists in different polymorphic forms, such as Form I and Form II.[12] Different crystalline forms can have different solubilities and dissolution rates, which may impact the overall bioavailability of the drug product.
-
Excipients and Surfactants: The inclusion of surfactants like Sodium Lauryl Sulfate (SLS) in dissolution media can significantly enhance the solubility of clopidogrel bisulfate.[3][10] Similarly, carriers like Polyethylene Glycols (PEGs) and Gelucire 44/14 have been used in solid dispersion techniques to improve the drug's dissolution profile by converting its crystalline form to a more soluble amorphous state.[13][14][15]
Experimental Protocols
Equilibrium Solubility Determination
This protocol outlines a standard method for determining the solubility of clopidogrel bisulfate in various media.
Methodology:
-
Preparation: Prepare a series of vials or flasks, each containing a specific solvent (e.g., 0.1 N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, distilled water).
-
Addition of Drug: Add an excess amount of clopidogrel bisulfate powder to each vial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a constant temperature water bath shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[8][10]
-
Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw a supernatant aliquot from each vial and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved drug particles.
-
Analysis: Dilute the filtered solutions appropriately with the respective solvent. Analyze the concentration of clopidogrel bisulfate in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry at its λmax (e.g., ~220 nm or 270.5 nm).[8][10]
-
Calculation: Calculate the solubility of the drug in each medium based on the measured concentration and the dilution factor.
In-Vitro Dissolution Testing for Tablets
This protocol describes a typical dissolution test for clopidogrel bisulfate tablets, often used for quality control and to assess formulation performance.
Methodology:
-
Apparatus Setup: Use a USP Type-II (Paddle) dissolution apparatus.
-
Dissolution Medium: Prepare the dissolution medium. For clopidogrel bisulfate, a common medium is 900 mL of pH 2.0 HCl buffer or 0.1 N HCl, maintained at a constant temperature of 37 ± 0.5°C.[9][12] For investigating release in intestinal conditions, a phosphate buffer (e.g., pH 6.8) with a surfactant like 1% SLS may be used.[3][10]
-
Test Execution:
-
Sample Replacement: Immediately after each withdrawal, replace the volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume (sink conditions).[11]
-
Analysis: Filter the withdrawn samples and analyze the drug concentration using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[9]
-
Data Representation: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate a dissolution profile.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for determining equilibrium solubility.
Caption: Factors influencing clopidogrel bisulfate solubility.
Signaling Pathway: Mechanism of Action
Caption: Clopidogrel's metabolic activation and antiplatelet action.
References
- 1. researchgate.net [researchgate.net]
- 2. ajper.com [ajper.com]
- 3. researchgate.net [researchgate.net]
- 4. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, development and evaluation of clopidogrel bisulfate floating tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. rjptonline.org [rjptonline.org]
- 12. japsonline.com [japsonline.com]
- 13. ejpps.online [ejpps.online]
- 14. pharmacophorejournal.com [pharmacophorejournal.com]
- 15. johronline.com [johronline.com]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Clopidogrel Bisulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clopidogrel (B1663587) bisulfate is a potent antiplatelet agent used to inhibit blood clots in various cardiovascular diseases.[1] Chemically, it is methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate sulfate.[1] Accurate and reliable quantification of clopidogrel bisulfate in bulk drug and pharmaceutical dosage forms is crucial for ensuring its quality, safety, and efficacy. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for this purpose due to its high sensitivity, selectivity, and precision.[2]
This application note details a simple, rapid, and reproducible stability-indicating RP-HPLC method for the determination of clopidogrel bisulfate. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.[3][4]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Waters Alliance 2695 Separations module or equivalent |
| Detector | Photodiode Array (PDA) Detector or UV-Vis Detector |
| Column | Thermo Hypersil BDS C18 (250 x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 4.0) in a 68:32 v/v ratio[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 220 nm[5] |
| Injection Volume | 20 µL[5] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes[5] |
Reagents and Solutions Preparation
-
Chemicals: Clopidogrel bisulfate working standard, HPLC grade acetonitrile, HPLC grade water, potassium dihydrogen phosphate, and orthophosphoric acid.
-
Phosphate Buffer (pH 4.0) Preparation: Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 4.0 using orthophosphoric acid.[6]
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer (pH 4.0) in a ratio of 68:32 (v/v). Filter the mixture through a 0.45 µm membrane filter and degas by sonication before use.[5][6]
-
Diluent: The mobile phase is used as the diluent for preparing standard and sample solutions.[7]
Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of clopidogrel bisulfate working standard and transfer it into a 25 mL volumetric flask.[5]
-
Add approximately 15 mL of acetonitrile and sonicate for 10 minutes to dissolve the standard completely.[5]
-
Make up the volume to the mark with acetonitrile.[5]
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[5]
Sample Solution Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.
-
Accurately weigh a quantity of the tablet powder equivalent to 75 mg of clopidogrel bisulfate and transfer it to a 100 mL volumetric flask.[7]
-
Add about 70 mL of diluent and sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution of the drug.
-
Cool the solution to room temperature and make up the volume with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with the diluent to obtain a final concentration of approximately 75 µg/mL.[7]
Method Validation
The developed method was validated as per ICH Q2(R1) guidelines for parameters including system suitability, specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[8]
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | - | ~3.8[5] |
| Theoretical Plates | > 2000 | > 3000 |
| Tailing Factor | ≤ 2.0 | < 1.5 |
| % RSD of Peak Area | ≤ 2.0% | < 1.0% |
Table 2: Linearity and Range
| Parameter | Result |
| Linearity Range (µg/mL) | 50 - 600[9] |
| Correlation Coefficient (r²) | ≥ 0.999[10] |
| Regression Equation | y = mx + c |
Table 3: Accuracy (Recovery Study)
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.82 | 99.78%[5] |
| 100% | 100 | 101.54 | 101.54%[5] |
| 120% | 120 | 120.84 | 100.70%[5] |
Table 4: Precision
| Precision Type | Parameter | % RSD |
| Repeatability (Intra-day) | Peak Area (n=6) | < 2.0% |
| Intermediate Precision (Inter-day) | Peak Area (n=6) | < 2.0% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 1.87[5] |
| Limit of Quantification (LOQ) | 5.68[5] |
Table 6: Robustness
| Parameter Varied | Variation | % RSD |
| Flow Rate (mL/min) | ± 0.2 (0.8 & 1.2) | < 2.0%[5] |
| Mobile Phase pH | ± 0.1 (3.9 & 4.1) | < 2.0%[5] |
| Mobile Phase Composition | ± 2% Organic Phase | < 2.0% |
Specificity (Forced Degradation Study)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Clopidogrel bisulfate was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[9] The degradation products did not interfere with the quantification of the main drug peak, proving the method's specificity.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the drug solution with 0.5 N HCl at 60°C for a specified period. Neutralize the solution before injection.[9]
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at ambient temperature. Neutralize the solution before injection.[9]
-
Oxidative Degradation: Treat the drug solution with 6% H₂O₂ at room temperature.[9]
-
Thermal Degradation: Expose the solid drug to a temperature of 105°C for a defined time.[9]
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) or sunlight.[8][9]
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the RP-HPLC analysis of Clopidogrel Bisulfate.
Caption: Workflow for Clopidogrel Bisulfate RP-HPLC Analysis.
Conclusion
The developed RP-HPLC method is simple, rapid, specific, accurate, and precise for the quantification of clopidogrel bisulfate in bulk and pharmaceutical dosage forms.[5] The method was successfully validated according to ICH guidelines and its stability-indicating capability was demonstrated through forced degradation studies. This method is suitable for routine quality control analysis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ajpaonline.com [ajpaonline.com]
- 3. jpionline.org [jpionline.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. wjpls.org [wjpls.org]
- 7. rjptonline.org [rjptonline.org]
- 8. Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for UV Spectrophotometric Assay of Clopidogrel Bisulfate in Bulk Drug
These application notes provide a comprehensive overview and a detailed protocol for the quantitative determination of clopidogrel (B1663587) bisulfate in bulk drug substance using UV-Visible spectrophotometry. This method is simple, cost-effective, rapid, and suitable for routine quality control analysis.
Introduction
Clopidogrel bisulfate is an antiplatelet agent used to inhibit blood clots in various cardiovascular diseases. Accurate and reliable analytical methods are crucial for ensuring the quality and potency of the bulk drug. UV-Visible spectrophotometry offers a straightforward approach for the assay of clopidogrel bisulfate by measuring its absorbance of ultraviolet light at a specific wavelength. The method's simplicity and affordability make it a valuable tool in pharmaceutical analysis.[1][2] This document outlines a validated UV spectrophotometric method, including the principle, instrumentation, detailed experimental protocol, and validation parameters as per ICH guidelines.[3]
Principle
The method is based on the principle that clopidogrel bisulfate exhibits strong absorbance in the UV region. The wavelength of maximum absorbance (λmax) is determined, and at this wavelength, the absorbance of a solution is directly proportional to the concentration of the analyte, following the Beer-Lambert law. By comparing the absorbance of a sample solution of unknown concentration to the absorbance of a standard solution with a known concentration, the quantity of clopidogrel bisulfate in the sample can be accurately determined.
Experimental Protocols
Instrumentation and Reagents
-
Instrumentation:
-
UV-Visible Spectrophotometer (Double Beam) with 1 cm quartz cuvettes.
-
Analytical Balance
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Sonicator
-
-
Reagents and Materials:
-
Clopidogrel Bisulfate Reference Standard
-
Clopidogrel Bisulfate Bulk Drug Sample
-
Methanol (B129727) (AR Grade)
-
Selection of Solvent and Determination of λmax
Clopidogrel bisulfate is freely soluble in acidic media and methanol.[2][5] Both 0.1 N HCl and methanol can be used as solvents. The wavelength of maximum absorbance (λmax) has been reported at various wavelengths depending on the solvent used, including 203 nm in methanol and 219-222 nm in acidic water.[1][2][3][5][6] For this protocol, 0.1 N HCl is chosen as the solvent.
-
Procedure for λmax determination:
-
Prepare a dilute solution of clopidogrel bisulfate (e.g., 10 µg/mL) in 0.1 N HCl.
-
Scan the solution from 400 nm to 200 nm using the UV-Visible spectrophotometer with 0.1 N HCl as the blank.
-
The wavelength at which maximum absorbance is observed is the λmax. A reported λmax in 0.1 N HCl is approximately 219 nm.[3]
-
Preparation of Standard and Sample Solutions
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh about 10 mg of Clopidogrel Bisulfate Reference Standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and make up the volume with 0.1 N HCl.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
-
Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) in 10 mL volumetric flasks using 0.1 N HCl.[3]
-
These solutions are used to prepare the calibration curve.
-
-
Preparation of Sample Solution (10 µg/mL):
-
Accurately weigh about 10 mg of the clopidogrel bisulfate bulk drug sample.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and make up the volume with 0.1 N HCl and sonicate. This gives a concentration of 100 µg/mL.
-
Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to the mark with 0.1 N HCl to obtain a final concentration of 10 µg/mL.
-
Calibration Curve
-
Measure the absorbance of each working standard solution at the determined λmax (e.g., 219 nm) against 0.1 N HCl as a blank.
-
Plot a graph of absorbance versus concentration.
-
The plot should be linear, and the regression equation (y = mx + c) and correlation coefficient (R²) should be determined. An R² value close to 0.999 indicates good linearity.[3]
Assay of Bulk Drug Sample
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of clopidogrel bisulfate in the sample solution using the regression equation from the calibration curve.
-
The percentage purity of the bulk drug can be calculated using the following formula:
Data Presentation
The following tables summarize the typical quantitative data obtained during the validation of this UV spectrophotometric method.
Table 1: Optical Characteristics and Linearity Data
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | 219 nm[3] |
| Beer's Law Linearity Range | 2-10 µg/mL[3] |
| Regression Equation (y = mx + c) | y = 0.048x + 0.002 |
| Correlation Coefficient (R²) | 0.999[3] |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2%[5] |
| Precision | ||
| - Intraday (%RSD) | NMT 2.0% | < 1.0%[3] |
| - Interday (%RSD) | NMT 2.0% | < 1.5%[7] |
| Limit of Detection (LOD) | - | 0.2 µg/mL[7] |
| Limit of Quantification (LOQ) | - | 0.6 µg/mL[7] |
NMT: Not More Than, %RSD: Percent Relative Standard Deviation
Visualizations
Experimental Workflow
Caption: Workflow for the UV spectrophotometric assay of clopidogrel bisulfate.
Method Validation Relationship
References
- 1. Development and validation of clopidogrel bisulphate determination in bulk by UV spectrophotometric method | Antypenko | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 2. hakon-art.com [hakon-art.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. jddtonline.info [jddtonline.info]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmahealthsciences.net [pharmahealthsciences.net]
Application Note: Enantioselective Separation of Clopidogrel Isomers Using Chiral High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clopidogrel (B1663587), a potent antiplatelet agent, is a chiral compound administered as the therapeutically active (S)-enantiomer. The (R)-enantiomer is inactive and considered an impurity. Therefore, the enantioselective separation and quantification of clopidogrel isomers are critical for quality control in pharmaceutical formulations and for pharmacokinetic studies. This application note provides detailed protocols for the enantioselective separation of clopidogrel isomers using chiral High-Performance Liquid Chromatography (HPLC).
The methods described herein utilize various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the (S)- and (R)-enantiomers of clopidogrel. These protocols are intended to serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.
Experimental Protocols
Method 1: Separation on a Polysaccharide-Based Chiral Stationary Phase (Cellulose Derivative)
This method is suitable for the baseline separation of (R,S)-clopidogrel.
Materials and Equipment:
-
(R,S)-Clopidogrel standard
-
Methanol (B129727) (HPLC grade)
-
Formic acid (ACS reagent grade)
-
HPLC system with UV detector
-
Chiral Column: Lux Cellulose-3 (4.6 x 250 mm, 3 µm) or equivalent cellulose-based column.[1]
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and formic acid in a volumetric ratio of 100:0.1 (v/v).[1]
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of (R,S)-clopidogrel standard in the mobile phase to obtain a final concentration of 1 mg/mL. Sonicate for 10 minutes to ensure complete dissolution.
-
HPLC System Setup:
-
Injection and Data Acquisition:
-
Filter the standard solution through a 0.45 µm syringe filter.
-
Inject 20 µL of the filtered solution into the HPLC system.
-
Acquire data for a sufficient time to allow the elution of both enantiomers.
-
Method 2: Reversed-Phase Separation on a Cellulose-Based Chiral Stationary Phase
This method is effective for the simultaneous determination of chiral impurities and the assay of (S)-clopidogrel.[3][4]
Materials and Equipment:
-
(S)-Clopidogrel and its chiral impurities (A, B, and C/(R)-clopidogrel) standards
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and water in a volumetric ratio of 100:15 (v/v).[3][4]
-
Standard Solution Preparation: Prepare individual or mixed standard solutions of (S)-clopidogrel and its chiral impurities in the mobile phase.
-
HPLC System Setup:
-
Injection and Data Acquisition:
-
Filter the standard solutions through a 0.45 µm syringe filter.
-
Inject an appropriate volume of the filtered solution into the HPLC system.
-
Acquire data to monitor the separation of all compounds.
-
Data Presentation
The following tables summarize the quantitative data obtained from the enantioselective separation of clopidogrel isomers using different chiral HPLC methods.
Table 1: Chromatographic Parameters for Clopidogrel Enantiomers on Lux Cellulose-3
| Enantiomer | Retention Time (min) |
| (R)-clopidogrel | 5.595 |
| (S)-clopidogrel | 7.214 |
Chromatographic conditions: Lux Cellulose-3 (4.6 x 250 mm, 3 µm) column, mobile phase: methanol/formic acid (100/0.1 v/v), flow rate: 0.8 mL/min, temperature: 20°C.[1]
Table 2: Chromatographic Parameters for Clopidogrel Enantiomers on Chiral-AGP
| Enantiomer | Retention Time (min) |
| (S)-enantiomer | 14.9 |
| (R)-enantiomer | 20.4 |
Chromatographic conditions: Chiral-AGP (4.0 x 150 mm, 5 µm) column, mobile phase: 16% acetonitrile, 1 mM N,N-dimethyloctylamine, and 10 mM ammonium (B1175870) acetate, buffered at a pH of 5.5.[5]
Table 3: Chromatographic Parameters for Clopidogrel Enantiomers on Chiralcel OD-H (SFC)
| Enantiomer | Retention Time (min) |
| Enantiomer 1 | 9.77 |
| Enantiomer 2 | 13.46 |
Chromatographic conditions: Chiralcel OD-H (250 x 4.6 nm) column, mobile phase: supercritical fluid CO2 and 2-propanol, flow rate: 2 mL/min, detection: 215 nm.[6]
Visualizations
Caption: Workflow for chiral HPLC analysis of clopidogrel.
Caption: Factors affecting clopidogrel enantioseparation.
References
- 1. Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography [scirp.org]
Application Note and Protocol for Forced Degradation Studies of Clopidogrel Bisulfate
Introduction
Clopidogrel (B1663587) bisulfate is an antiplatelet agent used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. As mandated by regulatory bodies like the International Council for Harmonisation (ICH), forced degradation studies are crucial to establish the intrinsic stability of the drug substance, identify potential degradation products, and validate the stability-indicating nature of analytical methods. This document provides a detailed protocol for conducting forced degradation studies on clopidogrel bisulfate, including stress conditions, analytical methodology, and data interpretation.
Data Summary
The following table summarizes the typical degradation of clopidogrel bisulfate under various stress conditions. The percentage of degradation can vary based on the precise experimental parameters.
| Stress Condition | Reagent/Method | Temperature | Duration | Degradation Products Identified | Approximate Degradation (%) |
| Acid Hydrolysis | 0.5 N HCl | 80°C | 12 hours | Clopidogrel Carboxylic Acid | Significant |
| 1 N HCl | 80°C | 1 hour | Clopidogrel Carboxylic Acid | ~16.93%[1] | |
| 0.1 N HCl | 60°C | 6 hours | Clopidogrel Carboxylic Acid | Degradation Observed[2] | |
| Alkaline Hydrolysis | 0.1 N NaOH | Ambient | 12 hours | Clopidogrel Carboxylic Acid | Significant[3] |
| 1 N NaOH | 80°C | 1 hour | Degradation Observed | Degradation Observed[1] | |
| 0.1 N NaOH | 60°C | 6 hours | Degradation Observed | Degradation Observed[2] | |
| Oxidative Degradation | 6% H₂O₂ | Room Temp | - | N-oxide of Clopidogrel, N-oxide of Clopidogrel Carboxylic Acid | Significant[3] |
| 3% H₂O₂ | Room Temp | 7 days | 2-(2-chlorophenyl)-2-oxoacetic acid, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Degradation Observed[4] | |
| 3% H₂O₂ | 80°C | 30 minutes | Degradation Observed | ~15.84%[1] | |
| Thermal Degradation | Hot Air Oven | 105°C | 10 days | Minimal Degradation | Minimal[3] |
| Hot Air Oven | 100°C | 48 hours | Degradation Observed | Degradation Observed[2] | |
| Photolytic Degradation | UV Light | 254 nm | 10 days | Minimal Degradation | Minimal[3] |
| Sunlight | Ambient | 24 hours | Degradation Observed | Degradation Observed[2] | |
| Neutral Hydrolysis | Water:Acetonitrile (B52724) (1:1) | 80°C | 12 hours | Clopidogrel Carboxylic Acid | Degradation Observed[3] |
Experimental Protocols
Herein are the detailed methodologies for the key experiments involved in the forced degradation of clopidogrel bisulfate.
1. Preparation of Stock and Standard Solutions
-
Stock Solution: Accurately weigh and dissolve clopidogrel bisulfate in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to obtain a stock solution of 1 mg/mL.[2]
-
Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 400 µg/mL for HPLC analysis.[3]
2. Forced Degradation Procedures
-
Acid Hydrolysis:
-
To 1 mL of the stock solution (1 mg/mL), add 10 mL of 0.1 N HCl.[2]
-
Reflux the mixture at 60°C for 6 hours.[2]
-
After cooling to room temperature, neutralize the solution with 0.1 N NaOH.
-
Dilute the solution to a final concentration of approximately 400 µg/mL with the mobile phase before injection.[3]
-
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose the solid drug substance to a temperature of 105°C in a hot air oven for 10 days.[3]
-
After the specified time, dissolve the sample in the solvent and dilute to the final concentration for analysis.
-
-
Photolytic Degradation:
3. Analytical Methodology (HPLC)
A stability-indicating HPLC method is essential for separating clopidogrel from its degradation products.
-
Chromatographic Conditions:
-
Sample Analysis:
-
Filter all solutions through a 0.22 µm membrane filter before injection into the HPLC system.[3]
-
Inject the prepared samples and a standard solution of clopidogrel bisulfate.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent drug.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for forced degradation studies of clopidogrel bisulfate.
Caption: Primary degradation pathways of clopidogrel bisulfate under stress conditions.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. jpionline.org [jpionline.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of LC-MS for the Identification and Quantification of Clopidogrel and its Metabolites
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopidogrel (B1663587), a prodrug, is a widely prescribed antiplatelet agent for the prevention of atherothrombotic events. Its therapeutic efficacy relies on its conversion to an active thiol metabolite, which irreversibly inhibits the P2Y12 receptor on platelets. Monitoring the levels of clopidogrel and its metabolites is crucial for pharmacokinetic studies, dose optimization, and understanding inter-individual variability in patient response. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the gold standard for the sensitive and specific quantification of clopidogrel and its diverse metabolites in biological matrices. This document provides a detailed application note and a comprehensive protocol for the simultaneous determination of clopidogrel, its active thiol metabolite (CAM), and its major inactive carboxylic acid metabolite (CAMD) in human plasma using LC-MS/MS.
Introduction
Clopidogrel undergoes extensive and complex metabolism following oral administration. Approximately 85% of the parent drug is rapidly hydrolyzed by carboxylesterases to its inactive carboxylic acid derivative, the most abundant metabolite in plasma. A smaller, yet critical, fraction is metabolized by hepatic cytochrome P450 (CYP) enzymes in a two-step process to form the active thiol metabolite.[1] This active metabolite is highly reactive and unstable, readily forming a disulfide bridge with a cysteine residue on the P2Y12 receptor, leading to irreversible inhibition of ADP-induced platelet aggregation.[2]
Given the low plasma concentrations of the parent drug and the instability of the active metabolite, highly sensitive and specific analytical methods are required for their accurate quantification. LC-MS/MS offers unparalleled selectivity and sensitivity, making it the method of choice for pharmacokinetic and metabolic studies of clopidogrel.
Quantitative Data Summary
The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of clopidogrel and its key metabolites, compiled from various studies.
Table 1: LC-MS/MS Method Performance for Clopidogrel
| Parameter | Reported Value | Reference |
| Linearity Range | 0.05 - 50.0 ng/mL | [3] |
| LLOQ | 0.05 ng/mL | [4] |
| Intra-day Precision (%CV) | < 15% | [3] |
| Inter-day Precision (%CV) | < 15% | [3] |
| Accuracy (%RE) | Within ±15% | [3] |
| Recovery | > 85% | [5] |
Table 2: LC-MS/MS Method Performance for Clopidogrel Active Metabolite (CAM)
| Parameter | Reported Value | Reference |
| Linearity Range | 0.5 - 100 ng/mL | [3] |
| LLOQ | 0.5 ng/mL | [4] |
| Intra-day Precision (%CV) | < 6% | [6] |
| Inter-day Precision (%CV) | < 6% | [6] |
| Accuracy (%RE) | Within ±12% | [6] |
| Recovery (derivatized) | 85% - 105% | [6] |
Table 3: LC-MS/MS Method Performance for 2-oxo-clopidogrel
| Parameter | Reported Value | Reference |
| Linearity Range | 0.5 - 50.0 ng/mL | [3] |
| LLOQ | 0.5 ng/mL | [4] |
| Intra-day Precision (%CV) | < 15% | [3] |
| Inter-day Precision (%CV) | < 15% | [3] |
| Accuracy (%RE) | Within ±15% | [3] |
| Recovery | Not Reported |
Experimental Protocol: Simultaneous Quantification of Clopidogrel, 2-oxo-clopidogrel, and Active Thiol Metabolite in Human Plasma by LC-MS/MS
This protocol describes a method for the simultaneous determination of clopidogrel, its intermediate metabolite 2-oxo-clopidogrel, and its active thiol metabolite after derivatization.
1. Materials and Reagents
-
Clopidogrel, 2-oxo-clopidogrel, and clopidogrel active metabolite reference standards
-
Internal Standard (IS) (e.g., Clopidogrel-d4)
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
2-bromo-3'-methoxyacetophenone (MPB) for derivatization
-
Methyl tert-butyl ether (MTBE)
-
Ultrapure water
2. Sample Preparation
Due to the instability of the active thiol metabolite, immediate derivatization after blood collection is crucial.
-
Blood Collection and Stabilization: Collect whole blood in tubes containing K2-EDTA. Immediately add a solution of 2-bromo-3'-methoxyacetophenone (MPB) in acetonitrile to the blood sample to stabilize the active metabolite by forming a stable thioether derivative (CAMD).[6]
-
Plasma Separation: Centrifuge the stabilized blood sample at 2000 x g for 10 minutes at 4°C to obtain plasma.
-
Protein Precipitation: To 200 µL of plasma in a microcentrifuge tube, add 50 µL of internal standard solution (in 50% ACN).
-
Liquid-Liquid Extraction: Add 1.5 mL of MTBE and vortex for 3 minutes.[7]
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid) and vortex.
-
Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
5. Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
Visualizations
Caption: Metabolic activation pathway of clopidogrel.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Clopidogrel's mechanism of action via P2Y12 signaling.
References
- 1. ClinPGx [clinpgx.org]
- 2. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jbr-pub.org.cn [jbr-pub.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS [jbr-pub.org.cn]
Application Note: Quantitative Analysis of Clopidogrel Polymorphs by Powder X-ray Diffraction (PXRD)
Abstract
Clopidogrel (B1663587) bisulfate, an antiplatelet medication, exists in multiple polymorphic forms, with Form I and Form II being the most therapeutically relevant.[1][2] Since different polymorphs can exhibit distinct physicochemical properties that affect bioavailability and stability, their precise quantification in active pharmaceutical ingredients (APIs) and final dosage forms is a critical aspect of quality control in the pharmaceutical industry.[3] Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique for both qualitative and quantitative analysis of crystalline phases. This application note provides a detailed protocol for the quantitative analysis of clopidogrel bisulfate polymorphs using PXRD, covering sample preparation, data acquisition, and analysis methodologies.
Introduction
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a common phenomenon in pharmaceutical compounds.[3] The different polymorphic forms of a drug can have significant variations in their physical and chemical properties, including solubility, dissolution rate, melting point, and stability.[3] In the case of clopidogrel bisulfate, six polymorphs have been identified, but only Form I and Form II are therapeutically active and commercially used.[1][2] Form II is the more stable form at room temperature, creating the potential for the transformation of the metastable Form I to Form II during manufacturing or storage, which could impact the drug product's quality and efficacy.[4] Consequently, regulatory agencies require stringent control over the polymorphic content of clopidogrel bisulfate in pharmaceutical products.[4]
PXRD is a primary analytical technique for the characterization and quantification of polymorphs. Each crystalline form produces a unique diffraction pattern, acting as a fingerprint for identification. For quantitative analysis, the intensity of the diffraction peaks is proportional to the amount of the corresponding crystalline phase in a mixture. This application note details validated PXRD methods for the quantification of clopidogrel bisulfate polymorphs.
Experimental Workflow
Figure 1: Experimental workflow for the quantitative analysis of clopidogrel polymorphs by PXRD.
Materials and Methods
Materials
-
Clopidogrel Bisulfate Form I (Reference Standard)
-
Clopidogrel Bisulfate Form II (Reference Standard)
-
Test Samples (API or crushed tablets)
-
Mortar and Pestle or Ball Mill
-
PXRD Sample Holders
Instrumentation
A powder X-ray diffractometer in the Bragg-Brentano θ-2θ geometry is typically used.[4] An example of instrumental parameters is provided in the table below.
| Parameter | Value |
| Radiation | CuKα (λ = 1.5406 Å) |
| Tube Voltage | 40 kV |
| Tube Current | 30-40 mA |
| Scan Range (2θ) | 5° to 40° |
| Step Size | 0.02° to 0.05° |
| Scan Speed/Time per Step | Optimized for resolution and analysis time (e.g., 5-15 s/step) |
Note: These parameters may need to be optimized for the specific instrument and sample.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and precise quantitative analysis. The goal is to obtain a homogenous powder with a consistent particle size to minimize preferred orientation effects.
-
For API: Gently grind the powder using a mortar and pestle or a ball mill to ensure homogeneity and reduce particle size.
-
For Tablets: Carefully crush the tablets into a fine powder using a mortar and pestle. If excipient peaks interfere with the analysis, a method for their removal may be necessary, although often quantification can be performed in their presence.[4]
-
For Calibration Standards: Prepare a series of physical mixtures of Form I and Form II with known weight percentages (e.g., 0.5%, 1%, 2%, 5%, 10% w/w of the minor polymorph in the major polymorph). Use a geometric mixing technique to ensure homogeneity.[5]
-
Sample Packing: Carefully pack the powder into the PXRD sample holder. The back-loading technique is recommended to reduce preferred orientation of the crystallites.[5]
Data Acquisition
-
Place the packed sample holder into the diffractometer.
-
Set up the instrument with the appropriate parameters (as listed in the Instrumentation section).
-
Initiate the scan over the defined 2θ range.
Data Analysis and Quantification
The quantification of clopidogrel polymorphs can be achieved through several methods. The selection of the method may depend on the complexity of the diffraction pattern and the availability of software.
Before quantification, it is essential to identify the unique, well-resolved diffraction peaks for each polymorph.
| Polymorph | Characteristic Peaks (2θ) |
| Form I | 9.26°, 14.39°, 23.15° (highest intensity)[3] |
| Form II | 8.91°, 12.44°, 21.69°, 23.0°[3] |
digraph "Quantification_Methods" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];subgraph "cluster_methods" { label="PXRD Quantification Approaches"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; quant [label="Quantitative Analysis"]; wpdm [label="Whole Powder Pattern Decomposition (WPDM) / Rietveld Refinement"]; direct [label="Classical Direct Method (Single Peak or Sum of Peaks)"]; quant -> wpdm; quant -> direct; }
subgraph "cluster_wpdm_details" { label="WPDM Details"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; wpdm_desc [label="Utilizes the entire diffraction pattern for quantification.\nRequires crystallographic information (unit cell parameters).", shape=rect, style=filled]; wpdm_adv [label="Advantages:\n- High accuracy\n- Can handle peak overlap", shape=rect, style=filled]; wpdm_disadv [label="Disadvantages:\n- More complex\n- Requires specialized software (e.g., Powder Cell)", shape=rect, style=filled]; }
subgraph "cluster_direct_details" { label="Direct Method Details"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; direct_desc [label="Relates the intensity of one or more characteristic peaks to the concentration.", shape=rect, style=filled]; direct_adv [label="Advantages:\n- Simpler to implement\n- Does not require full crystal structure data", shape=rect, style=filled]; direct_disadv [label="Disadvantages:\n- Prone to errors from preferred orientation\n- Peak overlap can be problematic", shape=rect, style=filled]; }
wpdm -> wpdm_desc; wpdm_desc -> wpdm_adv; wpdm_desc -> wpdm_disadv;
direct -> direct_desc; direct_desc -> direct_adv; direct_desc -> direct_disadv; }
Figure 2: Logical relationship between PXRD quantification methods for clopidogrel polymorphs.
Method A: Classical Direct Method (Calibration Curve)
-
For each calibration standard and test sample, determine the integrated intensity (area) of a unique, well-resolved, and intense characteristic peak for the polymorph being quantified (e.g., the peak at ~12.3° 2θ for Form II).[5]
-
Plot the peak area against the known weight percentage of the polymorph in the calibration standards to generate a calibration curve.
-
Perform a linear regression analysis on the calibration curve. The relationship should be linear with a correlation coefficient (R²) close to 1.
-
Use the peak area of the test sample and the equation of the calibration curve to determine the weight percentage of the polymorph in the unknown sample.
Method B: Whole Powder Pattern Decomposition (WPDM)
-
This method involves fitting the entire experimental diffraction pattern with calculated patterns based on the crystal structure information of the phases present.
-
Software such as Powder Cell for Windows (PCW) can be used for WPDM.[1][2]
-
The software refines various parameters (e.g., scale factors, lattice parameters) to achieve the best fit between the observed and calculated patterns.
-
The weight fraction of each polymorph is derived from the refined scale factors. This method is generally considered more accurate as it utilizes all reflections and can account for peak overlap.[1][2]
Method Validation and Performance
The quantitative PXRD methods for clopidogrel polymorphs have been validated, demonstrating their suitability for quality control.
| Parameter | Result | Method | Reference |
| Limit of Quantification (LOQ) | 1.0–1.5 wt.% | WPDM & Direct Method | [1][2] |
| Limit of Quantification (LOQ) | 0.91% | Optimized Direct Method | [6] |
| Limit of Detection (LOD) | 0.29% | Optimized Direct Method | [6] |
| Linearity (R²) | > 0.9999 | Optimized Direct Method | [6] |
| Precision (%RSD) | 1.15% for 5% standard | Direct Method | [5] |
| Accuracy (% Recovery) | Typically within 90-110% | Direct Method | [5] |
Note: The sensitivity of the method can be improved by optimizing sample preparation (e.g., ball milling) and data acquisition parameters (e.g., longer scan times).[6]
Conclusion
Powder X-ray Diffraction is a reliable and robust technique for the quantitative analysis of clopidogrel bisulfate polymorphs. Both the classical direct method and the Whole Powder Pattern Decomposition method can provide accurate and precise results. The choice of method may depend on the specific requirements of the analysis and the available resources. Proper sample preparation and method validation are critical to ensure the quality and reliability of the analytical data, which is essential for the quality control and stability testing of clopidogrel bisulfate in pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and metrological characterization of quantitative X-ray diffraction phase analysis for the mixtures of clopidogrel bisulphate polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. archive.sciendo.com [archive.sciendo.com]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. researchgate.net [researchgate.net]
Application Note: Simultaneous Estimation of Clopidogrel and Aspirin in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction Clopidogrel (B1663587) is an antiplatelet agent that prevents blood clots by inhibiting P2Y12 ADP-induced platelet aggregation. Aspirin (B1665792), or acetylsalicylic acid, is a non-steroidal anti-inflammatory drug (NSAID) that irreversibly inhibits cyclooxygenase (COX) enzymes, which also results in an antiplatelet effect.[1] Combination therapy of clopidogrel and aspirin is commonly prescribed for patients with cardiovascular diseases to prevent major ischemic events. The availability of fixed-dose combination formulations necessitates the development of simple, rapid, and reliable analytical methods for their simultaneous estimation to ensure quality control and batch-to-batch consistency. This document outlines detailed protocols and validation data for UV-Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and High-Performance Liquid Chromatography (HPLC) methods.
UV-Spectrophotometric Methods
UV-Visible spectrophotometry offers a simple and cost-effective method for the quantitative analysis of drugs. For the simultaneous estimation of clopidogrel and aspirin, several spectrophotometric techniques have been developed, including first-order derivative, graphical absorbance ratio, and area under the curve (AUC) methods.[1][2][3]
Experimental Protocol (First Order Derivative Method)
This protocol is based on the first-order derivative zero-crossing method.[1]
-
Solvent Preparation: Prepare 0.1N Hydrochloric acid (HCl) in double-distilled water. Use analytical grade methanol (B129727) as a solvent for stock solutions.[1]
-
Standard Stock Solution Preparation:
-
Accurately weigh 10 mg of Clopidogrel bisulphate reference standard and 10 mg of Aspirin reference standard and transfer them to separate 100 ml volumetric flasks.[1]
-
Dissolve the contents in 20 ml of methanol and sonicate for 20 minutes. Dilute to the mark with methanol to obtain a concentration of 100 µg/ml for each drug.[1]
-
-
Working Standard Solution: Prepare a mixed standard solution containing 10 µg/ml of both clopidogrel and aspirin by diluting the stock solutions with 0.1N HCl.[1]
-
Sample Preparation:
-
Weigh and finely powder twenty tablets.
-
Transfer a quantity of powder equivalent to 10 mg of clopidogrel and 10 mg of aspirin into a 100 ml volumetric flask.[1]
-
Add 20 ml of methanol, sonicate for 20 minutes, and dilute to volume with methanol. Filter the solution through Whatman filter paper No. 41.[1]
-
Dilute 1 ml of the filtrate to 10 ml with 0.1N HCl to get a final theoretical concentration of 10 µg/ml for both drugs.[1]
-
-
Spectrophotometric Analysis:
-
Scan the standard and sample solutions from 200-400 nm.
-
Convert the absorption spectra to the first derivative spectra.
-
Measure the absorbance at 232.5 nm (zero-crossing point for aspirin) for the estimation of clopidogrel and at 211.3 nm (zero-crossing point for clopidogrel) for the estimation of aspirin.[1]
-
Quantify the drug concentrations by plotting the absorbance values against the respective concentrations of the standard solutions.[1]
-
Visualization: UV-Spectrophotometry Workflow
Caption: Workflow for UV-Spectrophotometric Analysis.
Data Summary: UV-Spectrophotometric Method Validation
| Parameter | Clopidogrel | Aspirin | Reference |
| Method | First Order Derivative | First Order Derivative | [1] |
| Detection Wavelength (λ) | 232.5 nm | 211.3 nm | [1] |
| Linearity Range | 5.0 - 25.0 µg/ml | 5.0 - 25.0 µg/ml | [1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [1] |
| Recovery | 99.23 - 101.01% | 98.98 - 100.54% | [1] |
| Precision (%RSD) | < 2% | < 2% | [1] |
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC is a powerful planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a rapid and efficient method for quality control.
Experimental Protocol
This protocol is based on a validated HPTLC method for the simultaneous estimation of acetylsalicylic acid (ASA) and clopidogrel bisulfate (CLP).[4]
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC aluminum plates pre-coated with silica (B1680970) gel 60F254.[4]
-
Mobile Phase: Ethyl acetate:methanol:toluene:glacial acetic acid (5.0:1.0:4.0:0.1, v/v/v/v).[4]
-
Chamber Saturation: Saturate the TLC chamber with the mobile phase for 20 minutes.
-
Detection Wavelength: 235 nm.[4]
-
-
Standard Stock Solution Preparation:
-
Prepare stock solutions of aspirin and clopidogrel in methanol to achieve a suitable concentration (e.g., 100 µg/ml).
-
-
Sample Preparation:
-
Weigh and powder 20 tablets.
-
Transfer an amount of powder equivalent to a known amount of aspirin and clopidogrel into a volumetric flask.
-
Extract the drugs with methanol using sonication and dilute to the mark. Filter the resulting solution.
-
-
Chromatographic Development:
-
Apply the standard and sample solutions as bands on the HPTLC plate using a suitable applicator.
-
Develop the plate in the pre-saturated chamber until the mobile phase front travels a sufficient distance (e.g., 8 cm).
-
Dry the plate in an oven to evaporate the solvents.
-
-
Densitometric Analysis:
-
Scan the dried plate using a TLC scanner in absorbance mode at 235 nm.[4]
-
Record the peak areas and calculate the drug concentrations by comparing the peak areas of the sample with those of the standard.
-
Visualization: HPTLC Workflow
Caption: Workflow for HPTLC Analysis.
Data Summary: HPTLC Method Validation
| Parameter | Clopidogrel | Aspirin | Reference |
| Mobile Phase | Ethyl acetate:methanol:toluene:glacial acetic acid (5.0:1.0:4.0:0.1) | Ethyl acetate:methanol:toluene:glacial acetic acid (5.0:1.0:4.0:0.1) | [4] |
| Detection Wavelength (λ) | 235 nm | 235 nm | [4] |
| Linearity Range | 400 - 1400 ng/spot | 400 - 1400 ng/spot | [4] |
| Mean Recovery | 100.21 ± 0.83% | 99.93 ± 0.55% | [4] |
| Rf Value | ~0.78 | ~0.13 | [5] |
High-Performance Liquid Chromatography (HPLC) Method
HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the most widely used technique for the simultaneous estimation of clopidogrel and aspirin due to its high resolution, sensitivity, and specificity.[6][7]
Experimental Protocol (RP-HPLC)
This protocol is based on a validated ion-pairing RP-HPLC method.[7]
-
Chromatographic Conditions:
-
Column: LiChroCART-LiChrospher 100, C18 (250mm × 4mm i.d., 5μm).[7]
-
Mobile Phase: Acetonitrile (B52724) : 0.01M Tetra-Butyl Ammonium Hydrogen Sulphate (TBAHS) (50:50 v/v).[7]
-
Flow Rate: 1.0 ml/min.[7]
-
Detection: UV at 240 nm.[7]
-
-
Reagent Preparation:
-
Standard Stock Solution Preparation:
-
Sample Preparation:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of powder equivalent to 25 mg of Aspirin and 12.5 mg of Clopidogrel into a 25 ml volumetric flask.[7]
-
Add 10 ml of the mobile phase, sonicate for 20 minutes, and then dilute to the mark.[7]
-
Filter the solution through a 0.2µm filter. Further dilute the filtrate with the mobile phase to fall within the linearity range.[7]
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the peaks based on retention times (Aspirin: ~3.17 min, Clopidogrel: ~5.76 min) and quantify using the peak areas.[7]
-
Visualization: HPLC Workflow
Caption: Workflow for RP-HPLC Analysis.
Data Summary: RP-HPLC Method Validation
| Parameter | Clopidogrel | Aspirin | Reference |
| Column | C18 (250mm × 4mm, 5μm) | C18 (250mm × 4mm, 5μm) | [7] |
| Mobile Phase | Acetonitrile:0.01M TBAHS (50:50) | Acetonitrile:0.01M TBAHS (50:50) | [7] |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | [7] |
| Detection Wavelength (λ) | 240 nm | 240 nm | [7] |
| Retention Time (tR) | 5.758 min | 3.167 min | [7] |
| Linearity Range | 0.5 - 125 µg/ml | 1 - 250 µg/ml | [7] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [7] |
| Limit of Detection (LOD) | 0.04 µg/ml | 0.08 µg/ml | [7] |
| Limit of Quantification (LOQ) | 0.12 µg/ml | 0.25 µg/ml | [7] |
| Recovery | 99.88 - 100.19% | 99.85 - 100.13% | [7] |
Analytical Method Validation
All analytical methods intended for quantitative analysis must be validated as per ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Visualization: Method Validation Parameters
Caption: Key Parameters for Analytical Method Validation.
This application note provides detailed protocols for three distinct and validated analytical methods—UV-Spectrophotometry, HPTLC, and RP-HPLC—for the simultaneous estimation of clopidogrel and aspirin in pharmaceutical formulations. The RP-HPLC method offers the highest sensitivity and resolution, making it suitable for stability-indicating assays and the determination of low-level impurities. The HPTLC method provides high throughput, while the UV-spectrophotometric method is the most cost-effective and simplest for routine quality control. The choice of method will depend on the specific requirements of the analysis, available instrumentation, and the desired level of sensitivity and selectivity.
References
- 1. Quantitative Analysis of Clopidogrel Bisulphate and Aspirin by First Derivative Spectrophotometric Method in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Simultaneous estimation of acetylsalicylic acid and clopidogrel bisulfate in pure powder and tablet formulations by high-performance column liquid chromatography and high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for Clopidogrel Impurity Profiling and Identification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the profiling and identification of impurities in clopidogrel (B1663587). The methodologies described are essential for ensuring the quality, safety, and efficacy of clopidogrel drug substances and products.
Introduction to Clopidogrel and its Impurities
Clopidogrel is an antiplatelet agent widely used to prevent blood clots in patients with a history of heart attack or stroke.[1] The presence of impurities, which can originate from the manufacturing process or degradation, can potentially affect the drug's safety and efficacy.[1][] Therefore, robust analytical methods for the separation, identification, and quantification of these impurities are critical for quality control.
Commonly identified impurities in clopidogrel include process-related impurities and degradation products.[1][] The United States Pharmacopeia (USP) lists specific impurities such as Clopidogrel Related Compound A, B, and C.[][3] Degradation can occur under stress conditions such as acidic and basic hydrolysis, oxidation, and exposure to heat and light.[][4]
Analytical Techniques for Impurity Profiling
A variety of analytical techniques are employed for the comprehensive profiling of clopidogrel impurities. High-Performance Liquid Chromatography (HPLC) is the most common method for separation and quantification, while hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for identification and structural elucidation.[1][5] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also utilized for the definitive characterization of isolated impurities.[4][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating clopidogrel from its impurities. Both normal-phase and reverse-phase methods have been developed.
Workflow for HPLC-Based Impurity Profiling
Caption: A typical workflow for clopidogrel impurity profiling using HPLC.
Protocol 1: Reverse-Phase HPLC Method for Clopidogrel and its Process-Related Impurities
This protocol is adapted from a method developed for the separation of clopidogrel bisulphate and its process-related impurities.[7]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of potassium dihydrogen phosphate (B84403) buffer (pH 3.5) and acetonitrile (B52724) in a ratio of 78:22 (v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 220 nm.[8]
-
Injection Volume: 10 µL.[8]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent to achieve a final concentration of approximately 0.5 mg/mL for impurity determination.[8] Filter the solution through a 0.45 µm membrane filter before injection.
Protocol 2: Stability-Indicating HPLC Method
This protocol is designed to separate clopidogrel from its degradation products formed under stress conditions.
-
Instrumentation: HPLC with a photodiode array (PDA) detector.
-
Column: Kromasil 100 C18.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid in water.
-
Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
-
Gradient Program:
-
T0.01/80:20 (A:B)
-
T25/50:50 (A:B)
-
T26/80:20 (A:B)
-
T35/80:20 (A:B)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: For tablets, powder the tablets and take an amount equivalent to 100mg of Clopidogrel into a 100 ml volumetric flask. Add 5ml of methanol (B129727) and shake for 5 minutes. Add 50ml of diluent, shake for 30 minutes, and dilute to volume with the diluent. Filter the solution through a 0.45 µm membrane filter.
Quantitative Data Summary for HPLC Methods
| Parameter | Method 1 (RP-HPLC) | Method 2 (Stability-Indicating) |
| Limit of Detection (LOD) | 0.13 µg/ml[9] | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.4 µg/ml[9] | Not explicitly stated |
| Linearity Range | 0.4–300 µg/ml[9] | 50-600 µg/ml[10] |
| Accuracy (% Recovery) | Not explicitly stated | 90-99%[11] |
Note: The quantitative data is sourced from various studies on clopidogrel analysis and may not directly correspond to the specific protocols provided but offers a general reference for method performance.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities. It combines the separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer.
Logical Relationship for Impurity Identification using LC-MS
Caption: The process of identifying clopidogrel impurities using LC-MS.
Protocol 3: LC-MS/MS Method for Identification of Degradation Products
This protocol is based on a study that characterized forced degradation products of clopidogrel.[12]
-
Instrumentation: An LC-MS/MS system with an Electrospray Ionization (ESI) source.
-
Column: C18 column.
-
Mobile Phase: A gradient elution using 100 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3) and methanol.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Mass Spectrometry Parameters:
-
Sample Preparation: Prepare samples from forced degradation studies (e.g., acid/base hydrolysis, oxidation). Neutralize and dilute the samples before injection.[10]
Spectroscopic Techniques (NMR and IR) for Structural Confirmation
For unequivocal structure elucidation of isolated impurities, spectroscopic techniques like NMR and IR are indispensable.
Protocol 4: Characterization of Isolated Impurities by NMR and IR
This protocol outlines the general steps for spectroscopic analysis of impurities isolated, for instance, by preparative TLC or HPLC.[4][6]
-
Isolation: Isolate the impurity of interest using preparative chromatography.
-
NMR Spectroscopy:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d6).
-
Analysis: Record 1H NMR and 13C NMR spectra. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more complex structures.
-
-
IR Spectroscopy:
Forced Degradation Studies
Forced degradation studies are crucial to identify potential degradation products that may form during the shelf life of the drug product. These studies also help in establishing the stability-indicating nature of the analytical methods.
Protocol 5: Forced Degradation of Clopidogrel
This protocol is a general guideline for conducting forced degradation studies.[][7]
-
Acid Degradation: Treat the drug substance or product with 0.1N HCl at 70°C.[7]
-
Base Degradation: Treat the drug substance or product with 0.5N NaOH.[]
-
Oxidative Degradation: Treat the drug substance or product with 3.0% H2O2.[]
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 60°C or 105°C).[][10]
-
Photolytic Degradation: Expose the drug substance to UV radiation (e.g., 254 nm).[]
After exposure for a defined period, the samples are analyzed using a stability-indicating HPLC method to separate and quantify the degradation products.
Conclusion
The effective profiling and identification of impurities in clopidogrel are paramount for ensuring its quality and safety. The protocols and techniques outlined in these application notes provide a robust framework for researchers, scientists, and drug development professionals to establish comprehensive impurity control strategies. A combination of chromatographic and spectroscopic methods is essential for the successful separation, quantification, and characterization of clopidogrel impurities.
References
- 1. veeprho.com [veeprho.com]
- 3. Discover Impurity Reference Standards from USP [usp.org]
- 4. archives.ijper.org [archives.ijper.org]
- 5. tandfonline.com [tandfonline.com]
- 6. GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 7. wjpls.org [wjpls.org]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. actascientific.com [actascientific.com]
Troubleshooting & Optimization
Optimizing Mobile Phase for Clopidogrel Bisulfate RP-HPLC Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of clopidogrel (B1663587) bisulfate. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for clopidogrel bisulfate analysis?
A typical starting point for the RP-HPLC analysis of clopidogrel bisulfate is a mixture of an organic solvent, most commonly acetonitrile (B52724), and an acidic aqueous buffer. A common ratio to begin with is in the range of 50:50 to 70:30 (v/v) of acetonitrile to buffer.[1][2][3] The aqueous phase is usually a phosphate (B84403) buffer adjusted to an acidic pH, typically between 3.0 and 4.0, using an acid like phosphoric acid.[1][2][3]
Q2: Why is an acidic pH necessary for the mobile phase?
An acidic mobile phase is crucial for achieving sharp, symmetrical peaks and reproducible retention times for clopidogrel bisulfate. Clopidogrel has a pKa value around 4.5.[4] Maintaining the mobile phase pH below the pKa ensures that the analyte exists predominantly in a single, protonated form. This prevents peak splitting or broadening that can occur when the compound is present in multiple ionization states. An acidic pH also helps to suppress the ionization of free silanol (B1196071) groups on the silica-based stationary phase, which can lead to undesirable secondary interactions and peak tailing.
Q3: What are the common organic modifiers used, and how do they affect the analysis?
Acetonitrile is the most frequently used organic modifier for clopidogrel bisulfate analysis due to its low viscosity and UV transparency.[1][2][3] Methanol can also be used, but it may lead to higher backpressure and different selectivity. The proportion of the organic modifier in the mobile phase is a critical parameter for adjusting the retention time of clopidogrel. Increasing the percentage of acetonitrile will decrease the retention time, while decreasing it will lead to longer retention.
Q4: Can I use a gradient elution?
While many methods for the assay of clopidogrel bisulfate in pharmaceutical dosage forms use isocratic elution for simplicity and robustness[1][2], a gradient elution can be beneficial for stability-indicating methods or when analyzing samples containing impurities or degradation products with a wide range of polarities. A gradient allows for the effective elution of both early and late-eluting compounds in a single run.
Q5: What is the purpose of adding triethylamine (B128534) (TEA) to the mobile phase?
Triethylamine (TEA) is sometimes added to the mobile phase in small concentrations (e.g., 0.1%) to reduce peak tailing.[1] Peak tailing for basic compounds like clopidogrel can occur due to interactions with acidic silanol groups on the surface of the C18 column. TEA, being a small basic molecule, can competitively bind to these active sites, thereby masking them from interacting with the analyte and resulting in more symmetrical peaks.[1]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with residual silanol groups on the column. | - Lower the pH of the mobile phase to further suppress silanol activity.- Add a competing base like triethylamine (0.1%) to the mobile phase.[1]- Use a column with end-capping or a base-deactivated stationary phase. |
| Peak Fronting | Sample overload or high concentration of the sample solvent. | - Reduce the injection volume or dilute the sample.- Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase. |
| Poor Resolution | Inadequate separation between clopidogrel and other components (impurities, degradation products, or other APIs). | - Optimize the mobile phase composition by adjusting the organic-to-aqueous ratio.- Change the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.- Adjust the pH of the aqueous phase.- Consider using a different column with a different stationary phase or particle size. |
| Shifting Retention Times | Inconsistent mobile phase preparation, column temperature fluctuations, or column degradation. | - Ensure accurate and consistent preparation of the mobile phase, including pH adjustment.- Use a column oven to maintain a constant temperature.- Flush the column with a strong solvent after each run sequence to remove contaminants.- Replace the column if it has reached the end of its lifetime. |
| High Backpressure | Blockage in the HPLC system (e.g., guard column, column frit), or precipitation of buffer salts. | - Check for blockages and replace the guard column or filter frits if necessary.- Ensure the mobile phase buffer is fully dissolved and filtered before use.- Do not mix high concentrations of organic solvent with buffers, as this can cause precipitation. Always mix gradually. |
Experimental Protocols
Standard Isocratic RP-HPLC Method for Clopidogrel Bisulfate Assay
This protocol is a general guideline and may require optimization for specific instrumentation and applications.
1. Mobile Phase Preparation (Acetonitrile:Phosphate Buffer (pH 4.0) 68:32 v/v) [1]
-
Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a buffer of a specific molarity (e.g., 20 mM). Adjust the pH to 4.0 using orthophosphoric acid.[1]
-
Mobile Phase Mixture: Mix 680 mL of HPLC-grade acetonitrile with 320 mL of the prepared phosphate buffer.[1]
-
Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration.
2. Standard Solution Preparation (100 µg/mL) [1]
-
Accurately weigh 25 mg of clopidogrel bisulfate reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve and make up the volume with acetonitrile.[1]
-
Dilute 1 mL of this stock solution to 10 mL with the mobile phase to obtain a final concentration of 100 µg/mL.[1]
3. Sample Preparation (from Tablets)
-
Weigh and finely powder a sufficient number of tablets to obtain an average weight.
-
Transfer a quantity of powder equivalent to 25 mg of clopidogrel bisulfate to a 25 mL volumetric flask.
-
Add about 15 mL of acetonitrile, sonicate for 10-15 minutes to ensure complete dissolution, and then make up the volume with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute 1 mL of the filtered solution to 10 mL with the mobile phase.
4. HPLC Operating Conditions
| Parameter | Condition |
| Column | C18 (e.g., Hypersil BDS, 250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.0) (68:32, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 220 nm[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient or controlled at 25 °C |
| Run Time | Approximately 10 minutes[1] |
Visualizations
Caption: General workflow for RP-HPLC analysis of clopidogrel bisulfate.
Caption: Decision tree for troubleshooting poor peak shape in clopidogrel analysis.
References
Troubleshooting poor peak resolution in clopidogrel chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak resolution during the chromatographic analysis of clopidogrel (B1663587).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of poor peak resolution in clopidogrel chromatography?
Poor peak resolution, where peaks are not well-separated, can stem from several factors including issues with the column, the mobile phase, or the overall method design.[1] Specific problems often manifest as peak tailing, fronting, splitting, or broadness. Optimizing the separation method by selecting the appropriate stationary phase, mobile phase composition, and flow rate is the first step to addressing these issues.[1]
Q2: My clopidogrel peak is tailing. What could be the cause and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[2]
-
Potential Causes:
-
Secondary Interactions: Strong interactions can occur between the basic functional groups on clopidogrel and acidic residual silanol (B1196071) groups on the silica-based column packing.[3]
-
Column Overload: Injecting too much sample can lead to asymmetrical peaks.[4]
-
Improper Mobile Phase pH: If the mobile phase pH is close to the pKa of clopidogrel, the ionization state of the molecule can vary as it moves through the column, causing tailing.[5] Clopidogrel's solubility is pH-dependent, being higher in acidic conditions.[6] For optimal peak shape, the mobile phase pH should be adjusted to be at least 2 units away from the analyte's pKa.
-
Column Contamination: Contaminants on the column frit or packing material can interfere with the peak shape.
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, peak distortion can occur.[5]
-
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to between 2.5 and 4.0) using buffers like phosphate (B84403) or additives like phosphoric acid or trifluoroacetic acid ensures clopidogrel is fully protonated and minimizes silanol interactions.[7][8][9]
-
Use an End-Capped Column: Employ a highly deactivated or "end-capped" column to reduce the number of available free silanol groups.[3]
-
Reduce Sample Mass: Dilute the sample to avoid overloading the column.[4]
-
Change Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.
-
Clean the Column: Flush the column with a strong solvent to remove contaminants.
-
Q3: I am observing peak fronting for my clopidogrel analysis. What does this indicate?
Peak fronting, an asymmetrical peak with a broader first half, is often related to the sample or column condition.[3]
-
Potential Causes:
-
Column Overload/Saturation: Exceeding the column's sample capacity is a primary cause.[3]
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to fronting.[2][3]
-
Column Collapse or Voids: A physical change or void in the packing material at the column inlet can distort the peak shape.[3][4]
-
-
Solutions:
Q4: My clopidogrel peak is split or showing a shoulder. How can I resolve this?
Split peaks suggest an interruption or problem at the head of the column or an issue with the sample solvent.
-
Potential Causes:
-
Partially Blocked Inlet Frit: Contamination can block the flow path at the column inlet.[4]
-
Column Void: A void in the packing material at the head of the column.
-
Incompatible Sample Solvent: The sample solvent being too different from the mobile phase can cause the peak to split, especially for early-eluting peaks.
-
Co-eluting Peaks: The split peak may actually be two different, unresolved compounds.
-
-
Solutions:
-
Column Maintenance: Remove the guard column to see if it is the source of the problem. If the analytical column is blocked, try back-flushing it. If the issue persists, the column may need replacement.
-
Adjust Sample Solvent: Inject the sample in a solvent that is the same as or weaker than the mobile phase.
-
Optimize Separation: To resolve co-eluting peaks, adjust the mobile phase composition or gradient to improve separation.
-
Experimental Protocols & Data
Typical HPLC Conditions for Clopidogrel Analysis
The following table summarizes various reported chromatographic conditions for the analysis of clopidogrel, providing a starting point for method development.
| Stationary Phase (Column) | Mobile Phase Composition | pH | Flow Rate (mL/min) | Detection (nm) | Reference |
| Hypersil Gold C18 (150x4mm, 5µm) | Acetonitrile & Trifluoroacetic Acid | N/A | Varies | 210 | |
| Hypersil BDS C18 (250x4.6mm, 5µm) | Acetonitrile : Phosphate Buffer (68:32) | 4.0 | 1.0 | 220 | [7] |
| BDS Hypersil C18 (250x4.6mm, 5µm) | 10mM Phosphoric Acid Buffer : Acetonitrile : Methanol (Gradient) | 2.6 | 1.0 | 220 | [8] |
| C18 (250x4.6mm, 5µm) | Water (0.1% OPA) : Acetonitrile (45:55) | 3.0 | 1.0 | 237 | [11] |
| C18 (250x4.6mm, 5µm) | 50mM KH₂PO₄ : Acetonitrile (75:25) | 3.0 | 1.0 | 247 | [9] |
| C18 | Acetonitrile : Methanol : 0.1M Phosphate Buffer (80:10:10) | N/A | 0.9 | 240 | [12] |
| C18 (250x4.6mm, 5µm) | Acetonitrile : Methanol : Water (45:45:10) | N/A | 0.9 | 230 | [13] |
| BDS Hypersil C18 (150x4.6mm, 5µm) | Acetonitrile : Trifluoroacetic Acid (48:52) | 2.2 | 0.9 | 210 | [14] |
Detailed Protocol: A Representative RP-HPLC Method
This protocol provides a standard methodology for the analysis of clopidogrel bisulfate.
-
Chromatographic System:
-
Reagents and Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and a pH 3.0 phosphate buffer (e.g., 50mM potassium dihydrogen phosphate adjusted with phosphoric acid) in a ratio of approximately 60:40 (v/v). The exact ratio may need optimization.[7][9]
-
Diluent: Use the mobile phase as the diluent for standard and sample preparation.[11]
-
Standard Stock Solution: Accurately weigh and dissolve clopidogrel bisulfate in the diluent to obtain a known concentration (e.g., 100 µg/mL).[7]
-
Sample Solution: Prepare the sample by dissolving the formulation in the diluent to achieve a similar target concentration as the standard solution. Sonication may be required to ensure complete dissolution. Filter the final solution through a 0.45 µm filter.[11]
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform replicate injections of the standard solution to check for system suitability (e.g., peak area RSD < 2%).[11]
-
Inject the sample solutions for analysis.
-
Visualizations
Troubleshooting Workflow for Poor Peak Resolution
Caption: A logical workflow to diagnose and solve common peak shape issues.
Impact of Mobile Phase pH on Clopidogrel Peak Shape
Caption: Relationship between mobile phase pH, clopidogrel ionization, and peak symmetry.
References
- 1. Solving Common Errors in HPLC [omegascientific.com.sg]
- 2. chemtech-us.com [chemtech-us.com]
- 3. acdlabs.com [acdlabs.com]
- 4. silicycle.com [silicycle.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Clopidogrel in Pharmaceutical Preparation by UV Spectrophotometry and High Performance Liquid Chromatography Methods | International Journal of Innovative Research and Reviews [injirr.com]
- 14. birzeit.edu [birzeit.edu]
- 15. Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent clopidogrel bisulfate degradation during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of clopidogrel (B1663587) bisulfate during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for clopidogrel bisulfate?
A1: Clopidogrel bisulfate is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1][2][3]
-
Hydrolysis: The ester group in clopidogrel is prone to hydrolysis under acidic, basic, and even neutral conditions, forming the inactive metabolite, clopidogrel carboxylic acid.[1][2][3][4][5] This is the most common degradation pathway observed.
-
Oxidation: Clopidogrel can be oxidized, leading to the formation of N-oxide and other related substances.[1][6] Forced degradation studies using agents like hydrogen peroxide have confirmed this pathway.
-
Thermal and Photolytic Stress: Exposure to heat and UV light can also induce degradation.[7][8][9] Studies have shown significant degradation when exposed to temperatures of 105°C and UV light at 254 nm.[1]
Q2: What is the main degradation product of clopidogrel bisulfate I should be aware of?
A2: The principal degradation product is clopidogrel carboxylic acid .[1][2][3] This is formed by the hydrolysis of the methyl ester group of the parent molecule. It is an inactive metabolite and its presence can indicate the extent of degradation in your sample.[4]
Q3: How can I prevent the hydrolysis of clopidogrel bisulfate during sample preparation?
A3: To minimize hydrolysis, it is crucial to control the pH of your solutions. Clopidogrel bisulfate is more stable in acidic conditions and degrades significantly in basic environments.[8][9]
-
Use Acidic Buffers: Prepare your samples and mobile phases in acidic buffers (pH 1-4).[10][11] Formic acid, trifluoroacetic acid, or phosphate (B84403) buffers are commonly used.[1][12]
-
Avoid High Temperatures: Perform sample preparation steps at room temperature or below, as elevated temperatures can accelerate hydrolysis.[13]
-
Limit Exposure to Water: Whenever possible, use non-aqueous or mixed organic-aqueous solvents for sample dissolution and dilution. Acetonitrile (B52724) is a frequently used organic solvent.[1][7]
-
Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize the time for degradation to occur. If storage is necessary, keep samples at low temperatures (e.g., 4°C).[7]
Q4: What precautions should I take to prevent oxidative degradation?
A4: To prevent oxidation, you should protect your samples from oxidizing agents and pro-oxidative conditions.
-
Use Antioxidants: In some cases, the addition of a small amount of an antioxidant to the sample solution may be beneficial, though this should be validated to ensure it does not interfere with the analysis.
-
Degas Solvents: Degas all solvents and mobile phases to remove dissolved oxygen, which can contribute to oxidation.
-
Protect from Light: Store samples and standards in amber vials or protect them from light to prevent photo-oxidation.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Appearance of a large peak corresponding to clopidogrel carboxylic acid. | Sample hydrolysis due to inappropriate pH, high temperature, or prolonged storage. | - Ensure sample and mobile phase pH is acidic (pH 1-4).[10][11]- Prepare samples at room temperature or below.[13]- Analyze samples promptly after preparation or store at 4°C.[7]- Use a mixture of organic solvent (e.g., acetonitrile) and acidic water as the diluent.[1] |
| Multiple unknown peaks appearing in the chromatogram, especially after stress testing. | Oxidative degradation or formation of other minor degradation products. | - Protect samples from light by using amber vials.[7]- Degas mobile phases to remove dissolved oxygen.- Confirm the identity of degradation products using a mass spectrometer (LC-MS).[1][14] |
| Poor peak shape or shifting retention times. | Interaction of the analyte with the stationary phase or issues with the mobile phase. | - Use a C8 or C18 column with good end-capping.[1][12]- Optimize the mobile phase composition and pH. The use of ion-pairing agents is generally not necessary.- Ensure the column is properly equilibrated before analysis. |
| Low recovery of clopidogrel bisulfate. | Degradation during sample extraction or preparation. | - Optimize the sample preparation method. Protein precipitation with acetonitrile is a common and effective method for plasma samples.[11]- Minimize the time between sample preparation and injection. |
Experimental Protocols
Stability-Indicating HPLC Method for Clopidogrel Bisulfate
This protocol is based on established methods for the analysis of clopidogrel bisulfate and its degradation products.[1][12]
1. Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |
| Gradient Elution | Time (min) / %B: 0/20, 6/20, 40/80, 45/80, 48/20, 50/20 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
2. Preparation of Solutions
-
Diluent: Acetonitrile and water (1:1 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of clopidogrel bisulfate reference standard in the diluent.
-
Working Standard Solution (400 µg/mL): Dilute the stock solution with the diluent to the desired concentration.
3. Sample Preparation
-
For bulk drug analysis, dissolve the sample in the diluent to a final concentration of approximately 400 µg/mL.
-
For plasma samples, a protein precipitation method is recommended.[11] To 0.5 mL of plasma, add an internal standard and 1.0 mL of acetonitrile. Vortex and centrifuge. Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
Filter all solutions through a 0.22 µm membrane filter before injection.[1]
4. Forced Degradation Studies
To confirm the stability-indicating nature of the method, forced degradation studies can be performed on the bulk drug.[1][13]
| Stress Condition | Method |
| Acid Hydrolysis | 0.5 N HCl at 80°C for 12 hours. Neutralize before injection. |
| Base Hydrolysis | 0.1 N NaOH at room temperature for 12 hours. Neutralize before injection. |
| Oxidative Degradation | 6% H₂O₂ at room temperature for 5 days. |
| Thermal Degradation | 105°C for 10 days (solid state). |
| Photolytic Degradation | Exposure to UV light (254 nm) for 10 days (solid state). |
Visualizations
Caption: Degradation pathways of clopidogrel bisulfate.
Caption: Troubleshooting workflow for clopidogrel degradation.
Caption: Experimental workflow for HPLC analysis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Antiplatelet agents aspirin and clopidogrel are hydrolyzed by distinct carboxylesterases, and clopidogrel is transesterificated in the presence of ethyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Oxidation of Clopidogrel by Peroxymonosulfate (PMS) and Sodium Halide (NaX) System: An NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Uv spectroscopy analysis and degradation study of clopidogrel bisulfate [wisdomlib.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. benchchem.com [benchchem.com]
- 12. Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jpionline.org [jpionline.org]
- 14. Characterization of degradation products of amorphous and polymorphic forms of clopidogrel bisulphate under solid state stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Clopidogrel Bisulfate Form I
Welcome to the technical support center for the crystallization of clopidogrel (B1663587) bisulfate Form I. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and polymorphic purity of their crystallization processes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in crystallizing clopidogrel bisulfate as Form I?
A1: The primary challenge is that Form I is a metastable polymorph, while Form II is the thermodynamically more stable form at room temperature.[1][2] This means that during crystallization, there is a significant risk of obtaining the undesired Form II or a mixture of polymorphs.[1] The transformation from Form I to Form II can be rapid, sometimes occurring within minutes in certain organic solvents.[3] Therefore, achieving a high yield of pure Form I requires precise control over kinetic factors such as solvent system, temperature, seeding, and agitation.
Q2: How can I reliably distinguish between Form I and Form II?
A2: Several analytical techniques can effectively differentiate between the two polymorphs. X-ray Powder Diffraction (XRPD) is a definitive method. Form I has characteristic high-intensity peaks at specific 2θ angles, such as 9.26° and 14.39°, which are absent in Form II. Conversely, Form II shows unique peaks at 8.91° and 12.44° 2θ.[4] Fourier-Transform Infrared Spectroscopy (FTIR) is also a powerful tool; Form I has characteristic absorption bands at 2987, 1175, and 841 cm⁻¹, while Form II has bands at 1497, 1187, and 1029 cm⁻¹.[4]
Q3: Is seeding mandatory to obtain Form I, and what is the recommended protocol?
A3: Yes, seeding with existing Form I crystals is a critical step to ensure the selective crystallization of the desired polymorph and improve the process's reproducibility.[5][6][7][8][9][10] Seeding directs the crystallization pathway towards Form I, preventing the spontaneous nucleation of the more stable Form II. A typical protocol involves adding a small percentage (e.g., 2.5% by weight of the base) of Form I seed crystals to the reaction mixture after the addition of sulfuric acid but before significant nucleation has occurred.[6] The temperature during seeding is often maintained between 20-25°C.[5]
Troubleshooting Guide
Issue 1: Low Yield of Form I
-
Possible Cause 1: Incomplete Precipitation. The chosen solvent/anti-solvent system may not be creating sufficient supersaturation for complete crystallization.
-
Solution: Optimize the solvent-to-anti-solvent ratio. Anti-solvents are organic solvents in which clopidogrel bisulfate has poor solubility.[1] Aliphatic ethers like di-isopropyl ether or methyl tert-butyl ether are commonly used as anti-solvents to induce precipitation.[1][5] Ensure the final mixture has a high enough concentration of the anti-solvent to drive the product out of the solution.
-
-
Possible Cause 2: Formation of Soluble Intermediates or Complexes. The clopidogrel salt may be forming soluble complexes with the solvent, preventing it from precipitating.
-
Solution: Experiment with different solvent systems. While acetone (B3395972) is common, other solvents like n-hexanol, ethyl acetate, and C1-C5 alcohols have been successfully used.[5][6][7] The choice of solvent can significantly impact solubility and, therefore, yield.
-
Issue 2: Presence of Form II Polymorphic Impurity
This is the most common issue, stemming from the higher thermodynamic stability of Form II.
-
Possible Cause 1: Incorrect Solvent System. The solvent system may favor the nucleation and growth of Form II.
-
Solution: Select a solvent system that kinetically favors Form I. Anti-solvent crystallization starting from a solution of clopidogrel in a solvent like ethanol (B145695) or acetic acid, followed by the addition of an anti-solvent like an isopropyl alcohol/n-hexane mixture, has been shown to effectively produce Form I.[11][12] The key is to create a condition of high supersaturation where the metastable Form I nucleates and grows faster than Form II.
-
-
Possible Cause 2: High Crystallization Temperature or Prolonged Stirring. Higher temperatures and extended processing times can provide the energy needed for the metastable Form I to convert to the stable Form II.
-
Possible Cause 3: Ineffective Seeding. Absence of seeds or addition of seeds at the wrong stage can lead to the spontaneous nucleation of Form II.
-
Solution: Ensure high-purity Form I seed crystals are used. Add the seeds at a temperature of around 20-25°C after adding sulfuric acid but before cooling, if a cooling step is used.[5] This provides templates for the desired form to crystallize upon.
-
Experimental Protocols & Data
Protocol 1: Anti-Solvent Crystallization from Ethanol/IPA/Hexane
This method is effective for preparing spherical crystals of Form I directly from Form II starting material.[11]
-
Dissolution: Dissolve 5 g of clopidogrel bisulfate Form II in 25 mL of ethanol at 50°C in a round-bottom flask with stirring until the solid is completely dissolved.
-
Anti-Solvent Preparation: In a separate double-jacketed crystallizer, prepare a 25 mL mixture of isopropyl alcohol (IPA) and n-Hexane (40:60 v/v) and cool it to 10°C with constant stirring.
-
Crystallization: Add the warm ethanol solution containing the clopidogrel into the cooled anti-solvent mixture. The solution temperature will equilibrate to approximately 35°C.
-
Maturation & Filtration: Continue stirring for 20-30 minutes after the precipitate forms.
-
Isolation: Filter the resulting precipitate using a vacuum filter and dry appropriately.
Protocol 2: Reaction Crystallization in n-Hexanol with Seeding
This method involves the direct synthesis of Form I from the clopidogrel base.[5]
-
Dissolution: Dissolve clopidogrel base (e.g., 250 g) in n-hexanol (1.25 L) at 25-30°C.
-
Acidification: Cool the solution to 10-15°C and add dilute sulfuric acid.
-
Seeding: Warm the mixture to 20-25°C and seed with pure Form I crystals.
-
Agitation & Maturation: Stir the mixture at room temperature for 10-12 hours. Employ a sequence of high and low agitation for several hours to control crystal growth.
-
Isolation: Filter the solid, wash with an anti-solvent like methyl tert-butyl ether (750 ml), and dry at 30-35°C.
Data Summary: Influence of Process Parameters
The following table summarizes the impact of various parameters on the resulting polymorphic form, based on published experiments.
| Parameter | Condition 1 | Result 1 | Condition 2 | Result 2 | Reference |
| Anti-Solvent | IPA/Hexane Mixture | Form I | Pure Acetone | Non-Spherical Agglomerates | [11][12] |
| Stirring Speed | 500, 600, 700 rpm | Form I | 800 rpm | Mixture of Form I & II | [11][12] |
| Temperature | 20, 25, 30°C | Form I | 35, 40°C | Transformation to Form II | [11] |
| Seeding | With Form I Seeds | Form I | Without Seeds | Risk of Form II formation | [5][6] |
Visual Guides
General Workflow for Form I Crystallization
The following diagram illustrates a typical workflow for producing clopidogrel bisulfate Form I via seeded reaction crystallization.
Caption: A typical experimental workflow for seeded crystallization of Form I.
Troubleshooting Polymorphic Contamination
This decision-making diagram helps diagnose and solve issues related to the unwanted formation of Form II.
Caption: Troubleshooting guide for addressing Form II contamination.
References
- 1. US20060047121A1 - Novel process for preparation of clopidogrel bisulfate polymorph - Form I - Google Patents [patents.google.com]
- 2. US7446200B2 - Rapid resolution process of clopidogrel base and a process for preparation of clopidogrel bisulfate polymorph-form I - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. EP1680430B1 - Processes for preparing form i of (s)-(+)- clopidogrel bisulfate - Google Patents [patents.google.com]
- 6. US7291735B2 - Process for the manufacture of (+)-(s)-clopidogrel bisulfate form-1 - Google Patents [patents.google.com]
- 7. WO2009080469A1 - Process for the preparation of clopidogrel bisulphate form i - Google Patents [patents.google.com]
- 8. CN102432625A - A kind of crystallization method for preparing high-purity type I clopidogrel bisulfate - Google Patents [patents.google.com]
- 9. DE10337773A1 - Crystallization of solid forms of clopidogrel addition salts - Google Patents [patents.google.com]
- 10. WO2009080469A1 - Process for the preparation of clopidogrel bisulphate form i - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in Clopidogrel Bioanalytical Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of clopidogrel (B1663587) and its metabolites.
Troubleshooting Guide
This guide addresses specific issues that may arise during assay development and validation, with a focus on identifying and mitigating matrix-related interferences.
Issue 1: Inconsistent or Low Analyte Response
-
Question: My signal intensity for clopidogrel or its metabolites is highly variable or lower than expected across different plasma lots. What could be the cause and how can I fix it?
-
Answer: This issue is often a primary indicator of matrix effects, specifically ion suppression. Endogenous components in plasma, such as phospholipids (B1166683) or salts, can co-elute with your analyte and interfere with the ionization process in the mass spectrometer source.[1][2] Exogenous materials like polymers from plastic tubes or anticoagulants (e.g., Li-heparin) can also contribute.[3]
Troubleshooting Steps:
-
Evaluate Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[1][2]
-
Protein Precipitation (PPT): While fast, PPT is the least clean method and often results in significant matrix effects from phospholipids. Consider diluting the supernatant post-precipitation to reduce the concentration of interfering components.[1]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. Optimize the organic solvent and pH to selectively extract clopidogrel while leaving polar interferences in the aqueous phase.[1] Using methyl tert-butyl ether (MTBE) has been shown to be effective.[4][5]
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup. An online-SPE system can be particularly effective for clopidogrel, minimizing manual steps and potential for variability.[6][7]
-
-
Optimize Chromatography: Ensure chromatographic separation of the analyte from the bulk of the matrix components.[8] Poor retention on the column can lead to co-elution with highly suppressing early-eluting compounds.[8] A gradient elution program can help separate the analyte from matrix interferences.[9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., clopidogrel-d4) is the gold standard as it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing effective compensation.[6][10][11][12] If a SIL-IS is unavailable, a structural analog can be used, but it must be rigorously validated to ensure it tracks the analyte's behavior.[10][13]
-
Check for Exogenous Contaminants: Ensure consistency in lab materials. Use the same brand of plastic tubes for standards, QCs, and unknown samples to avoid matrix effects from leached polymers.[3] Avoid using Li-heparin as an anticoagulant if possible.[3]
-
Issue 2: Poor Peak Shape or Peak Splitting
-
Question: I am observing poor chromatography (tailing, fronting, or split peaks) for clopidogrel. Could this be related to the matrix?
-
Answer: Yes, matrix components can affect peak shape. Co-eluting endogenous substances can interact with the analytical column's stationary phase, altering the retention and peak shape of the analyte. This can also be caused by overloading the column with insufficiently cleaned samples.
Troubleshooting Steps:
-
Enhance Sample Cleanup: A cleaner sample extract is less likely to cause chromatographic issues. Transitioning from protein precipitation to LLE or SPE can resolve these problems.
-
Modify Mobile Phase: Adjusting the mobile phase composition, such as the organic solvent ratio or the pH, can improve peak shape and resolution from interfering peaks. For clopidogrel and its metabolites, a mobile phase containing acetonitrile (B52724) and water with a formic acid modifier is commonly used.[4][14]
-
Reduce Injection Volume: Injecting a smaller volume can reduce the load of matrix components onto the column, often improving peak shape.
-
Implement a Diverter Valve: Use a diverter valve to direct the flow from the LC column to waste during the elution times of highly concentrated, interfering matrix components (like salts and phospholipids at the beginning of the run), and only direct the flow to the MS source when the analyte of interest is eluting.
-
Issue 3: Inaccurate Quantification of Clopidogrel's Active Metabolite
-
Question: My measurements for the active thiol metabolite are inconsistent and seem to degrade over time. How can I ensure accurate quantification?
-
Answer: The active thiol metabolite of clopidogrel is highly unstable in plasma due to the reactivity of its thiol group, which readily forms disulfide bonds.[4][15] Furthermore, the acyl glucuronide metabolite of clopidogrel can revert to the parent drug (back-conversion), especially in the presence of certain organic solvents like methanol (B129727), leading to artificially inflated clopidogrel concentrations.[4][6][7]
Troubleshooting Steps:
-
Immediate Stabilization: The thiol metabolite must be stabilized immediately after blood collection. This is achieved by adding an alkylating agent, such as 2-bromo-3'-methoxyacetophenone (MPB), directly to the whole blood sample to form a stable derivative (CAMD).[4][15][16]
-
Control Back-Conversion: To prevent the back-conversion of clopidogrel acyl glucuronide, sample preparation adjustments are critical. The use of an online-SPE system has proven to be an effective method to solve this issue in clinical samples.[6][7] If using offline methods, minimize the exposure of the sample to organic solvents and keep samples at a low temperature.
-
Use Appropriate Internal Standard: A dedicated internal standard for the derivatized active metabolite should be used to ensure accurate tracking through the extraction and analysis process.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in clopidogrel bioanalysis?
A1: The most significant sources are endogenous phospholipids from the plasma matrix, which are notorious for causing ion suppression in LC-MS/MS with electrospray ionization (ESI).[1] Other sources include plasma proteins, salts, and exogenous contaminants such as anticoagulants (heparin) and plasticizers from collection tubes.[3] Hemolysis, the rupture of red blood cells, can also introduce a host of interfering substances like hemoglobin and enzymes, significantly impacting the assay.[17]
Q2: How do I properly assess the matrix effect during method validation?
A2: The standard procedure involves comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution (e.g., mobile phase).[7][8]
-
Workflow:
-
Extract blank plasma from at least six different sources (lots).
-
Spike the extracted blank matrix with the analyte and internal standard at low and high concentrations. This is Set A .
-
Prepare neat solutions of the analyte and internal standard in the reconstitution solvent at the same concentrations. This is Set B .
-
The matrix factor is calculated by the ratio of the peak areas (Set A / Set B). The CV of the matrix factor across the different lots should be ≤15%.
-
Q3: Can hemolysis affect my clopidogrel assay, and how do I test for it?
A3: Yes, hemolysis can severely impact bioanalytical assays by introducing additional matrix components that can cause ion suppression, affect extraction recovery, and even degrade the analyte.[17][18][19] During method validation, the impact of hemolysis must be investigated.[17] This is typically done by preparing quality control (QC) samples in a hemolyzed matrix (e.g., plasma spiked with 2% whole blood) and assessing the accuracy and precision against QCs prepared in normal plasma.[17][20] If a significant impact is observed, modifications to the sample cleanup method are necessary.[21]
Q4: What is the best sample preparation technique to minimize matrix effects for clopidogrel?
A4: While the "best" technique depends on the required sensitivity and throughput, a general hierarchy for minimizing matrix effects is: Solid-Phase Extraction (SPE) > Liquid-Liquid Extraction (LLE) > Protein Precipitation (PPT) .[1]
-
PPT is fast but "dirty."
-
LLE offers a good balance of cleanup and simplicity.[1]
-
SPE (especially online-SPE) provides the cleanest extracts and is highly effective at removing phospholipids and preventing issues like metabolite back-conversion.[6][7]
Q5: Why is a stable isotope-labeled internal standard (SIL-IS) so important?
A5: A SIL-IS is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte.[10][12] This means it behaves almost identically during sample preparation, chromatography, and ionization.[11] Therefore, it can accurately compensate for variations in extraction recovery and matrix-induced ion suppression or enhancement, which is critical for ensuring the accuracy and precision of the results.[10][13] Monitoring the IS response in study samples is also a key diagnostic tool; significant deviation from the average response in standards can indicate a matrix problem.[12][13]
Experimental Protocols and Data
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is adapted for the analysis of 2-oxo-clopidogrel, an intermediate metabolite.[14]
-
Aliquoting: Pipette 200 µL of human plasma into a clean tube.
-
IS Addition: Add the internal standard (e.g., Mifepristone) and briefly vortex.[14]
-
Extraction: Add 3 mL of methyl t-butyl ether (MTBE) as the extraction solvent.[14]
-
Mixing: Vortex the mixture for 10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation via Protein Precipitation (PPT)
This protocol is a general method for clopidogrel and its carboxylic acid metabolite.[9]
-
Aliquoting: Pipette 0.5 mL of plasma into a clean tube.
-
Acidification: Add 200 µL of 2M HCl solution.
-
IS Addition: Add the internal standard (e.g., Ibuprofen).[9]
-
Precipitation: Add 500 µL of acetonitrile to precipitate plasma proteins.[9]
-
Mixing: Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4500 rpm for 10 minutes.[9]
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in 500 µL of methanol and inject into the LC-MS/MS system.[9]
Table 1: Comparison of Extraction Efficiency and Matrix Effect for Clopidogrel and its Metabolites
This table summarizes data from a study that optimized HCl concentration during sample preparation to balance extraction efficiency and matrix effects.[15]
| Analyte | HCl Concentration | Extraction Efficiency (%) | Matrix Effect (%) |
| Clopidogrel | 0.05 mol/L | 85.2 ± 4.1 | 92.5 ± 3.7 |
| 2-oxo-clopidogrel | 0.05 mol/L | 88.9 ± 5.3 | 94.1 ± 4.5 |
| Active Metabolite (CAMD) | 0.05 mol/L | 83.7 ± 3.9 | 91.8 ± 6.2 |
Data presented as mean ± SD. A matrix effect value close to 100% indicates minimal ion suppression or enhancement.
Table 2: LC-MS/MS Parameters for Clopidogrel and Metabolites
This table provides example mass transition parameters used for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Clopidogrel | 322.0 | 212.0 | [4] |
| 2-oxo-clopidogrel | 338.0 / 338.1 | 183.0 / 183.1 | [4][14] |
| Active Metabolite (CAMD) | 504.0 | 354.0 | [4] |
| Clopidogrel-d4 (IS) | 326.0 | 216.0 | |
| Mifepristone (IS) | 430.0 | 372.0 | [4][14] |
Visualizations
Caption: Metabolic pathways of clopidogrel.[4][22]
Caption: Troubleshooting workflow for matrix effects.
Caption: General experimental workflow for clopidogrel bioanalysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS/MS method for determination of 2-oxo-clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an HPLC-MS/MS method to determine clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. biopharmaservices.com [biopharmaservices.com]
- 13. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an LC−MS/MS method for determination of 2-oxo-clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jbr-pub.org.cn [jbr-pub.org.cn]
- 16. researchgate.net [researchgate.net]
- 17. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Impact of sample hemolysis on drug stability in regulated bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. celerion.com [celerion.com]
- 21. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Enantiomeric Separation Methods for Clopidogrel
Welcome to the technical support center for the enantiomeric separation of clopidogrel (B1663587). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chiral separation of clopidogrel enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the enantiomeric separation of clopidogrel?
A1: The most prevalent methods for resolving clopidogrel enantiomers are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[1][2][3][4] Capillary Electrophoresis (CE) and Thin-Layer Chromatography (TLC) have also been utilized.[5][6][7] HPLC and SFC are often preferred for their robustness and scalability.
Q2: Which type of chiral stationary phase (CSP) is most effective for clopidogrel separation?
A2: Polysaccharide-based CSPs, particularly those with cellulose (B213188) or amylose (B160209) derivatives, are highly effective. For instance, Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OJ-RH (cellulose tris(4-methylbenzoate)) have demonstrated excellent separation for clopidogrel enantiomers in both HPLC and SFC modes.[1][2][8][9]
Q3: What is the significance of the inactive R-enantiomer in clopidogrel analysis?
A3: The (+)-(S)-enantiomer of clopidogrel is the active pharmaceutical ingredient (API) with antiplatelet activity. The (-)-(R)-enantiomer is considered an impurity and lacks this therapeutic effect.[10] In high doses, the (R)-enantiomer has been observed to cause seizures in animal studies. Therefore, accurate quantification of the R-enantiomer is critical for quality control and to ensure the safety and efficacy of the drug product.[10]
Q4: Can mobile phase additives be used to improve separation?
A4: Yes, mobile phase additives can significantly impact enantiomeric resolution. In HPLC, small amounts of acidic or basic modifiers can improve peak shape and resolution. In techniques like CE and TLC, chiral selectors such as cyclodextrins can be added to the mobile phase or background electrolyte to induce separation.[5][6][11] For example, β-cyclodextrin has been used as a chiral mobile phase additive in TLC.[5]
Troubleshooting Guides
This section addresses common issues encountered during the enantiomeric separation of clopidogrel.
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no resolution of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different polysaccharide-based CSPs (e.g., Chiralcel OD-H, OJ-RH). |
| Suboptimal mobile phase composition. | Optimize the ratio of organic modifier (e.g., methanol (B129727), ethanol, isopropanol) to the non-polar solvent (e.g., hexane) in normal-phase mode. In reversed-phase mode, adjust the water/organic solvent ratio.[8][9] | |
| Incorrect temperature. | Vary the column temperature. Lower temperatures often improve resolution but may increase backpressure. | |
| Poor peak shape (tailing or fronting) | Sample overload. | Reduce the injection volume or sample concentration. |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Secondary interactions with the stationary phase. | Add a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid, diethylamine) to the mobile phase to suppress unwanted interactions. | |
| Inconsistent retention times | Fluctuations in temperature. | Use a column oven to maintain a constant temperature. |
| Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. | |
| Mobile phase composition drift. | Prepare fresh mobile phase daily and ensure proper mixing if using a multi-component mobile phase. |
Supercritical Fluid Chromatography (SFC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inadequate separation | Incorrect modifier type or concentration. | The type and percentage of the organic modifier (e.g., methanol, ethanol) are critical.[1][2][3][4] Optimize the modifier concentration; even small changes can significantly affect resolution. |
| Suboptimal backpressure or temperature. | While less influential than the modifier, adjusting the backpressure and temperature can fine-tune the separation by altering the density of the supercritical fluid.[1][3] | |
| Peak splitting or broadening | Injection solvent effects. | The injection solvent should be compatible with the supercritical fluid mobile phase. Methanol is often a suitable choice.[2] |
| High water content in the sample or mobile phase. | Use high-purity solvents and CO2 to minimize water content, which can negatively impact peak shape. | |
| Signal-to-noise ratio is low | Inappropriate detection wavelength. | The optimal UV detection wavelength for clopidogrel is typically around 220 nm.[12] |
Experimental Protocols
HPLC Method for Enantiomeric Purity of Clopidogrel
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 25°C[9]
-
Detection: UV at 226 nm[9]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).
SFC Method for Enantiomeric Separation of Clopidogrel
-
Column: Chiralcel OD-H (250 x 4.6 mm)[2]
-
Mobile Phase: Supercritical CO2 and Methanol (modifier)[2]
-
Flow Rate: 2.0 mL/min[2]
-
Column Temperature: 30°C to 40°C[2]
-
Backpressure: 100 to 190 bar[2]
-
Detection: UV at 215 nm[2]
-
Sample Preparation: Dissolve the clopidogrel reference standard in methanol to a concentration of 1 mg/mL.[2]
Data Presentation
Table 1: Comparison of HPLC Methods for Clopidogrel Enantiomeric Separation
| Parameter | Method 1 (Reversed-Phase)[8][9] | Method 2 (Normal-Phase) |
| Stationary Phase | Chiralcel OJ-RH | Chiralcel OD-H |
| Mobile Phase | Methanol/Water (100:15 v/v) | Hexane/Ethanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | 226 nm | 220 nm |
Table 2: Comparison of SFC and HPLC Methods
| Parameter | SFC Method[2] | HPLC Method[2] |
| Stationary Phase | Chiralcel OD-H | Not specified, but comparison made |
| Mobile Phase | CO2 with Methanol | Hexane with Ethanol |
| Key Advantage | Higher production rates, reduced solvent waste. | Good separation factor. |
| Retention Time (Enantiomer 1) | 9.77 min | Not specified |
| Retention Time (Enantiomer 2) | 13.46 min | Not specified |
Visualizations
Caption: General workflow for the enantiomeric separation of clopidogrel.
Caption: Troubleshooting decision tree for poor enantiomeric resolution.
References
- 1. Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography [scirp.org]
- 2. Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography [scirp.org]
- 3. [PDF] Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. Separation and determination of clopidogrel and its impurities by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing process-related impurities during the synthesis of clopidogrel (B1663587).
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in clopidogrel synthesis?
A1: The most frequently encountered process-related impurities in clopidogrel synthesis are designated as Impurity A, Impurity B, and Impurity C by the United States Pharmacopeia (USP).[][2][3] Other potential impurities include amide-related substances, N-methyl compounds, and degradation products arising from hydrolysis or oxidation.[][4]
-
Impurity A: (S)-(o-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid. This is the carboxylic acid hydrolysis product of clopidogrel.[][5]
-
Impurity B: Methyl (±)-(o-chlorophenyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-acetate. This is a positional isomer of clopidogrel.[]
-
Impurity C: Methyl (-)-(R)-(o-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate. This is the inactive R-enantiomer of clopidogrel.[][6]
Q2: What are the primary causes of Impurity A formation?
A2: Impurity A is the carboxylic acid derivative of clopidogrel, primarily formed through the hydrolysis of the methyl ester group.[][5] This can occur under both acidic and basic conditions, particularly at elevated temperatures.[][7] Forced degradation studies confirm that clopidogrel degrades significantly in the presence of acids and bases to form Impurity A.[][7]
Q3: How can the formation of Impurity C, the R-enantiomer, be controlled?
A3: The control of Impurity C, the unwanted R-enantiomer, is critical as the pharmacological activity resides in the S-enantiomer.[] Its formation is managed through stereoselective synthesis or by efficient chiral resolution of the racemic mixture. A common method involves the resolution of racemic clopidogrel using a chiral resolving agent like L-camphorsulfonic acid.[2] Optimizing the resolution conditions, such as solvent and temperature, is key to minimizing the residual R-enantiomer.[6]
Q4: What analytical techniques are recommended for monitoring clopidogrel impurities?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of clopidogrel and its process-related impurities.[8][9][10] Both normal-phase and reversed-phase HPLC methods have been developed.[][10] Chiral HPLC methods are necessary for the separation of the S- and R-enantiomers (clopidogrel and Impurity C).[9] Capillary Zone Electrophoresis (CZE) has also been utilized for the separation of clopidogrel and its main impurities.[5]
Troubleshooting Guides
Issue 1: High Levels of Impurity A Detected in the Final Product
Possible Cause 1: Hydrolysis during Synthesis or Work-up
-
Troubleshooting Steps:
-
Reaction Conditions: Avoid prolonged exposure to strong acidic or basic conditions, especially at high temperatures. If a hydrolysis step is part of the synthesis of an intermediate, ensure it is well-controlled and does not carry over to the final steps.
-
Work-up Procedure: During extraction and washing steps, use neutralized or buffered aqueous solutions. Minimize the duration of contact with aqueous layers.
-
Solvent Selection: Use dry solvents to prevent hydrolysis.
-
Possible Cause 2: Degradation during Storage
-
Troubleshooting Steps:
-
Storage Conditions: Store the final product and intermediates in a cool, dry place, protected from humidity.
-
Packaging: Use well-sealed containers with desiccants to minimize moisture exposure.
-
Issue 2: Inadequate Separation of Impurities using HPLC
Possible Cause 1: Suboptimal HPLC Method Parameters
-
Troubleshooting Steps:
-
Mobile Phase Composition: Adjust the ratio of the organic solvent and aqueous buffer. A gradient elution may be necessary to resolve all impurities.[9]
-
pH of the Mobile Phase: The pH of the aqueous buffer can significantly impact the retention and peak shape of acidic or basic impurities. Experiment with pH adjustments within the stable range of the column.[10]
-
Column Selection: Ensure the use of a suitable stationary phase (e.g., C18, C8) with appropriate particle size and dimensions. For enantiomeric separation of Impurity C, a chiral column is mandatory.[9]
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to improve resolution and peak shape.
-
Possible Cause 2: Co-elution of Unknown Impurities
-
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity.
-
Method Modification: If co-elution is suspected, modify the mobile phase composition, gradient, or switch to a different column chemistry.
-
LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the co-eluting impurity, which can provide clues to its structure.[7]
-
Data Presentation
Table 1: HPLC Methods for Clopidogrel Impurity Analysis
| Parameter | Method 1[8] | Method 2[9] | Method 3[10] |
| Column | Inertsil ODS (250x4.6 mm, 5 µm) | Kromasil 100 C18 (250x4.6 mm, 5 µm) | ULTRON ES-OVM (150x4.6 mm, 5µm) |
| Mobile Phase | Gradient: Acetonitrile (B52724) and 0.02 M KH2PO4 buffer | Gradient: 0.1% TFA in water and 0.1% TFA in Acetonitrile | Isocratic: Phosphate (B84403) buffer (pH 3.5) and Acetonitrile (78:22 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Column Temp. | Not Specified | 45 °C | 25 °C |
Experimental Protocols
Protocol 1: Synthesis of Clopidogrel Related Compound A
This protocol describes the hydrolysis of clopidogrel bisulfate to form Impurity A.[8]
-
Preparation of Clopidogrel Free Base:
-
Suspend 268 g of clopidogrel bisulfate in 1340 mL of dichloromethane (B109758) (MDC).
-
Stir the mixture for 15 minutes and cool to 0-10 °C.
-
Adjust the pH to 8-9 using a saturated sodium bicarbonate solution.
-
Separate the MDC layer and wash it with 200 mL of water. The resulting MDC layer contains the clopidogrel free base.
-
-
Hydrolysis to Racemic Clopidogrel Acid (Impurity A precursor):
-
Charge the clopidogrel free base solution, 80 g of NaOH, 3000 mL of methanol (B129727), and 80 mL of water into a suitable reactor.
-
Reflux the mixture at 60-66 °C for 24 hours. Monitor the reaction completion by TLC.
-
Distill off the methanol completely under vacuum at a temperature below 50-55 °C.
-
Dissolve the resulting sodium salt residue in 1000 mL of purified water.
-
Adjust the pH of the solution to 5-6 using 35% aqueous hydrochloric acid.
-
Extract the acid with 3 x 3 L of MDC.
-
Distill off approximately 70% of the MDC under vacuum at 40-45 °C to precipitate the solid.
-
Stir the mixture at 25-35 °C for 15 minutes to ensure complete precipitation.
-
Cool the mixture to 0-5 °C and stir for another 15 minutes.
-
Filter the solid, wash the cake with 2 x 125 mL of chilled MDC, and dry to obtain racemic clopidogrel acid.
-
Protocol 2: HPLC Analysis of Clopidogrel and its Impurities
This protocol provides a general procedure for the analysis of clopidogrel and its related impurities by reversed-phase HPLC.[10]
-
Preparation of Mobile Phase:
-
Prepare a phosphate buffer by dissolving 1.36 g of potassium dihydrogen phosphate in 1000 mL of water and adjusting the pH to 4.5 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm filter and degas.
-
Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in a ratio of 78:22 (v/v) and degas the mixture.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution (0.5 mg/mL): Accurately weigh 50 mg of clopidogrel bisulfate working standard and transfer it to a 100 mL volumetric flask. Add 60 mL of diluent (mobile phase), sonicate for 5 minutes to dissolve, and make up the volume with the diluent.
-
Impurity Stock Solution: Accurately weigh known amounts of clopidogrel and its impurities (A, B, and C) into a volumetric flask, dissolve in the diluent, and dilute to the desired concentration.
-
Sample Solution: Prepare the sample solution from the drug substance or product to achieve a target concentration of 0.5 mg/mL of clopidogrel in the diluent.
-
-
Chromatographic Conditions:
-
Column: ULTRON ES-OVM (150x4.6 mm, 5µm) or a similar C18 column.
-
Mobile Phase: Phosphate buffer (pH 3.5) and Acetonitrile (78:22 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
Run Time: Approximately 20 minutes.
-
Visualizations
Caption: Formation of key impurities during clopidogrel synthesis.
Caption: Troubleshooting workflow for high levels of Impurity A.
References
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN101787033B - Method for synthesizing related substance C of clopidogrel hydrogen sulfate - Google Patents [patents.google.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. ijsdr.org [ijsdr.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. wjpls.org [wjpls.org]
Technical Support Center: Addressing Variability in Clopidogrel Antiplatelet Effect In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with clopidogrel (B1663587) in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of clopidogrel and why is it not active in vitro?
A1: Clopidogrel is a prodrug, meaning it is administered in an inactive form and requires metabolic activation in the body to exert its therapeutic effect.[1][2] In vivo, clopidogrel is converted to its active thiol metabolite primarily by cytochrome P450 (CYP) enzymes in the liver, particularly CYP2C19, CYP3A4, and CYP2B6.[2][3][4] This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, preventing adenosine (B11128) diphosphate (B83284) (ADP) from binding and subsequently inhibiting platelet activation and aggregation for the lifespan of the platelet.[3][5] Standard in vitro cell culture systems, especially those not of hepatic origin, lack the necessary CYP enzymes to metabolize clopidogrel into its active form.[1] Therefore, adding the parent clopidogrel compound directly to an in vitro platelet assay will not result in an antiplatelet effect.[5]
Q2: How can I study the antiplatelet effect of clopidogrel in an in vitro setting?
A2: To investigate the direct effects of clopidogrel on platelets in vitro, you must use its active metabolite.[5][6] Since the active metabolite is unstable, it is crucial to handle it appropriately.[6][7] Alternatively, you can use an in vitro metabolic activation system, such as incubating clopidogrel with human liver microsomes, to generate the active metabolite.[6] For more complex studies, co-culture systems with primary hepatocytes or liver cell lines that express the relevant CYP enzymes can be employed to mimic the in vivo metabolic activation.[1]
Q3: What are the primary factors contributing to the variability in clopidogrel's antiplatelet effect observed in vitro?
A3: The significant interindividual variability in response to clopidogrel is attributed to several factors:
-
Genetic Polymorphisms: Variations in the genes encoding CYP enzymes, especially CYP2C19, are a major cause of variability.[8][9] Individuals with loss-of-function alleles (e.g., CYP2C19*2) have reduced metabolic activation of clopidogrel, leading to a diminished antiplatelet effect.[10][11]
-
Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP enzymes can alter clopidogrel's metabolism. For example, some proton pump inhibitors and calcium channel blockers can inhibit CYP2C19 and CYP3A4, respectively, reducing the formation of the active metabolite.[12][13][14] Conversely, CYP3A4 inducers like rifampin can increase its activation.[15]
-
P2Y12 Receptor Variability: Intrinsic differences in the P2Y12 receptor itself, such as variations in receptor number or polymorphisms, may also contribute to a variable response.[16][17]
Troubleshooting Guides
Problem 1: High variability in platelet aggregation results between experiments.
-
Possible Cause: Pre-analytical variables, operator error, or reagent variability.
-
Solution:
-
Standardize Blood Collection and Handling: Ensure consistent procedures for phlebotomy, the anticoagulant used (typically 3.2% sodium citrate), and the time between blood collection and analysis.[5]
-
Consistent Operator Technique: Provide thorough training on the specific platelet function assay being used to ensure uniform execution of the protocol across all experiments.[5]
-
Control Reagent Quality: Use reagents from the same lot number within an experiment, and ensure they are stored correctly and are not expired.[5]
-
Problem 2: No inhibition of platelet aggregation is observed after adding clopidogrel to the in vitro assay.
-
Possible Cause: Use of the inactive prodrug or inappropriate assay conditions.
-
Solution:
-
Use the Active Metabolite: As clopidogrel is a prodrug, its parent compound is inactive in vitro.[5] You must use the active thiol metabolite for direct platelet inhibition studies.[5][6]
-
Optimize Assay Conditions: Verify that the assay conditions, such as the concentration of the platelet agonist (e.g., ADP) and the incubation time, are optimized to detect P2Y12-mediated platelet aggregation.[5]
-
Problem 3: The active metabolite of clopidogrel shows inconsistent activity in my experiments.
-
Possible Cause: Instability of the active metabolite.
-
Solution:
-
Immediate Use: The active thiol metabolite of clopidogrel is unstable in aqueous solutions.[6][18] Prepare solutions of the active metabolite immediately before use and avoid storing them.[6]
-
Stabilization: For quantitative analysis, the active metabolite can be stabilized by derivatization immediately after blood collection.[7][19]
-
Data Presentation
Table 1: Impact of CYP2C19 Genotype on Clopidogrel Response
| CYP2C19 Genotype | Metabolizer Phenotype | Expected Antiplatelet Effect | Associated Clinical Risk |
| 1/1 | Normal Metabolizer | Normal platelet inhibition | Standard risk |
| 1/2, 1/3 | Intermediate Metabolizer | Reduced platelet inhibition | Increased risk of thrombotic events |
| 2/2, 2/3, 3/3 | Poor Metabolizer | Significantly reduced platelet inhibition | High risk of thrombotic events |
| 1/17 | Rapid Metabolizer | Increased platelet inhibition | Increased risk of bleeding |
| 17/17 | Ultrarapid Metabolizer | Markedly increased platelet inhibition | High risk of bleeding |
Source: Adapted from literature on clopidogrel pharmacogenetics.[4][9][11]
Table 2: Common In Vitro Assays for Clopidogrel Antiplatelet Effect
| Assay | Principle | Advantages | Disadvantages |
| Light Transmission Aggregometry (LTA) | Measures the change in light transmission through platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. | Gold standard for platelet aggregation studies.[20] | Labor-intensive, requires sample preparation, and is subject to pre-analytical variability.[5][20] |
| VerifyNow P2Y12 Assay | A point-of-care, whole-blood assay that measures platelet aggregation based on the ability of activated platelets to bind to fibrinogen-coated beads. | Rapid, easy to use, and requires minimal sample preparation.[21] | Provides a single output, may not be as sensitive as LTA. |
| VASP Phosphorylation Assay | Measures the phosphorylation status of the vasodilator-stimulated phosphoprotein (VASP) in platelets, which is regulated by the P2Y12 receptor signaling pathway. | Specific for the P2Y12 pathway.[22] | Technically demanding, often performed using flow cytometry.[22] |
Experimental Protocols
Light Transmission Aggregometry (LTA) for Clopidogrel Effect
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.[5]
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which will serve as a blank.[5]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP.[5]
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C.
-
Place the cuvette with PRP into the aggregometer and establish a baseline reading (0% aggregation). Use PPP to set the 100% aggregation baseline.
-
Add the clopidogrel active metabolite (or vehicle control) and incubate for the desired time.
-
Add an ADP solution (e.g., 5 µM or 20 µM) to induce platelet aggregation.
-
Record the change in light transmittance for a defined period (e.g., 5-10 minutes).[5]
-
-
Data Analysis: The percentage of platelet aggregation is calculated based on the change in light transmittance relative to the PPP blank. A reduced aggregation in response to ADP indicates the inhibitory effect of the clopidogrel active metabolite.
Mandatory Visualization
Caption: Clopidogrel metabolic activation pathway.
Caption: Clopidogrel's mechanism of action on platelets.
Caption: Light Transmission Aggregometry workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Clopidogrel resistance: The way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of genetic polymorphisms in clopidogrel response variability: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Association of Cytochrome P450 Genetic Variants with Clopidogrel Resistance and Outcomes in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic and nongenetic factors influencing the response to clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Variability in response to clopidogrel: how important are pharmacogenetics and drug interactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of drug interactions on biotransformation and antiplatelet effect of clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic drug interactions with clopidogrel: updated review and risk management in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Other Drug Interactions with Clopidogrel | Thoracic Key [thoracickey.com]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
- 18. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor clopidogrel therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The variability of platelet response to aspirin and clopidogrel: revisiting the Caprie, Cure, Credo, and Match trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. frontiersin.org [frontiersin.org]
Technical Support Center: Enhancing the Stability of Amorphous Clopidogrel Bisulfate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address stability challenges associated with amorphous clopidogrel (B1663587) bisulfate.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Stability Challenge
Q1: Why is amorphous clopidogrel bisulfate prone to instability?
A1: Amorphous clopidogrel bisulfate exists in a high-energy, disordered state compared to its more stable crystalline forms. This thermodynamic instability provides a driving force for the molecules to rearrange into a more ordered, lower-energy crystalline lattice over time. This process, known as crystallization or devitrification, negates the solubility and bioavailability advantages of the amorphous form.[1][2]
Q2: What are the primary stability concerns for amorphous clopidogrel bisulfate?
A2: The two main stability concerns are:
-
Physical Instability (Crystallization): This is the most significant challenge. The amorphous form tends to convert back to its stable crystalline polymorphs (Form I or Form II).[3][4] This conversion is influenced by factors like temperature, humidity, and molecular mobility.
-
Chemical Instability (Degradation): While generally less pronounced in the solid state compared to physical instability, amorphous clopidogrel bisulfate can undergo chemical degradation, primarily through hydrolysis and oxidation, especially under high humidity and temperature conditions.[5]
Q3: What is the role of the Glass Transition Temperature (Tg) in stability?
A3: The Glass Transition Temperature (Tg) is a critical parameter for amorphous solids. It represents the temperature at which the material transitions from a rigid, glassy state to a more mobile, rubbery state.[6] Above the Tg, molecular mobility increases significantly, which can accelerate the rate of crystallization.[7] A general rule of thumb is to store amorphous formulations at least 50°C below their Tg to ensure good physical stability. A higher Tg is generally desirable for a more stable amorphous solid dispersion.[2]
Section 2: Troubleshooting Guide - Physical Instability & Crystallization
Q4: My amorphous clopidogrel bisulfate formulation is showing signs of crystallization in the XRPD pattern. What are the potential causes?
A4: Crystallization in your formulation can stem from several factors:
-
Inadequate Polymer Stabilization: The selected polymer may not be sufficiently miscible with clopidogrel bisulfate or may not effectively inhibit molecular mobility. Strong drug-polymer interactions are crucial for preventing crystallization.[3]
-
High Storage Temperature or Humidity: Storing the formulation at temperatures near or above its Tg, or in high humidity environments, can plasticize the amorphous solid and increase molecular mobility, leading to crystallization.[2]
-
Suboptimal Drug-to-Polymer Ratio: An insufficient amount of polymer (i.e., high drug loading) may not adequately disperse and stabilize the drug molecules, creating domains where nucleation and crystal growth can occur.[8]
-
Manufacturing Process Stress: Certain manufacturing processes, such as milling or compression, can impart mechanical energy that induces crystallization.[9] Similarly, inadequate solvent removal during spray drying or solvent evaporation can leave residual solvent that acts as a plasticizer.
Q5: How do I select the best stabilizing polymer for my amorphous solid dispersion (ASD)?
A5: Selecting an appropriate polymer is key to preventing crystallization. The ideal polymer should:
-
Be miscible with amorphous clopidogrel bisulfate, forming a single-phase, homogeneous system.[10]
-
Possess a high Tg itself, to help elevate the Tg of the final dispersion.[2]
-
Have the ability to form specific interactions (e.g., hydrogen bonds) with the drug, which helps to reduce the molecular mobility of clopidogrel.[3]
-
Maintain drug supersaturation during dissolution without allowing precipitation.
Commonly investigated polymers for clopidogrel bisulfate include poloxamers (e.g., Poloxamer 407), polyvinylpyrrolidone (B124986) (PVP), copovidone, polyethylene (B3416737) glycols (PEGs), and hydroxypropyl methylcellulose (B11928114) (HPMC).[8][11][12]
Q6: My formulation's Glass Transition Temperature (Tg) is lower than expected. What does this indicate and how can I fix it?
A6: A lower-than-expected Tg is a critical warning sign for poor physical stability. It can indicate:
-
Phase Separation: The drug and polymer are not miscible, resulting in drug-rich domains with a Tg closer to that of the pure amorphous drug.
-
Plasticization: The presence of residual solvent or absorbed moisture is lowering the Tg of the system.
To address this, you should:
-
Confirm Miscibility: Use techniques like DSC to check for a single Tg. If two Tgs are observed, the system is immiscible, and a different polymer should be screened.
-
Optimize Drying: Enhance the drying process during manufacturing (e.g., increase temperature or time in spray drying, use a secondary drying step) to remove residual solvent.
-
Control Moisture: Ensure stringent control of humidity during manufacturing and storage. Package the final product with desiccants.
Section 3: Data Presentation
The stability of amorphous clopidogrel bisulfate can be significantly enhanced by formulating it as an amorphous solid dispersion (ASD) with suitable polymers. The choice of polymer and the drug-to-polymer ratio are critical factors.
Table 1: Long-Term Stability of Clopidogrel Bisulfate (CHS) Solid Dispersions (SDs) after 12 Months at 25°C / 60% RH.
| Formulation Code | Polymer | CHS:Polymer Ratio | Initial Drug Content (%) | Drug Content after 12 Months (%) | Initial % Dissolved (60 min) | % Dissolved after 12 Months (60 min) | Physical State after 12 Months (via DSC) |
| C5 | Copovidone | 1:5 | 99.93 | 99.86 | >80% | >80% | Amorphous (Stable) |
| C9 | Copovidone | 1:9 | 98.74 | 98.65 | >80% | >80% | Amorphous (Stable) |
| P5 | Poloxamer 407 | 1:5 | 96.13 | 95.98 | >80% | >80% | Amorphous (Stable) |
| P9 | Poloxamer 407 | 1:9 | 97.25 | 97.11 | >80% | >80% | Amorphous (Stable) |
| M5 | Macrogol 6000 | 1:5 | 98.55 | 98.41 | 94.02 | 65.13 | Amorphous (Unstable Dissolution) |
| M9 | Macrogol 6000 | 1:9 | 99.88 | 99.73 | 92.01 | 49.62 | Amorphous (Unstable Dissolution) |
Data summarized from Osmanović et al., PLOS One, 2022.[3][8] This study highlights that while all tested polymers maintained the amorphous state for 12 months, formulations with Macrogol 6000 showed a significant decrease in dissolution performance over time, indicating a potential change in microstructure or drug-polymer interaction not detected by DSC.[3][8]
Section 4: Experimental Protocols & Visualizations
Workflow for Stabilizer Selection and Formulation
The following workflow outlines a systematic approach to developing a stable amorphous clopidogrel bisulfate formulation.
Troubleshooting Crystallization During Stability Studies
If crystallization is detected during stability testing, the following decision tree can help identify the root cause.
Protocol 1: XRPD Analysis for Detecting and Quantifying Crystallinity
Objective: To detect the presence of crystalline clopidogrel bisulfate in an amorphous solid dispersion and quantify its amount.
Methodology:
-
Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle to minimize preferred orientation. Load approximately 10-20 mg of the powder into a standard sample holder. Ensure the sample surface is flat and level with the holder's surface.
-
Instrument Setup (Typical Parameters):
-
Radiation: Cu Kα (λ = 1.54 Å).
-
Geometry: Bragg-Brentano reflection geometry.
-
Voltage/Current: 40 kV and 40 mA.
-
Scan Range (2θ): 5° to 40°. This range covers the characteristic peaks for clopidogrel bisulfate polymorphs.
-
Step Size: 0.02°.
-
Scan Speed/Time per Step: 1-2 seconds per step.
-
-
Data Analysis:
-
Qualitative Analysis: Examine the diffractogram. A broad, diffuse halo with no sharp peaks indicates a fully amorphous sample.[13] The presence of sharp, distinct peaks superimposed on the halo indicates partial crystallinity.[14] Compare peak positions to reference patterns of crystalline clopidogrel bisulfate (Form I and Form II) to identify the polymorph.
-
Quantitative Analysis (External Standard Method): a. Prepare physical mixtures of a known crystalline standard and a fully amorphous placebo matrix at various concentrations (e.g., 2%, 5%, 10%, 20% w/w).[14] b. Run XRPD on each standard mixture using the same parameters as the test sample. c. Select a unique, well-resolved diffraction peak of the crystalline form. d. Integrate the area of the selected peak for each standard. e. Create a calibration curve by plotting peak area against the known crystalline concentration. f. Analyze the test sample, integrate the area of the same characteristic peak, and determine the percentage of crystallinity using the calibration curve. The limit of quantification (LOQ) for this method is often around 2% w/w.[14]
-
Protocol 2: DSC for Glass Transition (Tg) Determination
Objective: To determine the glass transition temperature (Tg) of the amorphous solid dispersion, a key indicator of its physical stability.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the powdered sample into a standard aluminum DSC pan. Hermetically seal the pan to prevent moisture loss or uptake during the experiment. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup (Conventional DSC):
-
Atmosphere: Dry nitrogen purge (e.g., 50 mL/min) to provide an inert environment.
-
Thermal Program (Heat-Cool-Heat): a. First Heat: Equilibrate at 25°C. Ramp the temperature at a rate of 10°C/min up to a temperature approximately 20-30°C above the expected Tg but well below the decomposition temperature. This step erases the sample's previous thermal history. b. Cool: Cool the sample at a controlled rate (e.g., 10-20°C/min) back down to a temperature well below the Tg (e.g., 0°C or 25°C). c. Second Heat: Ramp the temperature again at 10°C/min to a temperature above the Tg. The Tg is determined from this second heating scan.
-
-
Data Analysis:
-
Analyze the heat flow curve from the second heating scan.
-
The Tg is observed as a step-like change (an endothermic shift) in the baseline of the heat flow signal.[6][7]
-
The Tg value is typically reported as the midpoint of this transition. The presence of a single Tg between that of the pure drug and the polymer is an indicator of a miscible system.[10] The absence of a sharp endothermic peak corresponding to the melting point of crystalline drug confirms the amorphous nature of the sample within the detection limits of the technique.[15]
-
References
- 1. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 3. Long-term stability of clopidogrel solid dispersions—Importance of in vitro dissolution test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallization of Amorphous Drugs and Inhibiting Strategies [manu56.magtech.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. thermalsupport.com [thermalsupport.com]
- 7. crystalpharmatech.com [crystalpharmatech.com]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. japsonline.com [japsonline.com]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. improvedpharma.com [improvedpharma.com]
- 14. XRPD Quantification of Crystalline Forms in Amorphous API â Application Note | DANNALAB [dannalab.com]
- 15. ejpps.online [ejpps.online]
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of clopidogrel (B1663587). The methodologies, validation parameters, and forced degradation results from various studies are presented to assist in the selection and implementation of a suitable analytical method for quality control and stability testing of clopidogrel in pharmaceutical formulations.
Experimental Protocols
A typical stability-indicating HPLC method for clopidogrel involves the following steps:
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase column, most commonly a C18 or C8 column, is used for the separation.[1][2][3] Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size.[1][2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, acetic acid, or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used.[1][2][4] The composition is optimized to achieve good separation between clopidogrel and its degradation products.[3]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[1][2]
-
Detection Wavelength: Detection is typically performed in the range of 220-240 nm.[1][5][6]
-
Injection Volume: A 20 µL injection volume is frequently used.[1][7]
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: A stock solution of clopidogrel is prepared by dissolving a known amount of the reference standard in a suitable solvent, such as methanol (B129727) or the mobile phase.[2]
-
Working Standard Solutions: A series of working standard solutions are prepared by diluting the stock solution to different concentrations to construct a calibration curve.[5]
-
Sample Preparation: For dosage forms like tablets, a representative number of tablets are crushed to a fine powder. An amount of powder equivalent to a single dose is weighed and dissolved in the solvent, followed by sonication and filtration to remove any undissolved excipients.
3. Forced Degradation Studies:
To establish the stability-indicating nature of the method, forced degradation studies are conducted on the clopidogrel drug substance.[4][8] These studies involve subjecting the drug to various stress conditions as per the International Council for Harmonisation (ICH) guidelines:
-
Acid Hydrolysis: The drug is treated with an acid (e.g., 0.1 N or 0.5 N HCl) at an elevated temperature.[5][8]
-
Base Hydrolysis: The drug is exposed to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.[8]
-
Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 6% H2O2).[8]
-
Thermal Degradation: The solid drug is exposed to high temperatures (e.g., 80°C or 105°C).[4][8]
-
Photolytic Degradation: The drug is exposed to UV light or sunlight.[4][5]
The stressed samples are then diluted and injected into the HPLC system to assess the separation of the main peak from any degradation product peaks.
Method Validation Workflow
The validation of the analytical method is performed according to ICH Q2(R1) guidelines to ensure that it is suitable for its intended purpose. The following diagram illustrates the typical workflow for method validation.
Caption: Workflow for the validation of a stability-indicating HPLC method.
Comparison of Validation Parameters
The following tables summarize the key validation parameters from different published stability-indicating HPLC methods for clopidogrel.
Table 1: Chromatographic Conditions and Linearity
| Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| [5] | C8 (4.6 x 52 mm) | Acetonitrile:Buffer (1352:652 v/v) | 1.3 | 220 | 80 - 0.156 | 0.9996 |
| [1] | Thermo Hypersil BDS C18 (250x4.6 mm, 5 µm) | Acetonitrile:Phosphate Buffer pH 4.0 (68:32) | 1.0 | 220 | 50 - 150 | 0.999 |
| [8] | Inertsil C8 | 0.1% Trifluoroacetic Acid:Acetonitrile (Gradient) | 1.0 | 225 | 50 - 600 | 0.9995 |
| [4] | C18 | Acetonitrile:0.1% Formic Acid (60:40 v/v) | 0.9 | 222 | 0.06 - 1.95 | - |
| [2] | C18 (250 x 4.6 mm, 5µ) | Acetonitrile:0.1% Acetic Acid (85:15) | 1.0 | 220 | 1 - 100 | 0.99951 |
| [6] | C18 (100 mm x 4.6 mm, 3.5 µm) | Phosphate Buffer:Acetonitrile pH 3.0 (70:30) | 1.0 | 238 | 10 - 60 | 0.997 |
Table 2: Accuracy, Precision, LOD, and LOQ
| Reference | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| [5] | 70 - 130% range tested | Repeatability and reproducibility assessed | 0.278 | 0.856 |
| [1] | 99.78 - 101.54 | < 2.0 | 1.8728 | 5.6752 |
| [8] | 98.0 - 102.0 | < 1.0 | 0.25 | 0.75 |
| [6] | - | < 2.0 | 1.33 | 3.86 |
| [3] | 99.5 | < 1.0 | 27.0 | 92.0 |
Clopidogrel Degradation Pathway
Forced degradation studies help to identify the potential degradation products and establish the specificity of the analytical method. The following diagram illustrates the degradation of clopidogrel under different stress conditions.
Caption: Degradation pathways of clopidogrel under various stress conditions.
Published studies indicate that clopidogrel is susceptible to degradation under acidic and basic conditions, leading to the formation of its carboxylic acid metabolite.[8][9] Some degradation has also been observed under oxidative conditions.[8] The drug is generally found to be more stable under thermal and photolytic stress.[2][5] The ability of the HPLC method to separate the clopidogrel peak from these degradation product peaks is a critical aspect of its stability-indicating capability.[2][9] The mass balance of clopidogrel in stressed samples should be close to 100%, which confirms the stability-indicating power of the method.[8]
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpionline.org [jpionline.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Clopidogrel Salt Forms: Bisulfate vs. Besylate
An Objective Guide for Researchers and Drug Development Professionals
Clopidogrel (B1663587), a cornerstone of antiplatelet therapy, is a prodrug that irreversibly inhibits the P2Y12 ADP receptor, playing a critical role in preventing thrombotic events in patients with atherothrombotic diseases.[1][2] While commercially available predominantly as a bisulfate salt, the development of a besylate salt form has presented an alternative.[1][3] This guide provides a detailed comparative analysis of clopidogrel bisulfate and clopidogrel besylate, focusing on their pharmacokinetic and pharmacodynamic profiles, supported by data from key bioequivalence studies.
At a Glance: Performance Equivalence
Quantitative Comparison: Pharmacokinetic & Pharmacodynamic Data
The performance of the two salt forms is best understood through a direct comparison of key parameters measured in controlled clinical studies. The data presented below is synthesized from randomized, crossover bioequivalence studies in healthy adult male subjects.
Pharmacokinetic Profile (Parent Drug & Metabolite)
Clopidogrel is rapidly metabolized in the liver; its inactive carboxylic acid metabolite (SR26334) is the main circulating compound, while the parent drug is present at very low levels.[1][5]
Table 1: Pharmacokinetic Parameters of Clopidogrel (Parent Drug) After a 300 mg Loading Dose
| Parameter | Clopidogrel Besylate (Mean) | Clopidogrel Bisulfate (Mean) |
| Cmax (ng/mL) | 5.2 | 5.4 |
| Tmax (hr) | 0.9 | 0.9 |
| AUC(0-t) (ng·hr/mL) | 10.1 | 10.3 |
| Data sourced from a study in healthy Korean male subjects.[1] |
Table 2: Pharmacokinetic Parameters of SR26334 (Inactive Metabolite) After a 300 mg Loading Dose
| Parameter | Clopidogrel Besylate (Mean) | Clopidogrel Bisulfate (Mean) |
| Cmax (µg/mL) | 10.9 | 11.9 |
| AUC(0-t) (µg·hr/mL) | 38.8 | 40.6 |
| AUC(0-∞) (µg·hr/mL) | 43.0 | 43.8 |
| Data sourced from a study in healthy Korean male subjects.[1] |
Pharmacodynamic Profile (Platelet Inhibition)
The therapeutic effect of clopidogrel is measured by its ability to inhibit platelet aggregation.
Table 3: Pharmacodynamic Parameters of Platelet Inhibition
| Parameter | Clopidogrel Besylate (Mean) | Clopidogrel Bisulfate (Mean) |
| Emax (% inhibition) | 58.8 | 61.7 |
| AUEC (h·% inhibition) | 4299.1 | 4406.9 |
| Emax: Maximum antiplatelet effect; AUEC: Area under the time-effect curve. Data sourced from a study in healthy Korean male subjects.[1] |
In these studies, both formulations were well tolerated, with only mild and transient adverse events reported.[1][3]
Mechanism of Action: Signaling Pathway
Clopidogrel is a prodrug that requires a two-step metabolic activation process in the liver, primarily by cytochrome P450 (CYP) enzymes, to form its active thiol metabolite.[6] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on the platelet surface.[6][7] This binding prevents adenosine (B11128) diphosphate (B83284) (ADP) from activating the receptor, which in turn blocks the activation of the glycoprotein (B1211001) GPIIb/IIIa complex, a crucial step for platelet aggregation.[6][7] Because the binding is irreversible, the effect lasts for the entire lifespan of the platelet (approximately 7-10 days).[2][7]
Caption: Clopidogrel's metabolic activation and mechanism of platelet inhibition.
Experimental Protocols
The data cited in this guide is derived from robust clinical trial methodologies. Below is a representative experimental protocol for a bioequivalence study comparing the two salt forms.
Bioequivalence Study Protocol
-
Study Design: A randomized, open-label, two-period, single- and multiple-dose, comparative crossover study.[1][3]
-
Subject Population: Healthy adult male volunteers (e.g., n=44).[1] Subjects are screened for inclusion/exclusion criteria and provide informed consent.
-
Dosing Regimen:
-
Period 1: Subjects are randomized to receive either clopidogrel bisulfate or clopidogrel besylate.
-
A single 300 mg oral loading dose is administered on Day 1.[1][4]
-
This is followed by a 75 mg once-daily maintenance dose for a set period (e.g., Days 2 to 6).[1][3]
-
Washout Period: A washout period of sufficient length (e.g., 15 days) follows the first treatment period to ensure complete elimination of the drug.[1]
-
Period 2: Subjects receive the alternative clopidogrel salt preparation according to the same dosing protocol.[1]
-
-
Pharmacokinetic Analysis:
-
Blood Sampling: Serial blood samples are collected at predefined intervals (e.g., pre-dose and up to 24 hours post-dose) after the loading dose.[8]
-
Bioanalytical Method: Plasma concentrations of the parent clopidogrel and its primary metabolite (SR26334) are determined using a validated high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS) method.[1][8]
-
Parameter Calculation: Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated from the concentration-time data.[1]
-
-
Pharmacodynamic Analysis:
-
Method: Platelet aggregation is measured in response to an agonist like 10-µmol/L adenosine diphosphate (ADP).[1]
-
Instrumentation: Turbidometric aggregometry or whole blood impedance aggregometry is used to assess platelet function.[1][9]
-
Sampling: Measurements are taken during single- and multiple-dosing periods, and at steady state (e.g., Day 6).[1]
-
-
Statistical Analysis: The 90% confidence intervals for the ratio of log-transformed Cmax and AUC values are calculated to assess bioequivalence. The predetermined range for equivalence is typically 80% to 125%.[1]
Caption: Workflow for a two-period crossover bioequivalence study.
Conclusion for the Research Professional
References
- 1. Bioequivalence and tolerability of two clopidogrel salt preparations, besylate and bisulfate: a randomized, open-label, crossover study in healthy Korean male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative pharmacokinetics/pharmacodynamics of clopidogrel besylate and clopidogrel bisulfate in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Bioequivalence study of two different clopidogrel bisulfate film-coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing the antiplatelet effect of clopidogrel hydrogensulfate and clopidogrel besylate: a crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Generic and Branded Clopidogrel Bisulfate Tablets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence between generic and branded clopidogrel (B1663587) bisulfate tablets, supported by experimental data from multiple studies. Clopidogrel is an antiplatelet agent crucial in preventing atherothrombotic events.[1] The availability of generic versions offers a cost-effective alternative to the branded product, Plavix®.[1] However, ensuring therapeutic equivalence is paramount.[1] This guide delves into the methodologies used to assess bioequivalence and presents a synthesis of publicly available data.
Experimental Protocols for Bioequivalence Assessment
In Vivo Bioequivalence Studies
The gold standard for assessing bioequivalence is the in vivo pharmacokinetic study. The U.S. Food and Drug Administration (FDA) recommends a single-dose, two-treatment, two-period crossover in vivo study in healthy subjects under fasting conditions.[5]
Key Methodological Components:
-
Subjects: Studies typically enroll a sufficient number of healthy adult male and non-pregnant, non-lactating female volunteers.[5] The health status of the volunteers is confirmed through medical history, physical examinations, and laboratory tests.
-
Drug Administration: A single oral dose of the test or reference clopidogrel bisulfate tablet (commonly 75 mg or a higher strength like 300 mg for the study) is administered.[5][6]
-
Blood Sampling: Blood samples are collected from subjects at predetermined time points before and after drug administration, typically over 24 to 36 hours.[6][7] These samples are used to measure the concentration of clopidogrel and/or its major inactive carboxylic acid metabolite in the plasma.
-
Bioanalytical Method: A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying clopidogrel concentrations in plasma due to its high sensitivity and specificity.[2][6]
-
Pharmacokinetic Analysis: The primary pharmacokinetic parameters analyzed are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞). These parameters reflect the rate and extent of drug absorption, respectively.[3]
-
Statistical Analysis: The 90% confidence intervals (CIs) for the ratio of the geometric means (test/reference) of the log-transformed Cmax, AUC0-t, and AUC0-∞ are calculated.[3] For two products to be considered bioequivalent, these 90% CIs must fall within the acceptance range of 80.00% to 125.00%.[2][3]
In Vitro Dissolution Studies
In vitro dissolution testing is a critical quality control tool and can sometimes be used to support a waiver of in vivo bioequivalence studies for lower dosage strengths.[5] This test assesses the rate at which the active pharmaceutical ingredient (API) is released from the tablet.[8] For a Biopharmaceutics Classification System (BCS) Class II drug like clopidogrel (low solubility, high permeability), in vitro dissolution alone is generally not sufficient to prove bioequivalence, making in vivo studies necessary.[1][2]
Typical Dissolution Test Conditions:
-
Apparatus: USP Apparatus 2 (paddle method) is commonly used.
-
Dissolution Media: Testing is often performed in multiple media with different pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.[8][9]
-
Comparison: The dissolution profiles of the test and reference products are compared using a similarity factor (f2). An f2 value between 50 and 100 indicates similarity between the two profiles.[9]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters from various bioequivalence studies comparing generic clopidogrel bisulfate tablets to the branded product, Plavix®.
Table 1: Pharmacokinetic Parameters of Generic vs. Branded Clopidogrel (75 mg)
| Study Reference | Parameter | Test (Generic) Mean (SD) | Reference (Branded) Mean (SD) | Ratio of Geometric Means (90% CI) |
| Rajendran et al., 2025 | Cmax (pg/mL) | - | - | 90.09% - 125.12% |
| AUC0-t (pg·h/mL) | - | - | 85.23% - 111.62% | |
| AUC0-∞ (pg·h/mL) | - | - | 82.93% - 104.30% | |
| Al-Ghazawi et al.[2] | Cmax (pg/mL) | - | - | 109.09% |
| AUC0-last (pg·h/mL) | - | - | 104.12% | |
| AUC0-∞ (pg·h/mL) | - | - | 104.18% | |
| Anonymous Study[7] | Cmax (pg/mL) | 1970.22 | 1756.52 | 111.5% (97.3% - 127.7%) |
| AUC0-tlast (pg·h/mL) | 3656.01 | 3771.51 | 104.2% (93.2% - 116.5%) | |
| Rujivipat et al., 2020[4] | Cmax (pg/mL) | - | - | 85.84% - 106.89% |
| AUC0-24h (pg·h/mL) | - | - | 82.79% - 102.70% | |
| AUC0-∞ (pg·h/mL) | - | - | 83.38% - 103.45% |
Table 2: Pharmacokinetic Parameters of Generic vs. Branded Clopidogrel (300 mg)[6]
| Parameter | Analyte | Ratio of Geometric Means (90% CI) |
| Cmax | Clopidogrel | 89.71% (85.95% - 109.94%) |
| Clopidogrel Metabolite | 96.18% (93.28% - 117.46%) | |
| AUC0-t | Clopidogrel | 99.22% (93.73% - 107.97%) |
| Clopidogrel Metabolite | 96.09% (92.14% - 109.24%) | |
| AUC0-∞ | Clopidogrel | 101.36% (91.86% - 119.53%) |
| Clopidogrel Metabolite | 98.30% (91.49% - 108.13%) |
Visualizing the Bioequivalence Assessment Process
The following diagrams illustrate the typical workflow of a bioequivalence study and the logical framework for determining bioequivalence.
Caption: Workflow of a typical two-period crossover bioequivalence study.
Caption: Logical framework for determining bioequivalence based on pharmacokinetic data.
Conclusion
References
- 1. Comparative Study of Clopidogrel Brand Versus Generics: An Analytical Approach | Beirut Arab University [bau.edu.lb]
- 2. Comparative fasting bioavailability of two clopidogrel formulations in healthy Mediterranean volunteers: an in vitro–in vivo correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. annexpublishers.com [annexpublishers.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioequivalence study of two different clopidogrel bisulfate film-coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Branded versus generic clopidogrel in cardiovascular diseases: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comparison of Two Brands of Clopidogrel in Patients With Drug-Eluting Stent Implantation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Clopidogrel Polymorphic Forms I and II
For Researchers, Scientists, and Drug Development Professionals
Clopidogrel (B1663587), a cornerstone in the prevention of atherothrombotic events, exists in multiple polymorphic forms, with Forms I and II being the most therapeutically relevant and commercially utilized.[1][2] The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its biopharmaceutical performance. This guide provides an objective, data-driven comparison of clopidogrel bisulfate Forms I and II, summarizing key experimental findings to inform research and development.
Physicochemical and Pharmacokinetic Properties: A Tabular Comparison
The polymorphic form of clopidogrel bisulfate has been shown to impact its physical properties and bioavailability. Form II is generally considered the more thermodynamically stable form at room temperature.[1] However, studies indicate that Form I may exhibit superior bioavailability.[3][4][5] The following table summarizes the key quantitative differences between the two forms based on available experimental data.
| Property | Clopidogrel Form I | Clopidogrel Form II | Key Findings |
| Melting Point | 181-186-190 ± 1 °C (onset-peak-endset)[2] | 177-179-182 ± 0.5 °C (onset-peak-endset)[2] | Form I exhibits a slightly higher melting point than Form II. |
| Enthalpy of Fusion | 33 ± 2 kJ mol⁻¹[2] | 35 ± 1 kJ mol⁻¹[2] | Form II has a slightly higher enthalpy of fusion. |
| Crystal Density | 1.505 g cm⁻³[2] | 1.462 g cm⁻³[2] | Form I is more densely packed than Form II.[2] |
| Solubility | Higher than Form II[6] | Lower than Form I[6] | The solubility of both forms increases with temperature, with the order being amorphous > Form I > Form II.[6] |
| Stability | Metastable[1] | Thermodynamically more stable at room temperature[1] | There is a potential for the transformation of Form I into Form II during production and storage.[1] |
| Bioavailability (in rats) | A study in rats showed that Form I has better bioavailability than Form II.[3][4] | ||
| Cmax (Clopidogrel) | 3.81 ± 0.54 ng/mL[3][4] | 3.18 ± 0.31 ng/mL[3][4] | The maximum plasma concentration of clopidogrel was higher for Form I.[3][4] |
| AUC(0-∞) (Clopidogrel) | 13.78 ± 0.67 ng/mL·h[3][4] | 11.46 ± 1.98 ng/mL·h[3][4] | The total drug exposure was greater for Form I.[3][4] |
| Cmax (Inactive Metabolite) | 3.42 ± 0.41 µg/mL[3][4] | 2.08 ± 0.68 µg/mL[3][4] | The maximum plasma concentration of the inactive carboxylic acid metabolite was higher for Form I.[3][4] |
| AUC(0-∞) (Inactive Metabolite) | 33.08 ± 5.76 µg/mL·h[3][4] | 21.67 ± 8.95 µg/mL·h[3][4] | The total exposure to the inactive metabolite was greater for Form I.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on methods described in the cited literature for the characterization and comparison of clopidogrel polymorphs.
Polymorph Characterization by X-Ray Powder Diffraction (XRPD)
XRPD is a primary technique for identifying and differentiating crystalline forms.
-
Instrumentation: A standard X-ray diffractometer with a Bragg-Brentano θ-2θ geometry is used.
-
Sample Preparation: A sufficient amount of the clopidogrel bisulfate powder (Form I or Form II) is carefully loaded into a standard sample holder.
-
Data Collection: The analysis is conducted at room temperature. The diffraction pattern is typically scanned over a 2θ range of 5° to 40°.
-
Data Analysis: The resulting diffractograms are analyzed for characteristic peaks.
-
Quantitative Analysis: For mixtures, methods like the Rietveld refinement can be employed to quantify the percentage of each polymorph.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and enthalpy of fusion, which are distinct for each polymorphic form.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan and hermetically sealed.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The resulting thermogram shows endothermic peaks corresponding to melting. The onset temperature, peak temperature, and the area under the peak (enthalpy of fusion) are determined.
Spectroscopic Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can differentiate polymorphs based on differences in their vibrational spectra, which arise from different molecular packing and conformations in the crystal lattice.
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Sample Preparation: Samples are typically prepared as potassium bromide (KBr) pellets. A small amount of the clopidogrel polymorph is mixed with dry KBr powder and compressed into a thin pellet.
-
Data Collection: The spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The spectra of Form I and Form II are compared for differences in peak positions and intensities.
Bioavailability Study in a Rat Model
This protocol outlines a typical in vivo study to compare the pharmacokinetic profiles of the two polymorphic forms.
-
Study Design: A randomized, two-group, parallel design is employed. The rats are fasted overnight before drug administration.
-
Dosing: A single oral dose of clopidogrel bisulfate (e.g., 8 mg/kg) of either Form I or Form II is administered to the respective groups.[3][4]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Plasma is separated by centrifugation.
-
Bioanalytical Method: Plasma concentrations of clopidogrel and its inactive carboxylic acid metabolite are determined using a validated LC-MS/MS method.[3][4]
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis.
-
Statistical Analysis: A t-test is used to compare the pharmacokinetic parameters between the two groups to determine if there are statistically significant differences in bioavailability.[3][4]
Visualizations
Clopidogrel Metabolic Activation Pathway
Clopidogrel is a prodrug that requires hepatic metabolism to its active metabolite, which then irreversibly inhibits the P2Y12 receptor on platelets.[7][8] This process involves two main oxidative steps mediated by cytochrome P450 (CYP) enzymes.[7][8]
Experimental Workflow for Polymorph Comparison
The following diagram illustrates a logical workflow for the head-to-head comparison of clopidogrel polymorphic forms I and II, integrating various analytical techniques.
References
- 1. archive.sciendo.com [archive.sciendo.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Study on bioavailability difference between clopidogrel bisulfate form I and form II using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
A Comparative Pharmacodynamic Analysis of Clopidogrel Resinate and Clopidogrel Bisulfate
This guide provides a detailed comparison of the pharmacodynamic and pharmacokinetic properties of two salt forms of the antiplatelet agent clopidogrel (B1663587): clopidogrel resinate and clopidogrel bisulfate. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data.
Introduction
Clopidogrel is a prodrug that requires metabolic activation in the liver to exert its antiplatelet effect.[1] It is widely prescribed for the prevention of atherothrombotic events.[1] The active metabolite of clopidogrel irreversibly binds to the P2Y12 receptor on platelets, inhibiting adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation.[2][3] While clopidogrel bisulfate is the conventional and most widely studied salt form, clopidogrel resinate was developed as a new polymeric salt with potentially improved stability.[4][5] This guide evaluates the comparative pharmacodynamics of these two salt forms.
Pharmacodynamic and Pharmacokinetic Data
Multiple studies have been conducted to compare the bioequivalence, pharmacokinetic profiles, and antiplatelet efficacy of clopidogrel resinate and clopidogrel bisulfate. The data from these studies, conducted in both animals and humans, are summarized below.
Table 1: Comparative Pharmacokinetic Parameters of Clopidogrel Resinate and Clopidogrel Bisulfate in Beagle Dogs [4]
| Parameter | Clopidogrel Resinate (5 mg/kg) | Clopidogrel Bisulfate (5 mg/kg) |
| Cmax (ng/mL) | 2.5 ± 0.4 | 2.8 ± 0.6 |
| Tmax (hr) | 0.8 ± 0.3 | 0.9 ± 0.2 |
| AUC₀₋₂₄ (ng·hr/mL) | 5.2 ± 0.9 | 5.9 ± 1.2 |
| t₁/₂ (hr) | 2.1 ± 0.5 | 2.3 ± 0.4 |
Data are presented as mean ± S.E. (n=4). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; t₁/₂: Half-life.
Table 2: Comparative Pharmacokinetics of the Active Metabolite of Clopidogrel Resinate and Clopidogrel Bisulfate in Healthy Volunteers [6]
| Parameter | Clopidogrel Resinate | Clopidogrel Bisulfate | Ratio (90% CI) |
| Day 1 (300 mg loading dose) | |||
| Cmax (ng/mL) | 320.15 ± 107.44 | 131.77 ± 39.70 | 0.82 (0.72, 0.94) |
| AUC₂₄hr (ng·hr/mL) | 191.51 ± 99.93 | - | 1.04 (0.95, 1.14) |
| Day 7 (75 mg maintenance dose) | |||
| Cmax (ng/mL) | - | - | 1.04 (0.83, 1.32) |
| AUC₆hr (ng·hr/mL) | - | - | 1.14 (0.98, 1.33) |
Data are presented as mean ± S.D. or geometric mean ratio with 90% confidence interval. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 3: Comparative Platelet Inhibition of Clopidogrel Resinate and Clopidogrel Bisulfate in Patients with Coronary Heart Disease (CHD) or CHD-Equivalent Risks [7][8]
| Parameter | Clopidogrel Resinate (75 mg) + Aspirin (100 mg) | Clopidogrel Bisulfate (75 mg) + Aspirin (100 mg) | p-value (for noninferiority) | 90% CI |
| Inhibition of P2Y₁₂ (%) | 23.4 ± 21.9 | 19.5 ± 23.8 | 0.02 | -0.9 to 10.3 |
Data are presented as mean ± S.D. The study concluded that clopidogrel resinate was non-inferior to clopidogrel bisulfate.
Experimental Protocols
Pharmacokinetic Study in Beagle Dogs [4]
-
Subjects: Male beagle dogs.
-
Administration: A single oral dose of clopidogrel resinate or clopidogrel bisulfate (5 mg/kg as clopidogrel).
-
Blood Sampling: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of clopidogrel were determined using a validated analytical method.
-
Parameters Calculated: Cmax, Tmax, AUC, and t₁/₂.
Bioequivalence Study in Healthy Volunteers [7][8]
-
Study Design: A Phase I, randomized, open-label, crossover study.
-
Subjects: Healthy volunteers.
-
Treatment: Subjects received either clopidogrel resinate or clopidogrel bisulfate.
-
Outcome: The study aimed to demonstrate the bioequivalence of the two salt forms.
Phase IV Noninferiority Trial in Patients [7][8]
-
Study Design: A prospective, randomized, double-blind, double-dummy, parallel-group, 4-week noninferiority trial.
-
Subjects: Patients with coronary heart disease (CHD) or CHD-equivalent risks.
-
Treatment Groups:
-
Group A: Aspirin (100 mg) + clopidogrel bisulfate placebo + clopidogrel resinate placebo.
-
Group B: Aspirin (100 mg) + clopidogrel bisulfate placebo + clopidogrel resinate (75 mg).
-
Group C: Aspirin (100 mg) + clopidogrel bisulfate (75 mg) + clopidogrel resinate placebo.
-
-
Primary Outcome: The percent inhibition of P2Y₁₂ after 4 weeks of medication, assessed by a point-of-care assay.
-
Noninferiority Margin: The pre-specified delta value for the one-sided 90% upper confidence limit for the difference was -5.7.
Visualizations
Caption: Clopidogrel's mechanism of action involves hepatic metabolism to an active metabolite that irreversibly inhibits the P2Y12 receptor on platelets.
Caption: Workflow for the Phase IV noninferiority trial comparing clopidogrel resinate and clopidogrel bisulfate.
Conclusion
Based on the available experimental data, clopidogrel resinate demonstrates a pharmacokinetic and pharmacodynamic profile that is comparable to that of clopidogrel bisulfate.[4] A phase I study established the bioequivalence of the two salt forms, and a subsequent phase IV trial confirmed that clopidogrel resinate is non-inferior to clopidogrel bisulfate in terms of antiplatelet efficacy in patients with coronary heart disease or equivalent risks.[7][8] Furthermore, the safety and tolerability profiles of the two formulations were found to be similar.[7][8][9] These findings suggest that clopidogrel resinate is an effective and safe alternative to clopidogrel bisulfate for the prevention of atherothrombotic events.
References
- 1. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 2. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. circulation.or.kr [circulation.or.kr]
- 7. Comparison of antiplatelet effect and tolerability of clopidogrel resinate with clopidogrel bisulfate in patients with coronary heart disease (CHD) or CHD-equivalent risks: a phase IV, prospective, double-dummy, parallel-group, 4-week noninferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.korea.ac.kr [pure.korea.ac.kr]
- 9. Comparison of clinical efficacy and safety of clopidogrel resinate with clopidogrel bisulfate in patients undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and HPTLC Methods for Clopidogrel Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods for the quantitative analysis of clopidogrel (B1663587), a critical antiplatelet medication. The information presented is collated from various validated analytical methods to assist researchers and quality control professionals in selecting the appropriate technique for their specific needs.
At a Glance: HPLC vs. HPTLC for Clopidogrel Analysis
High-Performance Liquid Chromatography (HPLC) is a well-established and widely used technique for the analysis of clopidogrel, offering high precision and sensitivity.[1][2] On the other hand, High-Performance Thin-Layer Chromatography (HPTLC) presents a simpler, more cost-effective, and high-throughput alternative.[3][4] The choice between these two methods often depends on the specific requirements of the analysis, such as the number of samples, the need for automation, and the desired level of sensitivity.
Comparative Performance Data
The following table summarizes the key validation parameters for both HPLC and HPTLC methods for clopidogrel analysis, based on published data.
| Validation Parameter | HPLC | HPTLC |
| Linearity Range | 0.2-3 µg/mL, 50-150 µg/mL | 200-1000 ng/spot, 30-120 ng/spot |
| Accuracy (% Recovery) | 90-99%, 98-102%, 100.7% | >99% |
| Precision (%RSD) | <2% | <2% |
| Limit of Detection (LOD) | - | 40 ng/spot, 4.062 ng/spot |
| Limit of Quantitation (LOQ) | 0.975 µg/mL | 120 ng/spot, 12.322 ng/spot |
| Retention Factor (Rf) / Retention Time (Rt) | Rt: ~3.8 min, ~6.8 min, ~15.7 min | Rf: ~0.30, ~0.40, ~0.81 |
Note: The values presented are a synthesis of data from multiple sources and may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for representative HPLC and HPTLC assays are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
A common approach for HPLC analysis of clopidogrel involves a reversed-phase C18 column.[1][2][5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to around 4) is frequently used.[1][5] The ratio of the organic to the aqueous phase can be optimized to achieve the desired separation.
-
Stationary Phase: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice.[1][2][6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength of 220 nm or 235 nm is commonly employed.[5][6]
-
Sample Preparation: Clopidogrel is typically extracted from the sample matrix (e.g., tablets, plasma) using a suitable solvent like methanol. The solution is then filtered before injection into the HPLC system.[2]
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
HPTLC offers a planar chromatographic approach for clopidogrel analysis.[3][4]
-
Mobile Phase: A variety of solvent systems can be used, with a common example being a mixture of toluene, methanol, and triethylamine.[7] Another reported mobile phase consists of carbon tetrachloride, chloroform, and acetone.[3]
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates are the standard stationary phase.[3][7]
-
Application: Samples are applied to the HPTLC plate as bands using an automated applicator.
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.
-
Detection: Densitometric analysis is performed in absorbance mode, typically around 230 nm or 254 nm.[3][7]
Visualizing the Methodologies
To better understand the workflows, the following diagrams illustrate the key steps in each analytical process.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. rjptonline.org [rjptonline.org]
- 3. Stability indicating HPTLC determination of clopidogrel bisulphate as bulk drug and in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. seejph.com [seejph.com]
- 5. scribd.com [scribd.com]
- 6. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Performance Verification of UV Spectrophotometric Method for Clopidogrel: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate analytical method for the quantification of active pharmaceutical ingredients is a critical decision. This guide provides an objective comparison of the performance of the UV spectrophotometric method for the determination of clopidogrel (B1663587) against the widely used High-Performance Liquid Chromatography (HPLC) method. The information presented is supported by experimental data from various validation studies, offering a comprehensive overview to inform method selection and implementation.
Overview of Analytical Methods
UV Spectrophotometry is a simple, cost-effective, and rapid analytical technique that measures the amount of light absorbed by a sample at a specific wavelength.[1][2] For clopidogrel, this method offers a straightforward approach for quantification in bulk and pharmaceutical dosage forms.[3]
High-Performance Liquid Chromatography (HPLC) is a more sophisticated separation technique that offers high resolution and sensitivity. It is often considered the gold standard for pharmaceutical analysis due to its ability to separate complex mixtures and provide highly accurate and precise results.[4]
Comparative Performance Data
The performance of the UV spectrophotometric method for clopidogrel has been rigorously validated across several studies. The following tables summarize the key validation parameters, offering a direct comparison with the HPLC method where data is available.
| Parameter | UV Spectrophotometry | HPLC | Reference |
| Linearity Range (µg/mL) | 1.25 - 25 | 0.25 - 30 | [4][5] |
| Intra-day Precision (%RSD) | < 3.77 | < 5.38 | [4] |
| Inter-day Precision (%RSD) | < 3.60 | < 2.66 | [4] |
| Accuracy (Recovery %) | ~99.5 | ~99.5 | [4] |
Table 1: Comparative Validation Parameters of UV Spectrophotometry and HPLC for Clopidogrel Analysis.
| UV Spectrophotometry Validation Parameter | Study 1 | Study 2 | Study 3 | Study 4 | Study 5 |
| Linearity Range (µg/mL) | 40 - 70 | 10 - 30 | 5 - 40 | 2 - 12 | 0.5 - 3 |
| λmax (nm) | 222 | 219 | 230 | 218 | 242 |
| Correlation Coefficient (r²) | - | 0.999 | 0.99936 | - | 0.996 |
| Accuracy (Recovery %) | 98 - 100 | - | - | 99.06 | ~95 |
| Intra-day Precision (%RSD) | < 5 | 0.169 - 0.519 | - | 0.528 | - |
| Inter-day Precision (%RSD) | - | - | - | 0.624 | - |
| LOD (µg/mL) | - | - | - | 0.20359 | 0.193 |
| LOQ (µg/mL) | - | - | - | 0.61695 | 0.6434 |
| Reference | [3] | [6] | [7] | [8] |
Table 2: Summary of Performance Data from Various UV Spectrophotometric Method Validation Studies for Clopidogrel.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the UV spectrophotometric and HPLC methods as described in the cited literature.
UV Spectrophotometric Method
A common procedure for the determination of clopidogrel in pharmaceutical formulations involves the following steps:
-
Standard Stock Solution Preparation: Accurately weigh 100 mg of clopidogrel bisulfate and dissolve it in a 100 mL volumetric flask with a suitable solvent, such as distilled water at pH 1, methanol, or 0.1 N HCl, to obtain a stock solution of 1000 µg/mL.[9]
-
Working Standard Solution Preparation: From the stock solution, prepare a series of dilutions to obtain working standard solutions within the desired concentration range (e.g., 10-60 µg/mL).[9]
-
Sample Preparation: For tablet formulations, weigh and powder 20 tablets. An amount of powder equivalent to 100 mg of clopidogrel is transferred to a 100 mL volumetric flask, dissolved in the chosen solvent with the aid of sonication, and the volume is made up to the mark. The solution is then filtered.[6]
-
Spectrophotometric Measurement: The absorbance of the sample and standard solutions is measured at the wavelength of maximum absorbance (λmax), which varies depending on the solvent used (e.g., 222 nm in distilled water pH 1, 219 nm in 0.1 N HCl).[3] A blank solution (the solvent) is used for baseline correction.
-
Quantification: The concentration of clopidogrel in the sample is determined by comparing its absorbance with that of the standard solutions, often using a calibration curve.[9]
HPLC Method
A representative HPLC method for the determination of clopidogrel is detailed below:
-
Mobile Phase Preparation: A mixture of acetonitrile, methanol, and water in a ratio of 45:45:10 (v/v/v) is commonly used as the mobile phase.[4][5]
-
Standard and Sample Preparation: Similar to the UV method, stock and working standard solutions are prepared. For analysis, samples are typically diluted to fall within the linear range of the method.[4]
-
Chromatographic Conditions: The analysis is performed on a C18 reverse-phase column. The flow rate is maintained at 0.9 mL/min, and the injection volume is 10 µL. Detection is carried out at a wavelength of 230 nm.[4][5]
-
Internal Standard: In some methods, an internal standard such as meloxicam (B1676189) is used to improve the accuracy and precision of the quantification.[4][5]
-
Data Analysis: The concentration of clopidogrel is determined by comparing the peak area of the analyte in the sample to that of the standard, often using a calibration curve generated from the standard solutions.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for the performance verification of the UV spectrophotometric method for clopidogrel, as well as the signaling pathway of clopidogrel's action.
Figure 1: Workflow for UV Spectrophotometric Method Validation.
Figure 2: Clopidogrel's Antiplatelet Action Pathway.
Conclusion
The UV spectrophotometric method for the determination of clopidogrel presents a simple, rapid, and cost-effective alternative to HPLC.[1][2] The validation data demonstrates that the method is accurate, precise, and linear over a suitable concentration range, making it well-suited for routine quality control analysis of clopidogrel in bulk and pharmaceutical formulations.[3] While HPLC offers higher sensitivity and is indispensable for the analysis of complex samples or for pharmacokinetic studies, the UV spectrophotometric method stands as a robust and reliable technique for straightforward quantitative analysis in a less demanding regulatory environment. The choice between the two methods will ultimately depend on the specific application, available resources, and the required level of analytical detail.
References
- 1. Development and validation of clopidogrel bisulphate determination in bulk by UV spectrophotometric method | Antypenko | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Determination of Clopidogrel in Pharmaceutical Preparation by UV Spectrophotometry and High Performance Liquid Chromatography Methods | International Journal of Innovative Research and Reviews [injirr.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. jetir.org [jetir.org]
- 7. pharmahealthsciences.net [pharmahealthsciences.net]
- 8. rjptonline.org [rjptonline.org]
- 9. asianpubs.org [asianpubs.org]
A Comparative Analysis of Dissolution Profiles for Various Clopidogrel Formulations
An essential guide for researchers and pharmaceutical scientists, this document provides a comprehensive comparison of the in-vitro dissolution characteristics of different clopidogrel (B1663587) formulations. This analysis, supported by experimental data from multiple studies, aims to shed light on the interchangeability and potential bioequivalence of innovator and generic products.
Clopidogrel, a cornerstone antiplatelet therapy, is available in various salt forms and formulations, including the innovator product, Plavix® (clopidogrel bisulfate), and numerous generic equivalents. While these products contain the same active pharmaceutical ingredient (API), variations in excipients, manufacturing processes, and the polymorphic form of the API can significantly impact their dissolution profiles, a critical determinant of in-vivo bioavailability. This guide synthesizes findings from several comparative studies to provide a clear overview of these differences.
Comparative Dissolution Data
The dissolution performance of various clopidogrel formulations is summarized below. These studies typically compare generic products against the innovator brand, Plavix®, under standardized laboratory conditions.
| Formulation/Study | Dissolution Medium | Time (minutes) | % Drug Dissolved (Mean) | Key Findings |
| Innovator (Plavix®) vs. Generic Clopidogrel Bisulfate (Argentine Market) [1][2] | pH 2.0 (USP 39 Method) | 30 | All products met USP specification | While all products met the 30-minute USP specification, their overall release characteristics varied significantly. Only two out of seven generic products were found to have dissolution profiles similar to Plavix®, based on the similarity factor (f2), dissolution efficiency (DE), and medium dissolution time (MDT).[1][2] |
| Innovator (Plavix®) vs. Generic Clopidogrel Bisulfate (Indonesian Market) [3] | pH 1.2, 4.5, and 6.8 | Not specified | Variable | The generic and branded products showed significantly different dissolution profiles at pH 1.2, but demonstrated similar profiles at pH 4.5 and 6.8.[3] |
| Innovator (Plavix®) vs. Generic Clopidogrel GPO® (Thai Market) [4] | 0.1 N HCl, Acetate (B1210297) buffer pH 4.5, Phosphate (B84403) buffer pH 6.8 | 10, 15, 20, 30, 45, 60 | f2 values of 69, 76, and 75 respectively | The comparative dissolution profiles in 0.1 N HCl, acetate buffer pH 4.5, and phosphate buffer pH 6.8 were accepted as similar (f2 > 50).[4] |
| Clopidogrel Solid Dispersions [5] | pH-media change conditions | 60 | Up to 96.21% | Solid dispersions of clopidogrel with polymers like poloxamer 407 and copovidone showed a rapid and almost complete release of the drug, significantly enhancing dissolution compared to the pure drug.[5] |
| Clopidogrel Bisulfate vs. Clopidogrel Besylate [6] | Not specified | Not specified | Similar pharmacokinetic profiles | A study comparing clopidogrel besylate and clopidogrel bisulfate found no significant differences in their pharmacokinetic and pharmacodynamic profiles, suggesting comparable in-vivo performance.[6] |
Experimental Protocols
The dissolution studies cited in this guide predominantly employ standardized methodologies as prescribed by pharmacopeias. A typical experimental setup is detailed below.
A generalized experimental protocol involves:
-
Dissolution Medium: The choice of medium is critical and often varies to simulate different physiological pH conditions. Commonly used media include:
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical comparative dissolution study for clopidogrel formulations.
Caption: Workflow of a comparative dissolution study.
Conclusion
The dissolution profiles of different clopidogrel formulations, particularly between the innovator brand and its generic counterparts, can exhibit notable variations. While many generic products meet the basic pharmacopeial standards, their overall dissolution characteristics may not be identical to the reference product. These differences can be influenced by the pH of the dissolution medium, highlighting the importance of testing under various simulated physiological conditions. Furthermore, advanced formulations like solid dispersions demonstrate a promising approach to enhancing the dissolution of poorly soluble drugs like clopidogrel. For researchers and drug development professionals, a thorough understanding and comparison of dissolution profiles are crucial for ensuring the therapeutic equivalence and interchangeability of different clopidogrel formulations.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. annexpublishers.com [annexpublishers.com]
- 5. In Vitro–In Silico Approach in the Development of Clopidogrel Solid Dispersion Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics/pharmacodynamics of clopidogrel besylate and clopidogrel bisulfate in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. farmaciajournal.com [farmaciajournal.com]
Evaluating the Antiplatelet Efficacy of Clopidogrel Versus Prasugrel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel (B1663587) and prasugrel (B1678051) are both thienopyridine-class antiplatelet agents that function as irreversible antagonists of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor. This inhibition is critical for preventing platelet activation and aggregation, a key process in the pathophysiology of thrombotic events, particularly in patients with acute coronary syndromes (ACS) or those undergoing percutaneous coronary intervention (PCI). Despite sharing a common target, significant differences in their metabolic activation, pharmacokinetics, and pharmacodynamics lead to distinct efficacy and safety profiles. This guide provides an objective comparison of their antiplatelet efficacy, supported by experimental data and detailed methodologies.
Mechanism of Action and Metabolic Activation
Both clopidogrel and prasugrel are prodrugs that require hepatic metabolism to generate an active thiol metabolite, which then irreversibly binds to the P2Y12 receptor on platelets. However, the efficiency and pathways of this activation differ substantially.
P2Y12 Signaling Pathway in Platelet Aggregation
ADP binding to the P2Y12 receptor on the platelet surface triggers a signaling cascade that leads to the activation of the glycoprotein (B1211001) (GP) IIb/IIIa receptor. This receptor is the final common pathway for platelet aggregation, enabling platelets to bind to fibrinogen and form a thrombus. Inhibition of the P2Y12 receptor is a potent strategy to disrupt this process.
Metabolic Activation Pathways: Clopidogrel vs. Prasugrel
Clopidogrel's activation is a two-step oxidative process primarily mediated by cytochrome P450 (CYP) enzymes.[1] A significant portion, around 85%, of the absorbed clopidogrel is hydrolyzed by esterases to an inactive metabolite, leaving only a small fraction available for activation.[1] The key enzyme in the activation pathway is CYP2C19, with contributions from CYP1A2, CYP2B6, and CYP3A4.[1][2][3] Genetic polymorphisms in CYP2C19 can lead to significant interindividual variability in the response to clopidogrel, with "poor metabolizers" having a reduced antiplatelet effect.[2][4]
Prasugrel's activation is more efficient. It is rapidly hydrolyzed by esterases to an intermediate metabolite, which is then converted to the active metabolite in a single CYP-dependent step. This pathway is less dependent on CYP2C19, leading to a more consistent and potent antiplatelet effect with lower inter-patient variability.[5][6][7]
Comparative Pharmacodynamic Data
The more efficient metabolic activation of prasugrel translates into a faster onset of action, greater potency, and more consistent platelet inhibition compared to clopidogrel.[6][8][9]
Table 1: Pharmacodynamic Comparison of Clopidogrel and Prasugrel
| Parameter | Clopidogrel | Prasugrel | Reference(s) |
|---|---|---|---|
| Loading Dose (LD) | 300 mg or 600 mg | 60 mg | [6][10] |
| Maintenance Dose (MD) | 75 mg daily | 10 mg daily (or 5 mg for specific patients) | [6][11] |
| Time to Peak Plasma Concentration (Active Metabolite) | ~1 hour | ~30 minutes | [12] |
| Time to Maximal Platelet Inhibition | 2-6 hours | ~1 hour | [6][12] |
| Inhibition of Platelet Aggregation (IPA) at 6 hours post-LD | 31.8% ± 21.1% (600 mg LD) | 74.8% ± 13% (60 mg LD) | [6] |
| Rate of "Poor Responders" | 17% - 52% (depending on assay) | Significantly lower, often near 0% |[9][10][13] |
Clinical Efficacy and Safety: The TRITON-TIMI 38 Trial
The landmark Trial to Assess Improvement in Therapeutic Outcomes by Optimizing Platelet Inhibition with Prasugrel–Thrombolysis in Myocardial Infarction 38 (TRITON-TIMI 38) provided definitive clinical data comparing the two agents in patients with ACS undergoing PCI.
Table 2: Key Clinical Outcomes from the TRITON-TIMI 38 Trial
| Endpoint (Median 14.5 months follow-up) | Clopidogrel (300 mg LD, 75 mg MD) | Prasugrel (60 mg LD, 10 mg MD) | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Primary Efficacy Endpoint (CV Death, Nonfatal MI, or Nonfatal Stroke) | 12.1% | 9.9% | 0.81 (0.73-0.90) | <0.001[14][15] |
| - Nonfatal Myocardial Infarction | 9.7% | 7.4% | 0.76 (0.67-0.85) | <0.001[16] |
| - Stent Thrombosis (Definite or Probable) | 2.4% | 1.1% | 0.48 (0.36-0.64) | <0.001[16] |
| Key Safety Endpoint (TIMI Major Bleeding, Non-CABG) | 1.8% | 2.4% | 1.32 (1.03-1.68) | 0.03[14] |
| - Life-threatening Bleeding | 0.9% | 1.4% | 1.52 (1.08-2.13) | 0.01[14] |
| - Fatal Bleeding | 0.1% | 0.4% | 4.19 (1.58-11.11) | 0.002[14] |
| Net Clinical Benefit (Death, MI, Stroke, or TIMI Major Bleeding) | 13.9% | 12.2% | 0.87 (0.79-0.95) | 0.004[14] |
The results demonstrate that prasugrel is more effective than clopidogrel in preventing ischemic events, particularly myocardial infarction and stent thrombosis.[14][15] However, this enhanced efficacy comes at the cost of a significantly increased risk of major bleeding.[14]
Experimental Protocols
Accurate assessment of antiplatelet efficacy relies on standardized laboratory assays. The following are key methods used in clinical and research settings.
1. Light Transmission Aggregometry (LTA)
LTA is considered the historical gold standard for measuring platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.
Methodology:
-
Sample Collection: Collect whole blood in a 3.2% sodium citrate (B86180) tube.
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes to separate the PRP.
-
Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference (100% transmission).
-
Assay: Place the PRP cuvette in an aggregometer. Add an ADP solution (e.g., 5 µM or 20 µM) to induce aggregation.
-
Measurement: The instrument records the increase in light transmission as platelets aggregate. The result is typically expressed as the maximal percentage of aggregation.
2. VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, turbidimetric-based optical detection assay that measures platelet-induced aggregation in whole blood.[17] It is specifically designed to measure the effect of P2Y12 inhibitors.
Methodology:
-
Sample Collection: Collect whole blood in a 3.2% sodium citrate tube.
-
Assay Cartridge: The disposable cartridge contains fibrinogen-coated microparticles, ADP as an agonist, and prostaglandin (B15479496) E1 (PGE1). PGE1 is included to reduce the contribution of the P2Y1 receptor, making the assay more specific to the P2Y12 pathway.[17][18]
-
Procedure: The whole blood sample is added to the cartridge, which is then inserted into the VerifyNow instrument.
-
Measurement: The instrument mixes the blood with the reagents. Activated platelets bind to the fibrinogen-coated beads, causing aggregation. The instrument measures the change in light transmittance and reports the results in P2Y12 Reaction Units (PRU). Higher PRU values indicate higher platelet reactivity.
3. Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP phosphorylation assay is a flow cytometry-based method that specifically assesses the inhibition of the P2Y12 receptor pathway. The phosphorylation state of VASP is directly regulated by the P2Y12 signaling cascade.[19][20]
Methodology:
-
Sample Collection: Collect whole blood in a citrated tube.
-
Incubation: Aliquots of the blood are incubated with PGE1 alone (resting state) and with both PGE1 and ADP (activated state). PGE1 stimulates VASP phosphorylation, while ADP, acting through the P2Y12 receptor, inhibits it.
-
Cell Lysis and Staining: Platelets are fixed, permeabilized, and stained with fluorescently labeled antibodies against phosphorylated VASP (VASP-P) and a platelet-specific marker (e.g., CD61).
-
Flow Cytometry: The samples are analyzed on a flow cytometer to measure the mean fluorescence intensity (MFI) of VASP-P in the platelet population.
-
Calculation: A Platelet Reactivity Index (PRI) is calculated using the MFI of the PGE1 and PGE1+ADP treated samples: PRI = [(MFIPGE1 - MFIPGE1+ADP) / MFIPGE1] x 100%. A lower PRI indicates greater P2Y12 inhibition.
Conclusion
Experimental and clinical data consistently demonstrate that prasugrel provides a more rapid, potent, and consistent inhibition of the P2Y12 receptor compared to clopidogrel.[6][9] This superior antiplatelet efficacy is attributed to its more efficient metabolic activation, which is less susceptible to the genetic variations that cause clopidogrel resistance.[5][12][21] The clinical consequence, as shown in the TRITON-TIMI 38 trial, is a significant reduction in ischemic events for patients treated with prasugrel. However, this benefit is counterbalanced by an increased risk of major bleeding. The choice between these two agents requires a careful assessment of a patient's individual ischemic and bleeding risks. The experimental protocols detailed herein provide the fundamental tools for researchers and clinicians to quantify the pharmacodynamic effects of these and other P2Y12 inhibitors.
References
- 1. Pharmacogenomic Impact of CYP2C19 Variation on Clopidogrel Therapy in Precision Cardiovascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Beyond efficacy: pharmacokinetic differences between clopidogrel, prasugrel and ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of the metabolism of clopidogrel and prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. New Study Shows Prasugrel Achieves Faster Onset and Higher Levels of Platelet Inhibition than Clopidogrel at Approved or Higher Doses - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 11. Randomized Comparison of the Platelet Inhibitory Efficacy between Low Dose Prasugrel and Standard Dose Clopidogrel in Patients Who Underwent Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pharmacokinetics and Pharmacodynamics of Prasugrel and Clopidogrel in Healthy Japanese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prasugrel achieves greater inhibition of platelet aggregation and a lower rate of non-responders compared with clopidogrel in aspirin-treated patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trial to Assess Improvement in Therapeutic Outcomes by Optimizing Platelet Inhibition With Prasugrel–Thrombolysis In Myocardial Infarction 38 - American College of Cardiology [acc.org]
- 15. Prasugrel versus clopidogrel in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rxfiles.ca [rxfiles.ca]
- 17. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 18. bchcicu.org [bchcicu.org]
- 19. Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
Inter-laboratory Validation of Analytical Methods for Clopidogrel: A Comparative Guide
This guide provides a comprehensive comparison of various analytical methods for the quantification of clopidogrel (B1663587), a widely prescribed antiplatelet agent. The objective is to present a clear overview of the performance characteristics of different techniques, supported by experimental data from various validation studies. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of clopidogrel in bulk drug and pharmaceutical formulations.
The validation of an analytical method is critical to ensure its suitability for its intended purpose.[1] An inter-laboratory validation, where the same homogeneous sample is analyzed by different laboratories, assesses the reproducibility of the method.[1] This guide summarizes key performance indicators for several common analytical techniques used for clopidogrel analysis, including High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry (UV-Vis), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Comparative Analysis of Method Performance
The following tables summarize the quantitative data from various studies on the validation of analytical methods for clopidogrel. These tables provide a side-by-side comparison of key validation parameters, offering insights into the linearity, precision, accuracy, and sensitivity of each method.
Table 1: Comparison of HPLC Methods for Clopidogrel Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 50-150 µg/mL | 1.26-7.55 µg/mL | 80-120% of test concentration |
| Correlation Coefficient (r²) | 0.999 | 0.999 | > 0.999 |
| Accuracy (% Recovery) | 100.67% | 99.95% | Not Specified |
| Precision (Intra-day %RSD) | 1.88% | 0.40% | Not Specified |
| Precision (Inter-day %RSD) | 0.863% | Not Specified | Not Specified |
| Limit of Detection (LOD) | 1.8728 µg/mL | 0.29 µg/mL | Not Specified |
| Limit of Quantitation (LOQ) | 5.6752 µg/mL | 0.96 µg/mL | Not Specified |
| Retention Time | 3.847 min | Not Specified | Not Specified |
Table 2: Comparison of UV-Visible Spectrophotometric Methods for Clopidogrel Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 10-60 µg/mL | 40-70 µg/mL | 5-40 ppm |
| Correlation Coefficient (r²) | Not Specified | Not Specified | 0.99936 |
| Accuracy (% Recovery) | > 90% | Not Specified | Not Specified |
| Precision (Intra-day %CV) | < 5% | Not Specified | Not Specified |
| Molar Absorptivity | Not Specified | Not Specified | Not Specified |
| Wavelength (λmax) | 225 nm[2] | 222 nm[3] | 230 nm[4] |
Table 3: Comparison of HPTLC and LC-MS/MS Methods for Clopidogrel Analysis
| Parameter | HPTLC Method 1 | HPTLC Method 2 | LC-MS/MS Method |
| Linearity Range | 30-120 ng/spot | 25-250 ng/spot | 10-12000 pg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.9996 | 0.9993 |
| Accuracy (% Recovery) | Not Specified | > 99% | Not Specified |
| Precision (Intra-day %RSD) | Not Specified | < 2% | Not Specified |
| Precision (Inter-day %RSD) | Not Specified | < 2% | Not Specified |
| Limit of Detection (LOD) | 4.062 ng/spot[5] | 7.36 ng/band[6] | Not Specified |
| Limit of Quantitation (LOQ) | 12.322 ng/spot[5] | 22.89 ng/band[6] | 10 pg/mL[7][8] |
| Rf Value / Retention Time | 0.40 ± 0.010[5] | 0.81[9] | 1.61 min |
Experimental Protocols: Detailed Methodologies
This section provides detailed experimental protocols for the key analytical methods cited in the comparison tables.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.[10]
-
Column: Thermo Hypersil BDS C18 (250×4.6 mm, 5 µm).[11]
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 4.0) in a ratio of 68:32 (v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 220 nm.[11]
-
Injection Volume: 20 µL.[11]
-
Standard Solution Preparation: Accurately weigh 25 mg of clopidogrel bisulphate, dissolve in 10 mL of acetonitrile, and dilute to 25 mL with the same solvent. Further dilute 1 mL of this solution to 10 mL with the mobile phase to obtain a final concentration of 100 µg/mL.[11]
-
Sample Preparation: Finely powder twenty tablets. Transfer an amount of powder equivalent to 75 mg of clopidogrel bisulphate to a 100 mL volumetric flask, dissolve in the diluent with sonication, and make up the volume. Dilute 5 mL of this solution to 50 mL with the diluent to get a concentration of 75 µg/mL.[10]
UV-Visible Spectrophotometric Method
-
Instrumentation: A UV-Visible spectrophotometer with 1 cm matched quartz cells.[2]
-
Solvent: 0.1N Ethanolic HCl.[4]
-
Wavelength of Maximum Absorbance (λmax): 230 nm.[4]
-
Standard Solution Preparation: Dissolve 10 mg of clopidogrel standard in 15 mL of 0.1N ethanolic HCl, sonicate, and dilute to 100 mL with the same solvent to get a 100 ppm solution. Further dilutions are made to prepare working standards in the range of 5-40 ppm.[4]
-
Sample Preparation: Weigh and powder twenty tablets. Transfer powder equivalent to 100 mg of clopidogrel into a 100 mL volumetric flask, add 15 mL of 0.1N ethanolic HCl, sonicate, and make up the volume. Filter the solution and dilute 1 mL to 100 mL with the diluent.[4]
High-Performance Thin-Layer Chromatography (HPTLC) Method
-
Instrumentation: HPTLC system with a densitometric scanner.
-
Stationary Phase: Precoated silica (B1680970) gel 60F-254 aluminum plates.[5]
-
Mobile Phase: Toluene: methanol: triethylamine (B128534) (6.5: 4.0: 0.1 v/v/v).[5]
-
Detection Wavelength: 254 nm (in absorbance mode).[5]
-
Standard Solution Application: Apply different volumes of the standard solution to the HPTLC plate to obtain a concentration range of 30-120 ng/spot.[5]
-
Sample Preparation: Extract a known amount of the powdered tablet formulation with a suitable solvent and apply the filtered solution to the HPTLC plate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.[7][8]
-
Column: Reversed-phase column such as a C8 or C18.
-
Sample Preparation: Plasma samples are typically buffered and extracted using a liquid-liquid extraction with a solvent like diethyl ether.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring the transition of the parent ion to a specific product ion. For clopidogrel, a common transition is m/z 322 → 212.
Mandatory Visualizations
The following diagrams illustrate the workflow of an inter-laboratory validation process and a comparison of the analytical methods.
Caption: Workflow for an Inter-laboratory Validation Study.
Caption: Performance Comparison of Clopidogrel Analytical Methods.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. hakon-art.com [hakon-art.com]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. seejph.com [seejph.com]
- 7. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an HPLC-MS/MS method to determine clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. seejph.com [seejph.com]
- 10. rjptonline.org [rjptonline.org]
- 11. mjas.analis.com.my [mjas.analis.com.my]
Safety Operating Guide
Proper Disposal of (+-)-Clopidogrel Bisulfate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive operational plan for the proper disposal of (+-)-Clopidogrel bisulfate, a common antiplatelet agent used in research and development. Adherence to these procedures is critical for regulatory compliance and the protection of personnel and the environment.
Immediate Safety and Hazard Information
This compound is classified under the Globally Harmonized System (GHS) as a substance that can cause skin corrosion/irritation and severe eye damage.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative to prevent its release into the environment.
Regulatory Framework for Disposal
The disposal of this compound, like all pharmaceutical waste, is governed by federal, state, and local regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[3][4] While this compound is not specifically listed as a P- or U-listed hazardous waste by the EPA, it must be evaluated to determine if it exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity). Given its aquatic toxicity, it may be classified as a hazardous waste depending on the concentration and specific state regulations.
Key Regulatory Principles:
-
Do Not Sewer: Pharmaceutical waste, including this compound, should not be disposed of down the drain.[4]
-
Waste Characterization: Each laboratory is responsible for determining if their chemical waste is hazardous.
-
Licensed Disposal: All hazardous chemical waste must be disposed of through a licensed hazardous waste contractor.[5]
| Parameter | Guideline/Data | Source |
| GHS Hazard Classifications | Skin Corrosion/Irritation (Category 1A, 1B, 1C), Serious Eye Damage, Hazardous to the aquatic environment, long-term hazard (Category 2) | [1][2] |
| Primary Disposal Route | Incineration by a licensed hazardous waste disposal service | [6][7] |
| Spill Cleanup Absorbent | Inert absorbent material (e.g., vermiculite, sand, or commercial sorbents) | [1][8] |
| Recommended Gloves | Nitrile or neoprene chemical-resistant gloves | [1][9] |
| Neutralization Agent (for acidic solutions) | Weak base such as sodium bicarbonate or a 5-10% sodium carbonate solution |
Experimental Protocols
-
Ensure Safety: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and double-layered nitrile gloves. Work in a well-ventilated area, preferably a fume hood.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[8] Start from the outside of the spill and work inwards to prevent spreading.
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Dispose of the sealed container and any contaminated PPE through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[5]
-
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of waste generation.
-
Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, in accordance with your institution's policies.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
Note: This procedure is for rendering the solution less hazardous for storage and handling before final disposal via incineration. The neutralized solution should still be collected as hazardous waste.
-
Safety Precautions: Perform this procedure in a fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Dilution: In a large beaker, slowly add the acidic clopidogrel (B1663587) bisulfate solution to a large volume of cold water (a 1:10 ratio of acid to water is a general guideline). Never add water to acid.
-
Neutralization: While stirring continuously, slowly add a weak base, such as sodium bicarbonate or a 5-10% solution of sodium carbonate, to the diluted solution. Be aware that this may cause gas evolution (carbon dioxide) and heat generation.
-
pH Monitoring: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the base in small increments until the pH is within a neutral range (typically between 6.0 and 8.0).
-
Collection for Disposal: Transfer the neutralized solution to a clearly labeled hazardous waste container for collection by a licensed contractor.
Mandatory Visualizations
Caption: Decision workflow for the proper handling and disposal of this compound waste.
Caption: Step-by-step workflow for responding to a spill of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 3. Lab methods [zoology.ubc.ca]
- 4. acs.org [acs.org]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 7. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 8. ehs.gatech.edu [ehs.gatech.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling (+-)-Clopidogrel Bisulfate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of (+-)-Clopidogrel bisulfate, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
When working with this compound, a substance that can cause severe skin burns, serious eye damage, and respiratory irritation, adherence to strict safety protocols is crucial.[1][2][3] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods to mitigate risks and ensure operational excellence.
Personal Protective Equipment (PPE): A Tabular Overview
To facilitate quick reference and easy comparison, the following tables summarize the required personal protective equipment for handling this compound.
Table 1: Hand and Body Protection
| Protection Type | Specifications | Rationale |
| Hand Protection | Chemically compatible, impervious gloves (e.g., Nitrile). For those with latex sensitivity, synthetic non-latex gloves are recommended.[4] Consider wearing two pairs of gloves, removing the outer pair after handling.[4] | To prevent skin contact with the corrosive material.[1][4] |
| Body Protection | Laboratory coat. For quantities over 1 kilogram, a low-permeability coverall is advised.[4] | To protect skin and personal clothing from contamination.[4][5][6] |
Table 2: Eye and Respiratory Protection
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Safety glasses with side shields are the minimum requirement.[4] If there is a splash potential, safety goggles or a face shield should be worn.[4][6] | To protect eyes from dust particles and potential splashes, which can cause serious eye damage.[1][3] |
| Respiratory Protection | Required when dusts are generated. An approved respirator with a suitable filter (e.g., P2 filter) should be used.[7] In case of inadequate ventilation, a full-face respirator may be necessary.[5][6] | To prevent inhalation of dust, which can cause respiratory irritation.[3][7] |
Experimental Protocol: Step-by-Step Handling and Disposal
Adherence to a standardized operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[1][7]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Minimize dust generation during handling and weighing.[8]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the substance, put on all required PPE as detailed in the tables above.
3. Handling this compound:
-
Avoid direct contact with the substance.[1]
-
After handling, wash hands thoroughly with soap and water.[1][8]
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[8]
-
For dry spills, carefully collect the material in a manner that avoids dust generation. A damp cloth or a filtered vacuum can be used.[8]
-
Place the collected material into a sealed, appropriately labeled container for disposal.[8]
5. Disposal:
-
Dispose of unused this compound and any contaminated materials (including PPE) in accordance with local, state, and federal regulations.[1][2][8]
-
Waste should be placed in a labeled, sealed container.[8]
-
Do not dispose of the substance down the drain or into the sewer system.[2][9]
Visualizing the Workflow: Handling and Disposal Process
To provide a clear, at-a-glance understanding of the necessary procedures, the following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Logical workflow for handling and disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.nl [fishersci.nl]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sciegenpharm.com [sciegenpharm.com]
- 5. echemi.com [echemi.com]
- 6. medline.com [medline.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
